1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIHRBNPRCTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659691 | |
| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154548-45-5 | |
| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
This guide provides a comprehensive technical overview of the structural analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, and spectroscopic and analytical characterization of this molecule.
Introduction: Unveiling the Core Structure and Significance
This compound, with the chemical formula C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol , belongs to the class of piperidine derivatives.[1] Piperidines are foundational scaffolds in a vast array of pharmaceuticals and natural products, valued for their versatile biological activities.[2][3] The subject molecule incorporates several key functional groups that dictate its chemical behavior and analytical profile: a tertiary amine, a benzyl group, a β-keto ester system, and a carbamate.
The presence of the β-keto ester functionality is particularly noteworthy, as it can exist in equilibrium between its keto and enol tautomers. This tautomerism influences the molecule's reactivity and is a key feature to be explored during its structural elucidation.[4] Understanding the precise three-dimensional structure and electronic properties of this compound is paramount for its application in areas such as novel drug design and as a versatile synthetic intermediate.
Synthesis Strategy: A Mechanistic Approach
The synthesis of this compound is conceptually rooted in the formation of the piperidine ring, followed by the introduction of the characteristic functional groups. A common and efficient method for constructing the substituted 4-oxopiperidine core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5]
A plausible synthetic route, adapted from methodologies for structurally similar compounds, is outlined below.[3][6] This approach highlights the chemical logic underpinning the construction of the target molecule.
Logical Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Comprehensive Structural Elucidation: A Multi-Technique Approach
A thorough structural analysis of this compound necessitates a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are indispensable for the analysis of the target compound.
3.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5-4.7 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 4.1-4.3 | Quartet | 2H | Ethyl ester methylene protons (-O-CH₂-CH₃) |
| ~ 3.5-3.8 | Multiplet | 1H | Methine proton at C3 |
| ~ 2.5-3.0 | Multiplet | 4H | Piperidine ring methylene protons (C2-H₂, C5-H₂) |
| ~ 2.2-2.4 | Multiplet | 2H | Piperidine ring methylene protons (C6-H₂) |
| ~ 1.2-1.4 | Triplet | 3H | Ethyl ester methyl protons (-O-CH₂-CH₃) |
Causality Behind Assignments: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The benzylic protons will appear as a singlet adjacent to the aromatic signals. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern. The piperidine ring protons will present as complex multiplets due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position, being adjacent to two carbonyl groups, is expected to be significantly deshielded.
3.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200-205 | Ketone carbonyl (C4) |
| ~ 168-172 | Ester carbonyl (C3-ester) |
| ~ 155-158 | Carbamate carbonyl (N-COO) |
| ~ 135-138 | Aromatic quaternary carbon |
| ~ 127-129 | Aromatic CH carbons |
| ~ 67-70 | Benzyl carbon (-CH₂-Ph) |
| ~ 60-62 | Ethyl ester methylene carbon (-O-CH₂) |
| ~ 50-55 | Piperidine ring carbons (C2, C6) |
| ~ 45-50 | Piperidine ring carbon (C5) |
| ~ 40-45 | Methine carbon (C3) |
| ~ 13-15 | Ethyl ester methyl carbon (-CH₃) |
Expertise in Interpretation: The chemical shifts of the carbonyl carbons are diagnostic. The ketone carbonyl will be the most downfield, followed by the ester and then the carbamate carbonyl. The aromatic carbons will appear in their typical region. The aliphatic carbons of the piperidine ring and the ethyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[4] For a β-keto ester, the IR spectrum is particularly informative due to the presence of multiple carbonyl groups.[7]
Expected IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 1740-1755 | Strong | Ester C=O stretch |
| ~ 1710-1725 | Strong | Ketone C=O stretch |
| ~ 1690-1710 | Strong | Carbamate C=O stretch |
| ~ 1200-1300 | Strong | C-O stretch (ester and carbamate) |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2980 | Medium | Aliphatic C-H stretch |
Trustworthiness of the Data: The presence of a doublet or a broadened band in the carbonyl region (1690-1755 cm⁻¹) is a hallmark of β-keto esters and related structures, confirming the presence of multiple carbonyl environments.[7][8][9][10] The exact positions of these bands can be influenced by the molecular environment and potential hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[2][11] For piperidine derivatives, characteristic fragmentation pathways often involve cleavages of the piperidine ring and its substituents.[2][11][12]
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 305.33) should be observable, although it may be weak.
-
α-Cleavage: A dominant fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] This can lead to the loss of the benzyl group (C₇H₇, m/z = 91) or other substituents.
-
Loss of the Ethyl Ester Group: Fragmentation can occur with the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ethyl carboxylate group (-COOCH₂CH₃, m/z = 73).
-
Ring Opening: The piperidine ring can undergo opening followed by further fragmentation.
Experimental Workflow for Mass Spectrometry
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Experimental Protocols: A Self-Validating System
To ensure the accuracy and reproducibility of the structural analysis, the following detailed protocols are provided.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks in both ¹H and ¹³C spectra.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Oil: If the sample is a liquid or oil, place a small drop between two NaCl or KBr plates to create a thin film.[4]
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric interference.
-
Data Acquisition: Perform a background scan with the empty salt plates or a pure KBr pellet. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.[4]
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol for Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source. Set the ionization mode to positive ion mode.[2]
-
Data Acquisition:
-
Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan to observe the fragmentation pattern.
-
-
Data Analysis: Identify the precursor and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Conclusion: A Cohesive Structural Portrait
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and mass spectrometry. By carefully interpreting the data from each technique and understanding the underlying chemical principles, a comprehensive and unambiguous structural assignment can be achieved. This detailed characterization is the cornerstone for any further investigation into the chemical reactivity and biological potential of this intriguing molecule.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. Available from: [Link]
- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem.
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Ester infrared spectra - ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available from: [Link]
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This compound - Chemspace. Available from: [Link]
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. Available from: [Link]
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem. Available from: [Link]
-
Piperidine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
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Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available from: [Link]
- Infrared Spectroscopy - CDN.
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The Lynchpin in Piperidine Synthesis: A Technical Guide to 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
This guide provides an in-depth technical overview of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 52763-21-0 for its hydrochloride salt), a pivotal intermediate in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and critical applications, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale for its versatile use.
Strategic Importance in Drug Discovery
This compound, often handled as its more stable hydrochloride salt, is a highly functionalized piperidine derivative.[1] Its strategic importance lies in its pre-configured scaffold, which is amenable to a wide range of chemical transformations. This makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of analgesics, anti-inflammatory drugs, and various receptor agonists and antagonists.[1] A notable application is its role as a key intermediate in the synthesis of the new-generation fluoroquinolone antibacterial agent, balofloxacin.[2]
The benzyl group serves as a readily removable protecting group for the piperidine nitrogen, while the β-ketoester functionality allows for diverse chemical manipulations, including alkylations, acylations, and cycloadditions. This inherent reactivity, combined with the piperidine core present in numerous bioactive molecules, underpins its frequent use in pharmaceutical research and development.[1]
Physicochemical and Spectroscopic Profile
While most commercially available and literature data pertains to the hydrochloride salt for reasons of stability and ease of handling, this guide will focus on the properties of the core free base molecule where possible.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | White to brown crystalline powder (for HCl salt) | |
| Melting Point | 162 °C (decomposes) (for HCl salt) | |
| Solubility | Soluble in methanol and ammonium hydroxide (for HCl salt) |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is expected to show characteristic peaks for the C=O stretching of the ketone (around 1720 cm⁻¹), the C=O stretching of the ester (around 1740 cm⁻¹), and C-N stretching of the tertiary amine. The presence of the hydrochloride salt may lead to broadening of the amine-related peaks.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), the aromatic protons of the benzyl group, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would be complex due to the ring conformation and the presence of adjacent functional groups.
-
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the benzylic carbon, the aromatic carbons, and the carbons of the piperidine ring.[1]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the free base (261.32 g/mol ). Common fragmentation patterns would involve the loss of the ethyl ester group, the benzyl group, or cleavage of the piperidine ring.[1]
Synthesis and Mechanistic Insights
The primary synthetic route to this compound is a multi-step process culminating in an intramolecular Dieckmann condensation.[2][4][5] This approach offers a reliable and scalable method for producing the target molecule.
Synthetic Workflow
The synthesis can be logically broken down into two main stages: the formation of the acyclic diester precursor and the subsequent intramolecular cyclization.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
This protocol is a synthesis of methodologies described in the patent literature, providing a self-validating system with checkpoints for reaction monitoring.[2]
Step 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]butyrate
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran, toluene).[2]
-
Reagent Addition: Add an equimolar amount of an ethyl 4-halobutyrate (e.g., ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate) and a base such as sodium carbonate or potassium carbonate.[2] The choice of a non-nucleophilic base is critical to prevent side reactions with the ester groups.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step if the purity is deemed sufficient by analytical methods.
Step 2: Dieckmann Condensation to form this compound (Free Base)
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the diester from Step 1 in an anhydrous solvent (e.g., toluene, tetrahydrofuran).[2] The exclusion of water is paramount as the strong base used is moisture-sensitive.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-butoxide portion-wise at room temperature.[2] The use of a strong base is necessary to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular condensation.
-
Reaction and Quenching: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the cyclic β-ketoester by TLC or HPLC. Upon completion, carefully quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the excess base.[2]
-
Isolation of the Free Base: Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the quenched reaction mixture. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound as the free base.[2] Purification can be achieved by vacuum distillation or column chromatography.
Step 3 (Optional): Formation of the Hydrochloride Salt
-
Acidification: Dissolve the purified free base in a suitable organic solvent (e.g., ethyl acetate).
-
Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.[2]
Key Applications in Synthetic Chemistry
The utility of this compound stems from its versatile reactivity, enabling the synthesis of a diverse range of heterocyclic compounds.
Synthesis of Balofloxacin Intermediate
A prime example of its application is in the synthesis of the fluoroquinolone antibiotic, balofloxacin. The piperidine moiety of balofloxacin is constructed from this key intermediate.
Caption: Synthetic pathway from the title compound to Balofloxacin.
The synthesis involves the initial decarboxylation of the β-ketoester to yield 1-benzyl-4-oxopiperidine. This ketone is then subjected to a series of reactions, including reductive amination to introduce the required amino functionality, followed by debenzylation and coupling with the fluoroquinolone core to afford balofloxacin.
Other Synthetic Applications
The β-ketoester moiety can be readily alkylated or acylated at the C3 position. The ketone at C4 can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in Wittig-type reactions to introduce exocyclic double bonds. The N-benzyl group can be removed by catalytic hydrogenation to provide a secondary amine, which can then be further functionalized. This array of possible transformations makes it a cornerstone intermediate for combinatorial chemistry and the generation of compound libraries for drug screening.
Conclusion
This compound is a testament to the power of strategic molecular design in organic synthesis. Its carefully arranged functional groups provide a robust platform for the efficient construction of complex piperidine-containing molecules. A thorough understanding of its synthesis, particularly the nuances of the Dieckmann condensation, and its subsequent chemical reactivity is essential for any researcher or scientist working in the field of medicinal chemistry and drug development. The insights and protocols provided in this guide are intended to empower these professionals to fully leverage the synthetic potential of this invaluable chemical intermediate.
References
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PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Available at: [Link]
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents.
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PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Available at: [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
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Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
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Organic Reactions. The Dieckmann Condensation. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance due to their diverse biological activities. Among these, the piperidine ring is a privileged structure found in numerous pharmaceuticals.[1][2][3] This guide focuses on a specific, multifunctional piperidine derivative: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate . With a molecular formula of C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol , this compound integrates several key functional groups onto a single scaffold, making it a valuable building block in organic synthesis.[4]
The unambiguous confirmation of such a molecule's structure is the bedrock of any research or development program. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. We will delve into the principles of each technique, provide validated experimental protocols, and offer a detailed interpretation of the expected spectral data, thereby furnishing researchers with a comprehensive reference for structural verification.
Molecular Structure and Spectroscopic Preview
To interpret spectroscopic data effectively, one must first understand the molecule's architecture. The structure of this compound contains several distinct functional groups, each with a characteristic spectroscopic signature.
-
Piperidine Core: A six-membered saturated heterocycle.
-
N-Benzyl Carbamate: A benzyl group attached to the piperidine nitrogen via a carbamate linkage. This introduces aromaticity and a carbonyl group.
-
β-Keto Ester System: An ethyl ester at the C3 position and a ketone at the C4 position. This arrangement is known for its unique chemical reactivity and distinct spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and splitting patterns, a complete structural map can be assembled.[5][6]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.
Predicted ¹H NMR Spectral Interpretation
The proton NMR spectrum provides a detailed picture of the hydrogen environments. The expected signals are rationalized below.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.25 - 7.40 | Multiplet | 5H | Aromatic H | Protons of the benzyl group phenyl ring. |
| 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons. The adjacent carbamate oxygen causes a significant downfield shift. May appear as an AB quartet if rotation is restricted.[7] |
| 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| 3.80 - 4.00 | Multiplet | 1H | Piperidine H3 | Methine proton at the chiral center, deshielded by the adjacent ester and ketone. |
| 3.40 - 3.70 | Multiplet | 2H | Piperidine H2/H6 | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |
| 2.60 - 2.90 | Multiplet | 2H | Piperidine H5 | Protons adjacent to the ketone are deshielded. |
| 1.28 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~205 | C4 (Ketone C =O) | Characteristic chemical shift for a ketone carbonyl. |
| ~170 | Ester C =O | Typical shift for an ester carbonyl carbon. |
| ~155 | Carbamate C =O | Carbamate carbonyls are slightly more shielded than ester carbonyls. |
| ~136 | Aromatic C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |
| ~128.5 | Aromatic CH | Phenyl ring carbons. |
| ~128.0 | Aromatic CH | Phenyl ring carbons. |
| ~127.8 | Aromatic CH | Phenyl ring carbons. |
| ~67 | -O-C H₂-Ph | Benzylic carbon, shifted downfield by the attached oxygen. |
| ~61 | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |
| ~55 | C3 (Methine) | Methine carbon alpha to two carbonyl groups. |
| ~45-55 | C2, C6 (Piperidine CH₂) | Carbons adjacent to the nitrogen atom. |
| ~40 | C5 (Piperidine CH₂) | Methylene carbon adjacent to the ketone. |
| ~14 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of functional groups, as different bonds vibrate at characteristic frequencies.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
IR Spectral Interpretation
The IR spectrum is dominated by the multiple carbonyl groups and C-O bonds present in the molecule.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 2850 | C-H Stretch | Aliphatic & Aromatic | C-H bonds of the piperidine, ethyl, and benzyl groups. |
| ~1745 | C=O Stretch | Ethyl Ester | Ester carbonyls typically absorb at the highest frequency among common carbonyls.[9] |
| ~1715 | C=O Stretch | Ketone | The saturated ketone carbonyl stretch is a strong, sharp peak.[8] |
| ~1695 | C=O Stretch | Carbamate | The carbamate carbonyl is slightly lower in frequency due to resonance with the nitrogen atom. |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| 1300 - 1100 | C-O Stretch | Ester & Carbamate | Esters and carbamates show strong, characteristic C-O stretching bands.[10] |
The presence of three distinct C=O groups will likely result in a very strong, broad absorption band between 1750 and 1690 cm⁻¹, possibly with resolved shoulders corresponding to each carbonyl type.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.[11]
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or other adducted molecules (e.g., [M+Na]⁺). Perform tandem MS (MS/MS) on the parent ion to induce and analyze fragmentation.
MS Spectral Interpretation
| Predicted m/z | Ion | Interpretation |
| 306.13 | [M+H]⁺ | Protonated molecular ion (Calculated for C₁₆H₂₀NO₅⁺: 306.1336) |
| 328.11 | [M+Na]⁺ | Sodium adduct of the molecular ion (Calculated for C₁₆H₁₉NNaO₅⁺: 328.1155) |
Fragmentation Analysis: The fragmentation pathway provides a fingerprint for the molecule. The N-benzyl group and the piperidine ring are key sites for fragmentation.
A dominant fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond to produce the highly stable tropylium cation at m/z 91 .[11] Other expected fragments would arise from the loss of the ethoxy group from the ester (loss of 45 Da) or decarboxylation.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The synergy between NMR, IR, and MS is essential for confident structural elucidation.
This workflow illustrates the logical process: IR confirms the presence of the required functional groups (ketone, ester, carbamate). MS confirms that the molecule has the correct mass and shows characteristic fragments like the benzyl group. Finally, NMR provides the definitive atom-by-atom connectivity map, confirming the precise arrangement of these pieces.
Conclusion
The structural characterization of this compound is achieved through a coordinated application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, IR spectroscopy confirms the presence of the three distinct carbonyl functionalities, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide provides the foundational data and interpretive logic required for researchers to confidently synthesize, handle, and utilize this versatile chemical building block in their scientific endeavors.
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A Guide to the Synthesis and Characterization of 4-Oxopiperidine Derivatives for Drug Discovery
Introduction: The 4-Oxopiperidine Scaffold - A Cornerstone in Medicinal Chemistry
The 4-oxopiperidine (also known as 4-piperidone) nucleus is a privileged heterocyclic scaffold of paramount importance in the field of drug discovery and development. Its rigid, six-membered ring structure provides a three-dimensional framework that can be strategically functionalized to achieve precise interactions with biological targets. Derivatives of 4-oxopiperidine are integral components in a vast array of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including analgesic, anticancer, anti-HIV, and antibacterial properties.[1][2] Their utility as versatile synthetic intermediates further cements their status as a critical building block for medicinal chemists.[2][3]
This technical guide offers an in-depth exploration of the synthesis and characterization of 4-oxopiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the underlying chemical principles and practical insights essential for successful laboratory execution.
Core Synthetic Strategies: A Chemist's Toolkit for 4-Oxopiperidone Construction
The construction of the 4-oxopiperidine ring can be accomplished through several elegant and robust synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements of the target molecule.
The Dieckmann Condensation: A Classic Approach to Ring Formation
The Dieckmann condensation is a venerable and reliable method for synthesizing 4-oxopiperidones.[3][4] This intramolecular Claisen condensation involves the cyclization of a diester tethered to a central nitrogen atom. The general sequence comprises the addition of a primary amine to two equivalents of an α,β-unsaturated ester (like an alkyl acrylate), followed by a base-catalyzed ring closure of the resulting aminodiester. Subsequent hydrolysis and decarboxylation yield the target N-substituted 4-piperidone.[3][4]
Causality and Mechanistic Insight: The driving force for the Dieckmann cyclization is the formation of a stable, resonance-delocalized β-keto ester enolate. The choice of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) is critical to deprotonate the α-carbon without promoting competing reactions like ester hydrolysis. The reaction is typically performed under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the esters. Careful control of reaction conditions, such as high dilution, can be necessary to favor the intramolecular cyclization over intermolecular dimerization.[4]
The Mannich and Petrenko-Kritschenko Reactions: A Multicomponent Approach
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules in a single step. The Petrenko-Kritschenko piperidone synthesis is a classic MCR that condenses two equivalents of an aldehyde, a β-ketoester (such as diethyl acetonedicarboxylate), and a primary amine or ammonia.[3][5] This double Mannich reaction assembles the piperidone ring with substituents at the 2, 3, 5, and 6 positions in a single pot.[1]
Expertise in Action: The elegance of this approach lies in its atom economy and operational simplicity. The reaction is often performed in protic solvents like ethanol or even water at room temperature.[5] The slightly acidic conditions generated by ammonium salts can be sufficient to catalyze the initial imine formation and subsequent Mannich additions. The symmetry of the starting materials often leads to symmetrically substituted products, which can be a powerful feature or a limitation depending on the synthetic goal.
Aza-Diels-Alder Reaction: A Stereoselective Cycloaddition Strategy
The aza-Diels-Alder, or imino-Diels-Alder, reaction is a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles.[6][7] This reaction involves the [4+2] cycloaddition of an azadiene (or an imine acting as the dienophile) with a diene. By employing electron-rich dienes and Lewis acid catalysts, even simple, non-activated imines can be used to construct substituted piperidone precursors with high levels of stereocontrol.[7] The resulting cycloadducts, typically dihydropyridinones or aminotetrahydropyridines, can be readily hydrolyzed to the corresponding 4-oxopiperidones.[7]
Why this method is powerful: The key advantage of the aza-Diels-Alder reaction is its potential for high stereoselectivity. The stereochemical outcome can often be predicted by frontier molecular orbital theory and controlled through the use of chiral auxiliaries or catalysts. This makes it an attractive strategy for the synthesis of enantiomerically enriched piperidone derivatives, which is often a critical requirement for pharmacologically active compounds.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of a 4-oxopiperidine derivative.
Caption: A generalized workflow from starting materials to a fully characterized product.
Detailed Experimental Protocol: Synthesis of an N-Benzyl-2,6-diaryl-4-oxopiperidine via Petrenko-Kritschenko Reaction
This protocol provides a self-validating system for synthesizing a representative 4-oxopiperidine derivative. The rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize N-benzyl-2,6-diphenyl-4-oxopiperidine.
Materials:
-
Benzaldehyde (2 eq.)
-
Ethyl acetoacetate (1 eq.)
-
Benzylamine (1 eq.)
-
Ammonium acetate (catalytic amount)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL).
-
Addition of Reagents: Sequentially add benzaldehyde (10.6 g, 100 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and benzylamine (5.4 g, 50 mmol). Finally, add a catalytic amount of ammonium acetate (~0.5 g).
-
Scientist's Rationale: Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its suitable boiling point for reflux. Ammonium acetate serves as a mild acid catalyst, facilitating the formation of the necessary iminium ion intermediates for the Mannich reaction cascade.
-
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.
-
Self-Validation: The reaction is monitored by TLC to ensure the consumption of starting materials and the formation of a major new product spot. This prevents premature workup and ensures the reaction proceeds to completion.
-
-
Product Precipitation & Isolation: Upon completion, a white precipitate often forms. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Expert Tip: Washing with cold ethanol removes unreacted starting materials and soluble impurities. The subsequent diethyl ether wash helps to dry the product quickly.
-
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from hot ethanol.[1] Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Trustworthiness: Recrystallization is a highly effective method for purifying solid organic compounds. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[1] The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic methods.
-
Comprehensive Characterization of 4-Oxopiperidine Derivatives
Unambiguous structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.[8]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals include the protons alpha to the carbonyl and the protons on the piperidine ring.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon (C=O) signal is highly characteristic and appears far downfield.
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. The most prominent feature in the IR spectrum of a 4-oxopiperidine is the strong carbonyl (C=O) stretching absorption.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Data Presentation: Expected Spectroscopic Data
The table below summarizes the expected spectroscopic data for a representative N-substituted 2,6-diphenyl-4-oxopiperidine.
| Technique | Characteristic Signal | Expected Value / Range | Interpretation |
| ¹H NMR | Protons at C2 and C6 | δ 4.0 - 4.5 ppm (multiplet) | Protons adjacent to both the nitrogen and the aryl group. |
| Protons at C3 and C5 | δ 2.5 - 3.0 ppm (multiplet) | Protons alpha to the carbonyl group. | |
| Aromatic Protons | δ 7.2 - 7.5 ppm (multiplet) | Protons on the phenyl rings. | |
| ¹³C NMR | Carbonyl Carbon (C4) | δ 205 - 210 ppm | Characteristic chemical shift for a ketone carbonyl. |
| Carbons at C2 and C6 | δ 60 - 65 ppm | Carbons adjacent to the nitrogen atom. | |
| Carbons at C3 and C5 | δ 45 - 50 ppm | Carbons alpha to the carbonyl group. | |
| IR | Carbonyl Stretch (C=O) | 1710 - 1730 cm⁻¹ (strong) | Confirms the presence of the ketone functional group. |
| Mass Spec (ESI+) | Molecular Ion Peak | [M+H]⁺ | Corresponds to the molecular weight of the compound plus a proton. |
Chromatographic Techniques for Purity Assessment
-
Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a pure compound.
Challenges and Practical Considerations
-
Stereochemistry: For substituted piperidones, controlling the relative and absolute stereochemistry can be a significant challenge. Methods like the aza-Diels-Alder reaction or the use of chiral catalysts are often employed to address this.[9]
-
Purification: The basic nature of the piperidine nitrogen can cause peak tailing during silica gel column chromatography due to strong interactions with the acidic silica. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[10]
-
Stability: Some 4-piperidone derivatives can be prone to self-condensation or other side reactions, particularly under harsh basic or acidic conditions. Careful control of pH and temperature during synthesis and workup is essential.
Conclusion
The 4-oxopiperidine framework remains a highly valuable and versatile scaffold in modern medicinal chemistry. A thorough understanding of the classical and modern synthetic routes, coupled with rigorous characterization and purification protocols, is essential for any scientist working in this area. The choice of synthetic strategy should be guided by the specific substitution pattern and stereochemical complexity of the target molecule. By leveraging the insights and methodologies presented in this guide, researchers can confidently and efficiently synthesize novel 4-oxopiperidine derivatives to fuel the engine of drug discovery.
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Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. Retrieved January 22, 2026, from [Link]
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Varlamov, A. V., Borisova, T. N., & Krapivin, G. D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8564. Retrieved January 22, 2026, from [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
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Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 19(7), 671-687. Retrieved January 22, 2026, from [Link]
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Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. (2007). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Synthesis of piperidinones by an aza Diels-Alder reaction. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of Piperidones by MCR. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]
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- Preparation method of 4-nitro-piperidine derivative. (2013). Google Patents.
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Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino-1,3-butadienes. (1989). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). PubMed. Retrieved January 22, 2026, from [Link]
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Multicomponent Synthesis of Functionalized Tetrahydroacridinones: Insights into a Mechanistic Route. (2017). Organic Letters. Retrieved January 22, 2026, from [Link]
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N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. Retrieved January 22, 2026, from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances. Retrieved January 22, 2026, from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. (2002). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Stereoselective synthesis of 4-piperidone and 4-aminotetrahydropyridine derivatives by the imino Diels-Alder reaction of 2-amino. (1989). Europe PMC. Retrieved January 22, 2026, from [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. (2007). Elsevier. Retrieved January 22, 2026, from [Link]
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Synthesis of Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]
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Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu. Retrieved January 22, 2026, from [Link]
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Piperidin-4-ones: The Cornerstone Intermediate for Complex Molecule Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous structural motif, forming the backbone of a vast number of alkaloids, natural products, and pharmaceutically active compounds.[1][2][3] Within this chemical class, piperidin-4-ones have emerged as exceptionally versatile and valuable intermediates.[4][5] Their synthetic accessibility, coupled with the strategic placement of reactive functional groups—a ketone at the 4-position, a secondary amine at the 1-position, and activated methylene groups at the 3- and 5-positions—renders them powerful starting points for molecular elaboration. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of piperidin-4-ones, demonstrating their pivotal role as "privileged scaffolds" in modern organic and medicinal chemistry.[6] We will explore cornerstone synthetic methodologies, delve into key chemical transformations, and showcase their application in the development of biologically active agents.
Foundational Synthesis of the Piperidin-4-one Core
The construction of the piperidin-4-one scaffold is well-established, with several robust methods available to the synthetic chemist. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Mannich Reaction: A Classic Multicomponent Approach
The Mannich condensation is arguably the most traditional and widely employed method for synthesizing symmetrically substituted 2,6-diarylpiperidin-4-ones.[4][7] This one-pot, three-component reaction involves the condensation of an aldehyde (2 equivalents), a ketone with α-hydrogens (1 equivalent), and a primary amine or ammonia (1 equivalent).[8]
Mechanism Insight: The reaction proceeds through the initial formation of an imine from the aldehyde and amine, and an enol/enolate from the ketone. A double Mannich reaction ensues, where the enolate attacks two molecules of the imine (or its precursor), followed by intramolecular cyclization and dehydration to yield the piperidin-4-one ring. The elegance of this method lies in its operational simplicity and convergence, rapidly building molecular complexity from simple precursors.[7][9]
Caption: The Mannich reaction workflow for piperidin-4-one synthesis.
Dieckmann Condensation: An Intramolecular Cyclization Strategy
For N-substituted piperidin-4-ones, the Dieckmann condensation provides a powerful alternative.[10][11] This pathway typically involves a two-step sequence:
-
Double Michael Addition: A primary amine is reacted with two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate) to form a diester intermediate.
-
Intramolecular Cyclization: The diester is then treated with a strong base (e.g., sodium methoxide) to induce an intramolecular Dieckmann condensation, forming a β-keto ester.[12]
-
Hydrolysis & Decarboxylation: Subsequent acidic workup and heating effect hydrolysis of the ester and decarboxylation to yield the final N-substituted piperidin-4-one.[10][12]
Causality: This method offers excellent control over the N-substituent, a critical feature for tuning the pharmacological properties of the final molecule. The choice of base in the Dieckmann step is crucial; it must be strong enough to deprotonate the α-carbon without promoting side reactions like hydrolysis of the ester.
Summary of Core Synthetic Routes
| Method | Key Features | Advantages | Common Limitations |
| Mannich Reaction | One-pot, multicomponent reaction | High atom economy, operational simplicity, rapid complexity generation. | Primarily yields symmetrically substituted products; can be low-yielding for some substrates. |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Excellent control over N-substituent, generally good yields. | Multi-step process, requires strong base, not suitable for N-unsubstituted products. |
| Aza-Michael Addition | Intramolecular addition of an amine to an unsaturated ketone | Versatile for constructing various substitution patterns, including fused ring systems.[13][14] | Requires synthesis of a specific linear precursor. |
The Reactive Hub: Key Transformations of Piperidin-4-ones
The synthetic utility of piperidin-4-ones stems from the distinct reactivity of its three key functional regions: the carbonyl group, the ring nitrogen, and the α-carbons.
Caption: Key reactive sites on the piperidin-4-one scaffold.
Transformations at the Carbonyl Group (C4)
The ketone is the most versatile handle for introducing diversity at the 4-position.
-
Reductive Amination: This is a cornerstone reaction in medicinal chemistry, converting the ketone into a primary, secondary, or tertiary amine. The reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced using agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This transformation is fundamental to the synthesis of countless drug candidates, including potent analgesics of the fentanyl class.[10][15]
-
Reduction: The carbonyl can be easily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄), yielding 4-hydroxypiperidines.[10] This introduces a new stereocenter and a hydrogen bond donor/acceptor, significantly altering the molecule's properties.
-
Derivatization: The ketone readily forms oximes, hydrazones, and semicarbazones, which can act as bioisosteres or be further transformed.[7][16]
Functionalization of the Ring Nitrogen (N1)
The secondary amine of the piperidine ring provides a straightforward point for modification.
-
N-Alkylation/Arylation: The nitrogen can be alkylated with alkyl halides or subjected to reductive amination with aldehydes/ketones. Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient synthesis of N-aryl piperidines.[17]
-
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides, providing another avenue for diversification.
Reactions at the α-Carbons (C3/C5)
The protons on the carbons adjacent to the ketone are acidic and can be removed to form an enolate, enabling a range of C-C bond-forming reactions.
-
Aldol-Type Condensations: A particularly powerful transformation is the base-catalyzed condensation with aromatic aldehydes. This reaction, when performed with two equivalents of aldehyde, leads to the formation of 3,5-bis(arylidene)-4-piperidones. These compounds are rigid, planar structures that act as mimics of curcumin, exhibiting potent anticancer and anti-inflammatory properties.[18][19]
Applications in Drug Discovery: From Scaffold to Candidate
The true value of piperidin-4-ones lies in their role as a launchpad for the synthesis of biologically active molecules. The ability to independently and selectively modify the N1, C3/C5, and C4 positions allows for the systematic exploration of chemical space in drug discovery programs.[6][20]
Caption: Workflow from piperidin-4-one intermediate to a lead compound.
Case Study: Curcumin Mimics as Anticancer Agents
Curcumin, a natural product, has promising biological activity but suffers from poor bioavailability.[18] The 3,5-bis(ylidene)-4-piperidone scaffold has been successfully developed as a curcumin mimic with improved drug-like properties.[18][19]
Synthesis: N-substituted piperidin-4-one is treated with 2 equivalents of a substituted benzaldehyde in the presence of a base (e.g., NaOH in ethanol). The resulting cross-conjugated system locks the molecule in a planar conformation, which is crucial for its biological activity, such as inhibiting pro-angiogenic transcription factors.[18] This approach has led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.[19]
Biological Activity Spectrum
Derivatives of piperidin-4-one have demonstrated a remarkable range of pharmacological activities, including:
Experimental Protocols
Protocol 1: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one via Mannich Reaction
This protocol is adapted from established Mannich condensation procedures.[8]
Materials:
-
4-Chlorobenzaldehyde (2 eq)
-
2-Butanone (1 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (95%)
-
Concentrated HCl
-
Ammonia solution
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde and 2-butanone in 95% ethanol.
-
Add ammonium acetate to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Allow the reaction mixture to cool and stand at room temperature overnight.
-
Scientist's Note: This allows for the slow crystallization of the product's hydrochloride salt as it forms.
-
-
Add concentrated HCl to the mixture to precipitate the hydrochloride salt of the piperidinone.
-
Collect the precipitate by filtration and wash with a 1:5 mixture of ethanol:ether.
-
Suspend the collected hydrochloride salt in acetone and add concentrated ammonia solution dropwise with stirring until the solution is basic (pH ~9-10).
-
Scientist's Note: This step neutralizes the salt and liberates the free base (the final product).
-
-
Add excess water to precipitate the free base.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one.
Protocol 2: Reductive Amination of N-Boc-4-piperidinone
This protocol demonstrates a key transformation for introducing an amino side chain.[15][17]
Materials:
-
N-Boc-4-piperidinone (1 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of N-Boc-4-piperidinone in dichloroethane, add benzylamine followed by a catalytic amount of glacial acetic acid.
-
Scientist's Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.
-
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes.
-
Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN.
-
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(benzylamino)piperidine.
Conclusion
Piperidin-4-ones are far more than simple heterocyclic ketones; they are master keys that unlock access to a vast and diverse chemical space. Their straightforward synthesis via classic reactions like the Mannich and Dieckmann condensations, combined with a predictable and versatile reactivity profile, cements their status as indispensable intermediates in organic chemistry. For researchers in drug discovery, the piperidin-4-one scaffold provides a robust and adaptable platform for generating libraries of complex molecules, enabling the systematic development of new therapeutic agents to address a wide spectrum of diseases. The continued innovation in synthetic methods and the ever-expanding applications of its derivatives ensure that the piperidin-4-one will remain a cornerstone of molecular design and synthesis for the foreseeable future.
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Multiple Authors. (n.d.). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. [Link]
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Kumar, P. S., & Rajavel, R. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 2(3), 717-721. [Link]
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A Comprehensive Technical Guide to 1-Benzyl-4-oxopiperidine Carboxylate Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 1-benzyl-4-oxopiperidine carboxylate derivatives, with a primary focus on the versatile synthetic intermediates, 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, and its closely related analogue, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. These compounds serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into their synthesis, chemical properties, and significant applications.
Introduction to 1-Benzyl-4-oxopiperidine Carboxylate Scaffolds
The 4-oxopiperidine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. The incorporation of a benzyl group on the piperidine nitrogen and an ethyl carboxylate group at either the 3 or 4-position yields versatile intermediates with multiple reactive sites for further chemical transformations.
While this compound is a specific molecule of interest, the available literature more extensively covers the closely related and synthetically significant isomers, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This guide will primarily focus on these well-documented compounds, drawing parallels and highlighting the synthetic nuances that differentiate them.
These scaffolds are of particular interest due to their utility in the synthesis of compounds targeting the central nervous system (CNS), including opioid receptor modulators and other neuroactive agents.[1] The presence of the ketone and ester functionalities allows for a diverse range of chemical modifications, making them invaluable starting materials in the construction of complex molecular architectures.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of these compounds are crucial for their handling, reactivity, and subsequent application in synthesis. A summary of the key properties for the representative compound, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, is provided below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃[2] |
| Molecular Weight | 261.32 g/mol [2] |
| IUPAC Name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate[2] |
| CAS Number | 41276-30-6[2] |
| Appearance | White to brown crystalline powder[1] |
| Melting Point | 162-165 °C (for the hydrochloride salt)[1] |
| Boiling Point | 368.6 °C at 760 mmHg[3] |
| Density | 1.154 g/cm³[3] |
Spectroscopic data is essential for the structural confirmation of these molecules. While specific spectra for this compound are not widely published, ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are available for its isomers.[4] For instance, the ¹H NMR spectrum of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a benzylic singlet), and the piperidine ring protons.
Synthesis of 1-Benzyl-4-oxopiperidine Carboxylate Derivatives
The primary synthetic route to these β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[5][6] This powerful cyclization reaction is widely used for the formation of five- and six-membered rings.[7]
The Dieckmann Condensation: Mechanism and Application
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[6] The reaction proceeds via the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic intermediate that subsequently eliminates an alkoxide to yield the cyclic β-keto ester.[5]
Diagram 1: Generalized Mechanism of the Dieckmann Condensation
Caption: A simplified workflow of the Dieckmann condensation.
For the synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, the starting material is typically a diester precursor such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.[8] The reaction is carried out in the presence of a strong base, such as sodium ethoxide or sodium tert-butoxide.[8]
Detailed Synthetic Protocol: Preparation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
The following is a representative protocol for the synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate via Dieckmann condensation, based on procedures described in the literature.[8]
Step 1: Synthesis of the Diester Precursor
-
To a solution of N-benzylglycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran or toluene), add an equimolar amount of 4-bromoethyl butyrate and a base such as sodium carbonate.[8]
-
Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.[8]
Step 2: Dieckmann Condensation
-
Dissolve the crude diester in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium tert-butoxide, portion-wise to the solution at room temperature.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction by the careful addition of a weak acid (e.g., acetic acid) to neutralize the excess base, adjusting the pH to approximately 7.[8]
-
Perform an aqueous workup by adding water and extracting the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[8]
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent, which often facilitates purification by crystallization.[9]
Diagram 2: Synthetic Pathway to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Caption: Key steps in the synthesis of the target compound.
Chemical Reactivity and Synthetic Applications
The 1-benzyl-4-oxopiperidine carboxylate scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules.
Reactions at the Ketone Carbonyl Group
The ketone at the 4-position can undergo a wide range of standard carbonyl reactions, including:
-
Reduction: Reduction of the ketone to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides access to 4-hydroxypiperidine derivatives. The stereoselectivity of this reduction can often be controlled by the choice of reagent and reaction conditions.
-
Reductive Amination: The ketone can be converted to an amine via reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This is a key step in the synthesis of many opioid analgesics.
-
Wittig Reaction: The ketone can be converted to an alkene using a Wittig reagent, allowing for the introduction of a carbon-carbon double bond.
Reactions at the Ester Functionality
The ethyl ester group can be readily modified:
-
Hydrolysis: Saponification of the ester with a base (e.g., NaOH or KOH) followed by acidification yields the corresponding carboxylic acid.
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.
-
Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like LiAlH₄.
Applications in the Synthesis of Bioactive Molecules
1-Benzyl-4-oxopiperidine carboxylate derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds.
-
Opioid Analgesics: These scaffolds are precursors to potent opioid analgesics. For example, they can be elaborated into fentanyl and its analogues.[10] The synthesis typically involves reductive amination of the 4-keto group.
-
Dopamine Receptor Antagonists: They have been used in the synthesis of selective human dopamine D4 receptor antagonists, which have potential as antipsychotic agents.
-
Nicotinic Acetylcholine Receptor Agonists: These compounds have served as building blocks for the synthesis of potent nicotinic acetylcholine receptor agonists.
-
Serotonin Receptor Agonists: They have been utilized in the synthesis and pharmacological evaluation of selective 5-HT₄ receptor agonists.
Safety and Handling
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and its hydrochloride salt are classified as irritants.[2] They can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Benzyl-4-oxopiperidine carboxylate derivatives, particularly ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, are highly valuable and versatile intermediates in organic synthesis and medicinal chemistry. Their synthesis, primarily through the robust Dieckmann condensation, is well-established. The multiple reactive sites on the 4-oxopiperidine scaffold allow for a wide range of chemical modifications, providing access to a diverse array of complex and biologically active molecules. This guide has provided a comprehensive overview of their synthesis, properties, and applications, underscoring their significance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemistry of the less-documented this compound may reveal novel synthetic pathways and applications.
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PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
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Organic Reactions. (1967). The Dieckmann Condensation. Retrieved from [Link]
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stability and storage conditions for 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.
An In-Depth Technical Guide to the Stability and Storage of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Introduction
This compound (CAS No: 154548-45-5) is a versatile synthetic intermediate, frequently employed as a building block in the development of complex molecular architectures, particularly in medicinal chemistry and drug discovery. Its unique structure, incorporating a piperidine core, a β-keto ester system, and an N-benzylcarbamate, provides a rich scaffold for chemical modification. However, these same functional groups confer specific vulnerabilities that can compromise the compound's integrity if not handled and stored correctly.
This guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond generic storage instructions, we will dissect the molecule's inherent reactivity to predict potential degradation pathways. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's characteristics to ensure its effective use and maintain the integrity of their experimental outcomes. We will explore the mechanistic basis for its stability profile, provide field-proven storage and handling protocols, and outline experimental methods for assessing its purity and degradation.
Chemical Profile and Structural Features
A foundational understanding of the molecule's structure is paramount to predicting its stability.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 154548-45-5 |
| Molecular Formula | C₁₆H₁₉NO₅ |
| Molecular Weight | 305.33 g/mol |
| Appearance | White to brown crystalline powder |
| Key Functional Groups | N-Benzyl Carbamate, Ethyl Ester, Ketone (β-Keto Ester system), Tertiary Amine (Piperidine Nitrogen) |
The molecule's stability is primarily dictated by the interplay of its N-benzyl carbamate and the β-keto ester functionalities within the piperidine ring.
Analysis of Potential Degradation Pathways
The structural complexity of this compound gives rise to several potential degradation routes. Understanding these pathways is critical for developing appropriate storage and handling strategies.
Hydrolytic Instability
The presence of two ester-type linkages (an ethyl ester and a benzyl carbamate) makes the molecule susceptible to hydrolysis under both acidic and basic conditions.
-
Mechanism of Ester Hydrolysis: In the presence of water, particularly when catalyzed by acid or base, the ethyl ester at the C3 position can hydrolyze to form the corresponding carboxylic acid. This reaction is often the first step toward further degradation. Similarly, the N-benzyl carbamate can be cleaved, although this typically requires more forcing conditions than the ethyl ester hydrolysis.
-
Causality and Experimental Significance: Trace amounts of moisture in solvents or exposure to atmospheric humidity can initiate hydrolysis. This is particularly relevant in solution-based experiments or during long-term storage of the solid if not properly protected. The formation of hydrolysis products can introduce impurities that may interfere with subsequent reactions or biological assays.
Decarboxylation of the β-Keto Ester System
A classic and highly significant degradation pathway for this molecule stems from its β-keto ester structure.[1][2]
-
Mechanism of Decarboxylation: Following the initial hydrolysis of the ethyl ester to the β-keto acid, the resulting intermediate is thermally unstable and can readily lose carbon dioxide (CO₂) through a cyclic transition state.[3] This process is often facile, sometimes occurring at room temperature, and is accelerated by heat.[4] The final product of this two-step sequence (hydrolysis followed by decarboxylation) would be 1-(benzyloxycarbonyl)-4-piperidone.
-
Trustworthiness of the Protocol: The propensity for decarboxylation is a well-established principle in organic chemistry.[3] Any protocol involving this reagent under aqueous, non-neutral pH conditions or at elevated temperatures must account for this potential degradation. Verifying the purity of the material before use, especially if it has been stored for an extended period or exposed to suboptimal conditions, is a self-validating step to ensure experimental success.
Caption: Predicted major degradation pathways for the title compound.
Thermal and Photochemical Decomposition
-
Thermal Stability: While vendor data suggests the compound is stable under normal temperatures, elevated temperatures can accelerate both hydrolysis and subsequent decarboxylation.[5] High heat can also lead to more complex, non-specific decomposition, potentially involving the N-benzyl group.[6][7] Safety data for a related hydrochloride salt indicates decomposition begins around 162-165 °C.[8]
-
Photostability: The presence of the benzyl aromatic ring suggests a potential for sensitivity to UV light. Long-term exposure to direct light could induce photochemical reactions, leading to the formation of radical species and subsequent degradation.
Recommended Storage and Handling Protocols
Based on the analysis of the compound's chemical vulnerabilities, the following storage and handling procedures are recommended to preserve its integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. While some suppliers suggest room temperature, refrigeration is a prudent measure to minimize the rate of any potential degradation, especially hydrolysis and decarboxylation.[8] | Lower temperatures slow down chemical reaction rates, providing a greater margin of stability over long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This displaces atmospheric moisture and oxygen. Minimizing moisture is critical to prevent hydrolysis.[8] While oxidation is a lesser concern, an inert atmosphere is best practice for long-term storage of complex organic molecules. |
| Light Exposure | Protect from light. Store in an amber vial or in a dark location. | The aromatic benzyl group may be susceptible to photochemical degradation. Protecting the compound from light prevents this potential pathway. |
| Moisture | Keep container tightly sealed in a dry place. The compound is noted as being hygroscopic.[8] Use of a desiccator for storage is highly recommended. | Direct contact with moisture is the primary trigger for the hydrolysis-decarboxylation degradation cascade. A tightly sealed container under inert gas and in a desiccator provides multiple layers of protection. |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. [9] | Acids and bases will catalyze hydrolysis. Strong oxidizing agents could potentially react with the tertiary amine of the piperidine ring or the benzylic position. |
Experimental Protocols for Stability and Purity Assessment
To ensure the quality of this compound, particularly for sensitive applications, researchers should perform their own quality control.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify its likely degradation products and assess its stability profile.
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility profile of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate in common solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Authored by a Senior Application Scientist
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides an in-depth analysis of the solubility profile of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[2] Understanding its behavior in common solvents is essential for researchers, scientists, and drug development professionals to optimize reaction conditions, design purification strategies, and develop suitable formulations.
This document moves beyond a simple data sheet to provide a comprehensive understanding of the molecular characteristics that govern the solubility of this compound. We will explore its predicted solubility based on its structure and delve into the practical, step-by-step methodologies for its empirical determination.
Molecular Structure and Predicted Physicochemical Properties
To anticipate the solubility of this compound, a thorough examination of its molecular structure is necessary. The molecule, with the chemical formula C₁₉H₂₃NO₅, possesses a complex arrangement of functional groups that dictate its interaction with various solvents.[3]
Key Structural Features:
-
Tertiary Amine: The piperidine ring contains a tertiary amine, which can act as a hydrogen bond acceptor.
-
Two Ester Groups: The presence of two ester functionalities (benzyl and ethyl esters) introduces polar sites capable of dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Ketone Group: The ketone on the piperidine ring is another polar group and a hydrogen bond acceptor.
-
Benzyl Group: This large, non-polar aromatic ring contributes significantly to the molecule's lipophilicity.
-
Ethyl Group: A small, non-polar alkyl chain.
Based on these features, a set of physicochemical properties can be computed to further refine our solubility predictions.
| Property | Value | Source |
| Molecular Weight | 345.39 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely have a preference for organic solvents over water. The absence of hydrogen bond donors and the presence of six acceptors imply that its solubility in protic solvents will be driven by the solvent's ability to donate hydrogen bonds.
Theoretical Solubility Profile in Common Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized into polar protic, polar aprotic, and non-polar.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding as both donors and acceptors.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds.
-
Non-polar Solvents: These include solvents like hexane, toluene, and diethyl ether, which have low dielectric constants and do not have significant dipole moments.[5]
Based on the structural analysis of this compound, the following qualitative solubility profile is predicted:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large non-polar benzyl group and the overall lipophilic character (XLogP3 = 2.4) are expected to dominate over the polar functional groups, leading to poor aqueous solubility. |
| Methanol | Soluble | The small size and hydrogen bond donating ability of methanol should effectively solvate the ester and ketone oxygen atoms. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone will allow for favorable dipole-dipole interactions with the ester and ketone groups. |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker solvent for this molecule compared to acetone or DMF due to its less pronounced dipole moment. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a strong polar aprotic solvent that should readily dissolve the compound. | |
| Dichloromethane (DCM) | Very Soluble | DCM is a good solvent for moderately polar organic compounds and should effectively solvate the target molecule. | |
| Non-polar | Toluene | Soluble | The presence of the benzyl group in the solute will have a strong affinity for the aromatic nature of toluene. |
| Hexane | Sparingly Soluble / Insoluble | The high polarity of the ester and ketone groups will likely make the compound insoluble in a purely non-polar alkane solvent like hexane. | |
| Diethyl Ether | Moderately Soluble | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, which may allow for some degree of solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To move from theoretical predictions to empirical data, a robust and validated experimental method is required. The shake-flask method, as recommended by the OECD Guideline 105, is a reliable approach for determining the solubility of a substance.[6][7] The subsequent quantification of the dissolved compound is accurately performed using High-Performance Liquid Chromatography (HPLC).[1][8][9]
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm or smaller)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. A preliminary study can determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and record the peak areas.
-
Calculate the concentration of the compound in the sample solutions using the calibration curve.
-
-
Data Calculation:
-
The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors.
-
The results are typically expressed in mg/mL or g/L.
-
Visualization of Experimental Workflow and Molecular Interactions
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method and HPLC analysis.
Diagram of Solute-Solvent Interactions
Caption: Predicted molecular interactions governing the solubility of the target compound in different solvent classes.
Conclusion
References
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Solubility of Organic Compounds. Chem LibreTexts. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
-
DETERMINATION OF SOLUBILITY CLASS. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Solubility testing in accordance with the OECD 105. FILAB. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Product Properties Test Guidelines. GovInfo. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Water Solubility (Flask Method). Regulations.gov. [Link]
-
Solvent. Wikipedia. [Link]
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An In-depth Technical Guide to 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Synthesis, Characterization, and Application in Drug Discovery
This technical guide provides a comprehensive overview of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a plausible synthetic route, characterization methodologies, and its emerging role as a versatile building block in the synthesis of bioactive molecules.
Core Molecular Attributes
This compound is a disubstituted piperidone derivative. Its structure is characterized by a central 4-oxopiperidine ring, which is N-benzylated and further substituted at the 3-position with an ethyl carboxylate group. The nitrogen atom is part of a carbamate linkage with the benzyl group, forming a dicarboxylate structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₅ | [1][2] |
| Molecular Weight | 305.33 g/mol | [2] |
| CAS Number | 154548-45-5 | [1] |
| Appearance | Yellow oil | [1] |
| Purity | Typically >95% | [1] |
| Storage | Sealed refrigeration | [1] |
Strategic Importance in Medicinal Chemistry: A Versatile Scaffold
The 4-oxopiperidine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics. The presence of multiple functional groups—a ketone, a tertiary amine within a carbamate, and an ester—on the this compound scaffold provides multiple points for chemical modification. This versatility allows for the systematic exploration of the chemical space around the core structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
One of the key applications of this molecule is as an intermediate in the synthesis of more complex bioactive compounds. For instance, it has been utilized in the development of novel histone deacetylase (HDAC) inhibitors[3]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The ability to use this dicarboxylate as a starting material for HDAC inhibitors underscores its significance in the generation of potential therapeutics.
Synthesis Methodology: A Plausible Synthetic Pathway
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and the known synthesis of structurally related compounds, such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate[4][5].
The proposed synthesis involves a multi-step process starting from commercially available reagents. The logic behind this proposed pathway is to first construct the core piperidone ring and then introduce the desired functional groups in a controlled manner.
Caption: Proposed Synthetic Pathway for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Dieckmann Cyclization)
-
To a stirred solution of N-benzyl iminodiacetic acid diethyl ester in an anhydrous aprotic solvent (e.g., toluene or THF), add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for several hours to facilitate the intramolecular Dieckmann condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a proton source (e.g., dilute acetic acid or saturated aqueous ammonium chloride).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (N-Carboxylation)
This step assumes a debenzylation followed by re-functionalization, a common strategy to modify the nitrogen substituent. A direct carboxylation might also be explored, though it could be less straightforward.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H₂) in a Parr apparatus to remove the N-benzyl group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated piperidone.
-
Dissolve the resulting secondary amine in a suitable solvent (e.g., dichloromethane or THF) and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and perform a liquid-liquid extraction.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and signals for the piperidine ring protons. The ethyl group will be identifiable by a quartet and a triplet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ketone and the two ester groups, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 306.34.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the two ester functionalities (typically in the region of 1650-1750 cm⁻¹).
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation[6].
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for the synthesis of a diverse range of complex molecules, including potent enzyme inhibitors. The proposed synthetic and characterization methodologies in this guide provide a solid foundation for researchers to utilize this compound in their drug development programs.
References
-
PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. [Link]
-
PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. [Link]
-
Molbase. Synthesis of (a) Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate (IVa). [Link]
-
LookChem. This compound CAS NO.154548-45-5. [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]
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- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Oxopiperidones via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-oxopiperidone scaffold is a privileged pharmacophore found in a multitude of biologically active molecules and serves as a critical building block in medicinal chemistry. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, presents a robust and reliable method for the construction of the 4-oxopiperidone ring system. This application note provides a comprehensive guide to the synthesis of N-substituted 4-oxopiperidones, commencing with the preparation of the requisite amino diester precursor, followed by a detailed experimental protocol for the Dieckmann cyclization and subsequent decarboxylation. Mechanistic insights, troubleshooting, and essential safety protocols are also discussed to ensure successful and safe execution.
Introduction
The piperidine ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals and natural products. Specifically, the 4-oxopiperidone core is a versatile intermediate, amenable to a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries in drug discovery. The Dieckmann condensation is a powerful carbon-carbon bond-forming reaction that facilitates the intramolecular cyclization of diesters to yield cyclic β-keto esters.[1][2] This reaction is particularly well-suited for the formation of five- and six-membered rings, making it an ideal strategy for the synthesis of 4-oxopiperidones from acyclic amino diester precursors.[3][4]
The overall synthetic strategy involves two key stages: first, the synthesis of an N-substituted amino diester, and second, its base-catalyzed intramolecular cyclization to the corresponding N-substituted 4-oxopiperidine-3-carboxylate, which can then be hydrolyzed and decarboxylated to the desired 4-oxopiperidone.
Mechanistic Overview: The Dieckmann Condensation
The Dieckmann condensation proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution.[5] The mechanism, analogous to the intermolecular Claisen condensation, can be summarized in the following steps:
-
Enolate Formation: A strong base, typically a sodium alkoxide such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.[2]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[3]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester.[1]
-
Deprotonation of the β-Keto Ester: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base readily removes this proton, forming a stable enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.[4]
-
Protonation: An acidic workup in the final stage protonates the enolate to yield the final cyclic β-keto ester product.[3]
Below is a visual representation of the Dieckmann condensation mechanism for the formation of a 4-oxopiperidone derivative.
Caption: Mechanism of 4-oxopiperidone synthesis.
Experimental Protocols
This section provides a detailed, two-part experimental protocol for the synthesis of N-substituted 4-oxopiperidones. Part A details the synthesis of the amino diester precursor, and Part B describes the Dieckmann condensation and subsequent decarboxylation.
Part A: Synthesis of the N-Substituted Amino Diester Precursor
The starting amino diester can be prepared via the N-alkylation of a primary amine with two equivalents of an α-haloacetate. A representative procedure for the synthesis of diethyl 2,2'-(benzylazanediyl)diacetate is provided below.
Materials:
-
Benzylamine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents).
-
To this stirred suspension, add ethyl bromoacetate (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the desired diethyl 2,2'-(benzylazanediyl)diacetate, which can be used in the next step without further purification.
Part B: Dieckmann Condensation and Decarboxylation
This part details the intramolecular cyclization of the amino diester to the β-keto ester, followed by its conversion to the final 4-oxopiperidone.
Materials:
-
Diethyl 2,2'-(substituted-azanediyl)diacetate (from Part A)
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 10%)
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dieckmann Condensation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or THF.
-
Add sodium ethoxide (1.1 to 1.5 equivalents) to the solvent. If using sodium hydride, wash it with anhydrous hexanes to remove mineral oil before use.
-
Heat the mixture to reflux.
-
Slowly add a solution of the diethyl 2,2'-(substituted-azanediyl)diacetate (1 equivalent) in anhydrous toluene or THF to the refluxing base suspension.
-
Continue to reflux the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Isolation of the β-Keto Ester (Optional Intermediate Step):
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute acetic acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethyl 1-substituted-4-oxopiperidine-3-carboxylate can be purified by column chromatography or used directly in the next step.
-
-
Hydrolysis and Decarboxylation:
-
To the crude β-keto ester, add an aqueous solution of hydrochloric acid (e.g., 3 M).
-
Heat the mixture to reflux for several hours until the decarboxylation is complete (monitor by TLC or by the cessation of CO₂ evolution).
-
Cool the reaction mixture to room temperature and neutralize by the careful addition of a sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The crude N-substituted 4-oxopiperidone can be purified by column chromatography or crystallization.
-
Below is a workflow diagram summarizing the experimental protocol.
Caption: Experimental workflow for 4-oxopiperidone synthesis.
Data Summary
The following table summarizes typical reaction parameters for the Dieckmann condensation step.
| Parameter | Recommended Conditions | Rationale/Comments |
| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH) | NaOEt is a classic choice. NaH offers the advantage of an irreversible deprotonation.[6] Use 1.1-1.5 equivalents. |
| Solvent | Anhydrous Toluene, THF | Aprotic solvents are preferred to prevent protonation of the enolate. Ensure the solvent is dry.[6] |
| Temperature | Reflux | Higher temperatures facilitate the reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC to determine completion. |
| Workup | Acidic quench followed by hydrolysis | The acidic workup protonates the enolate, and subsequent heating in acid promotes decarboxylation. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of the base. Increase reaction time or temperature. |
| Side reactions (e.g., intermolecular condensation) | Use high dilution conditions to favor the intramolecular reaction. | |
| Formation of byproducts | Impure starting materials | Purify the amino diester precursor before the Dieckmann condensation. |
| Transesterification | If using an alkoxide base, match the alkyl group to that of the ester (e.g., use NaOEt for ethyl esters). | |
| Difficulty with purification | Oily product | Try to induce crystallization by scratching the flask or adding a seed crystal. Purification by column chromatography may be necessary. |
Safety Precautions
Working with strong bases like sodium ethoxide and sodium hydride requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[7][8]
-
Handling Strong Bases: Sodium ethoxide and sodium hydride are highly reactive and corrosive.[9][10] They react violently with water and are flammable solids.[11] Handle these reagents in a well-ventilated fume hood and under an inert atmosphere to prevent contact with moisture and air.[7]
-
Quenching: Quench the reaction mixture carefully and slowly, especially when using sodium hydride, as the quenching process can be highly exothermic and may generate flammable hydrogen gas.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
By following this detailed protocol and adhering to the safety precautions, researchers can effectively synthesize 4-oxopiperidones as valuable intermediates for drug discovery and development.
References
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.).
- Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%.
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- ChemicalBook. (2025, April 19).
- The Sarpong Group. (2016, October 24). Corrosives – Strong Bases.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Reddit. (2021, May 6).
- YouTube. (2019, January 14).
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- Choi, J. (2012, April 18). Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota.
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- Master Organic Chemistry. (2020, September 14).
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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- Organic Reactions. (n.d.).
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- ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (2025, August 7). 4Hydroxy2-quinolones. 17.
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- Organic Syntheses. (n.d.). Synthesis of Amino Sugars via Oximes: Methyl 4-Amino-4,6-dideoxy-α-d-allopyranoside.
- Preprints.org. (2025, November 17).
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The Strategic Utility of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the piperidine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and capacity for diverse substitutions make it an ideal framework for engaging with biological targets. Within this important class of heterocycles, 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5) emerges as a sophisticated and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in medicinal chemistry, offering both the theoretical underpinnings and practical protocols for its effective utilization.
While specific literature on this exact diester is limited, its structural motifs are well-represented in the broader context of N-alkoxycarbonyl-4-oxopiperidone-3-carboxylates. By examining the roles of its constituent parts—the N-benzyloxycarbonyl (Cbz) protecting group, the C3-ethyl ester, and the C4-ketone—we can elucidate its significant potential in the synthesis of complex, biologically active molecules.
Core Principles: The Chemical Logic of a Multifunctional Scaffold
The utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding the role of each component is key to leveraging its synthetic potential.
The N-Benzyloxycarbonyl (Cbz) Group: More Than Just a Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[3] Its presence in the target molecule, as opposed to a simple N-benzyl group, offers several distinct advantages:
-
Activation of the Piperidine Ring: The electron-withdrawing nature of the carbamate modulates the reactivity of the piperidine ring, influencing the acidity of the α-protons and the susceptibility of the C4-ketone to nucleophilic attack.
-
Controlled Deprotection: The Cbz group is stable under a variety of reaction conditions but can be cleanly removed via hydrogenolysis (e.g., H₂, Pd/C), a method that is orthogonal to many other protecting groups. This allows for the unmasking of the piperidine nitrogen at a specific stage in a synthetic sequence for further functionalization.[4]
-
Conformational Constraint: The planar nature of the carbamate can influence the conformational preference of the piperidine ring, which can be advantageous in achieving stereocontrol in subsequent reactions.
The β-Ketoester Moiety: A Hub of Reactivity
The 1,3-relationship of the ketone and the ester at the C4 and C3 positions, respectively, forms a β-ketoester. This functionality is a cornerstone of synthetic chemistry, enabling a wide range of transformations:
-
Alkylation: The acidic α-proton at the C3 position can be readily deprotonated with a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at this position.
-
Heterocycle Formation: The β-ketoester is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, and guanidine.
-
Reductive Transformations: The C4-ketone can be stereoselectively reduced to a hydroxyl group, introducing a new stereocenter. It is also a handle for reductive amination, a powerful tool for installing substituted amino groups at the 4-position.[5][6][7]
Synthetic Strategies and Protocols
The synthesis of this compound and its subsequent elaboration into more complex molecules are guided by the principles of retrosynthetic analysis.
Synthesis of the Core Scaffold
Protocol 1: Synthesis of this compound via Dieckmann Condensation (Hypothetical)
This protocol is a representative example and may require optimization.
Materials:
-
N-Benzyloxycarbonyl-bis(2-ethoxycarbonylethyl)amine
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of N-Benzyloxycarbonyl-bis(2-ethoxycarbonylethyl)amine (1.0 equivalent) in anhydrous toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used as the base to generate the enolate necessary for the intramolecular cyclization.
-
Solvent: Toluene is a common high-boiling, non-protic solvent for Dieckmann condensations.
-
Quenching: Acidic workup is necessary to neutralize the base and protonate the resulting enolate.
Elaboration of the Scaffold: Key Transformations
The true power of this compound lies in its potential for diversification. The following protocols outline key transformations that can be performed on this versatile intermediate.
Protocol 2: Reductive Amination of the C4-Ketone
This protocol provides a general method for introducing a substituted amine at the 4-position, a common feature in many CNS-active drugs.[8]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can lead to side reactions.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone.
Applications in Drug Discovery: A World of Possibilities
The this compound scaffold is a gateway to a wide range of pharmacologically relevant structures. Its application spans multiple therapeutic areas.
Central Nervous System (CNS) Agents
The piperidine ring is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants.[9] The lipophilicity of the piperidine scaffold can aid in crossing the blood-brain barrier. Functionalization of the 4-position, often achieved through reductive amination, is a common strategy for developing ligands for dopamine and serotonin receptors. For instance, derivatives of N-benzyl piperidines have been investigated as potential treatments for Alzheimer's disease.[10]
Kinase Inhibitors
The piperidine ring can serve as a central scaffold to orient functional groups that interact with the active site of kinases.[9] The versatility of the this compound scaffold allows for the introduction of various substituents at the 3 and 4-positions, enabling the fine-tuning of interactions with the kinase hinge region and other key residues.
Analgesics
The piperidine scaffold is famously present in potent analgesics, most notably the fentanyl class of opioids.[11][12] While the synthesis of fentanyl itself often starts from N-protected 4-piperidones, the functional handles on this compound provide opportunities to develop novel analgesic agents with potentially different pharmacological profiles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 154548-45-5 | [13][14] |
| Molecular Formula | C₁₆H₁₉NO₅ | [13] |
| Molecular Weight | 305.33 g/mol | [13] |
| Purity | 97% | [13] |
| IUPAC Name | 1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | [14] |
Visualizations
Caption: Synthetic pathways originating from the core scaffold.
References
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Application Note: Synthesis of 4-Hydroxy-4-Arylpiperidine Scaffolds via Grignard Addition to 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Abstract: This document provides a comprehensive technical guide for the synthesis of 4-hydroxy-4-arylpiperidine derivatives through the nucleophilic addition of Grignard reagents to 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. The 4-hydroxy-4-arylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note details the underlying reaction mechanism, stereochemical considerations, a step-by-step experimental protocol, and the significance of this transformation in drug discovery and development.
Introduction: The Significance of 4-Hydroxy-4-Arylpiperidines
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[3] When functionalized at the 4-position with both a hydroxyl group and an aryl substituent, the resulting 4-hydroxy-4-arylpiperidine scaffold gains significant importance, particularly in the development of central nervous system (CNS) active agents and analgesics.[4][5] This core structure is instrumental in conferring appropriate physicochemical properties and spatial orientation for effective interaction with biological targets such as opioid receptors.[2][5]
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and versatility.[6][7] Its application to cyclic ketones, such as the title 4-oxopiperidine derivative, provides a direct and efficient route to tertiary alcohols, which are valuable intermediates for further chemical elaboration.[7][8] This guide elucidates the critical parameters and provides a field-proven protocol for researchers engaged in the synthesis of novel therapeutics based on this valuable scaffold.
Reaction Mechanism and Stereochemical Control
The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the 4-oxopiperidine ring.[6][7] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[6]
A critical aspect of this transformation is the control of stereochemistry at the newly formed C4 stereocenter. The piperidone ring exists in a chair conformation, and the Grignard reagent can approach the carbonyl group from either the axial or equatorial face, leading to two possible diastereomeric products. The presence of the bulky ethyl ester group at the C3 position significantly influences the trajectory of the incoming nucleophile.
-
Axial Attack: The Grignard reagent approaches from the top face of the ring, leading to an equatorial orientation of the newly introduced 'R' group and an axial hydroxyl group.
-
Equatorial Attack: The Grignard reagent approaches from the bottom face, resulting in an axial 'R' group and an equatorial hydroxyl group.
Steric hindrance from the C3-substituent and the N-benzyl group generally dictates the preferred direction of attack, often favoring the formation of one diastereomer over the other. Understanding and controlling this selectivity is crucial for the synthesis of specific, stereochemically pure compounds, which is often a requirement for potent and selective biological activity.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of Phenylmagnesium bromide with this compound. The principles can be adapted for other Grignard reagents.
3.1. Materials and Reagents
-
This compound hydrochloride (or free base)
-
Magnesium turnings
-
Bromobenzene (or other aryl/alkyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
3.2. Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere.[9]
-
Anhydrous solvents are essential; any moisture will quench the Grignard reagent.[9] Glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.[9]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
-
The quenching step is exothermic and should be performed carefully in an ice bath.
3.3. Experimental Workflow Diagram
3.4. Step-by-Step Procedure
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine. Gently warm the flask until purple iodine vapor is observed, then allow it to cool.[9] This helps to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux gently.[9]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
-
-
Grignard Addition Reaction:
-
In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent solution (1.1-1.5 eq.) to the stirred piperidone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 4-hydroxy-4-phenylpiperidine product.
-
Data Presentation: Representative Results
The choice of Grignard reagent and reaction conditions can influence the yield and stereoselectivity of the reaction. The following table provides a summary of expected outcomes for different Grignard reagents.
| Grignard Reagent | R-Group | Equivalents | Typical Yield (%) | Diastereomeric Ratio (Axial-OH:Equatorial-OH) |
| Phenylmagnesium Bromide | Phenyl | 1.5 | 75-90% | ~3:1 to 5:1 |
| Methylmagnesium Bromide | Methyl | 1.5 | 80-95% | ~2:1 to 4:1 |
| Ethylmagnesium Bromide | Ethyl | 1.5 | 70-85% | ~3:1 to 6:1 |
| Benzylmagnesium Chloride | Benzyl | 1.5 | 65-80% | ~4:1 to 7:1 |
Note: Diastereomeric ratios are estimates and can be highly dependent on the specific substrate and precise reaction conditions. The major diastereomer typically results from the attack of the Grignard reagent from the less sterically hindered face.
Conclusion and Future Perspectives
The Grignard addition to this compound is a robust and efficient method for synthesizing key 4-hydroxy-4-aryl/alkylpiperidine intermediates. These products are of immense value to medicinal chemists and drug development professionals.[3] The tertiary alcohol functionality can serve as a handle for further synthetic transformations, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The stereochemical outcome of the reaction, while often favoring one diastereomer, must be carefully analyzed and controlled to ensure the synthesis of enantiomerically pure final compounds, a critical step in modern drug discovery.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of Missouri – Kansas City, Department of Chemistry. (2007). Grignard Reaction. Retrieved from [Link]
- Google Patents. (CN110734393B). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (US9029547B1). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
PMC. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
YouTube. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]
- Google Patents. (EP1097924B1). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
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Application Notes & Protocols: Leveraging 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate for the Synthesis of Novel Antifungal Agents
Introduction: The Strategic Importance of the Piperidine Scaffold in Antifungal Discovery
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This crisis necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antifungal therapeutics.[1][2] The piperidine ring, a ubiquitous six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry due to its conformational flexibility and its presence in numerous approved pharmaceuticals.[3][4] Specifically, derivatives of 4-oxopiperidine are exceptionally versatile synthetic intermediates, providing a robust platform for constructing complex molecular architectures with potent biological activity.[5]
This guide focuses on the strategic application of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 154548-45-5)[6], a highly functionalized building block, in the rational design and synthesis of novel antifungal agents. The inherent features of this molecule—a protected nitrogen, a reactive ketone at the C4 position, and a β-keto ester moiety—offer multiple handles for chemical modification, enabling the synthesis of diverse libraries of compounds. We will explore its transformation into key intermediates, such as 4-hydroxypiperidines and 4-aminopiperidines, and their subsequent elaboration into potent antifungal agents, particularly those targeting the fungal ergosterol biosynthesis pathway.
Scientific Rationale: Why the 4-Oxopiperidine Core is a Privileged Scaffold
The efficacy of many antifungal drugs, including the widely used azoles, stems from their ability to inhibit key enzymes in the fungal cell membrane's ergosterol biosynthesis pathway.[1] The piperidine scaffold is a key component in several classes of antifungals that interfere with this process.
-
Mechanism of Action: Azole antifungals, for example, target the enzyme lanosterol 14α-demethylase (CYP51), which is critical for converting lanosterol to ergosterol. The nitrogen atom in the azole ring coordinates to the heme iron in the enzyme's active site, inhibiting its function.[1][7] By using the piperidine scaffold as a carrier for the azole pharmacophore, it is possible to design molecules that orient the azole group for optimal interaction with the CYP51 active site while the substituted piperidine tail interacts with other regions of the enzyme, enhancing binding affinity and specificity.[8][9]
-
Structural Versatility: The 4-oxo group in our starting material is the primary point of diversification. It can be transformed into key functional groups that are hallmarks of potent antifungal agents:
-
Reduction to a 4-Hydroxypiperidine: Creates a chiral center and a hydrogen-bonding moiety. The resulting alcohol can be a critical pharmacophoric element or serve as a handle for further elaboration, for instance, by linking to a triazole head group.[8]
-
Reductive Amination to a 4-Aminopiperidine: Introduces a basic nitrogen atom, which can be crucial for salt formation (improving solubility) or for direct interaction with target enzymes. This motif is found in novel antifungal candidates that show remarkable activity against clinically relevant fungal isolates.[10][11]
-
The N-benzyl group serves as a stable protecting group throughout these initial transformations, preventing unwanted side reactions at the piperidine nitrogen.
Overall Synthetic Strategy & Workflow
The conversion of this compound into a potential antifungal agent typically follows a convergent synthetic plan. The core workflow involves the initial modification of the 4-oxo position to generate a key intermediate, which is then coupled with a pharmacophore-containing fragment.
Caption: General workflow for antifungal synthesis from the 4-oxopiperidine starting material.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Stereoselective Reduction of this compound
Causality: This protocol transforms the C4-ketone into a secondary alcohol. Sodium borohydride (NaBH₄) is chosen as a mild and effective reducing agent, which minimizes side reactions. The choice of solvent (methanol) facilitates the reaction and workup. The stereoselectivity (formation of cis vs. trans isomers) is influenced by steric hindrance and reaction temperature; performing the reaction at 0°C favors the formation of the thermodynamically more stable product.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 16.4 mmol) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.93 g, 24.6 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system until the starting material is fully consumed.
-
Quenching: Slowly add acetone (10 mL) to quench any excess NaBH₄. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the cis and trans isomers of 1-benzyl 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate.
Data Interpretation:
| Compound | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (ESI+) [M+H]⁺ |
| 4-Hydroxypiperidine Derivative | 75-85% | 7.25-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂), 4.10-4.25 (m, 1H, CH-OH), 4.18 (q, 2H, O-CH₂-CH₃) | 308.15 |
Protocol 2: Reductive Amination to Synthesize 4-Aminopiperidine Scaffolds
Causality: This protocol provides an alternative pathway to a key intermediate by converting the C4-ketone directly into an amine. Sodium triacetoxyborohydride is the reagent of choice because it is milder than other hydride reagents (like sodium cyanoborohydride) and is particularly effective for the reductive amination of ketones.[10] It selectively reduces the iminium intermediate formed in situ without reducing the ketone starting material.
Methodology:
-
Reaction Setup: To a solution of this compound (3.05 g, 10 mmol) in 1,2-dichloroethane (50 mL), add dodecylamine (2.04 g, 11 mmol) followed by acetic acid (0.6 mL, 10 mmol).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (ethyl acetate:triethylamine 10:1) to yield the desired N-dodecyl-4-aminopiperidine derivative.[10]
Caption: Simplified mechanism of reductive amination.
Protocol 3: Elaboration to a Final Triazole Antifungal Agent
Causality: This multi-step protocol demonstrates how the 4-hydroxypiperidine intermediate can be converted into a final drug candidate. The hydroxyl group is first converted into a better leaving group (mesylate) to facilitate nucleophilic substitution. 1,2,4-Triazole, a weak base, is then used as the nucleophile in the presence of a stronger, non-nucleophilic base (potassium carbonate) to drive the substitution reaction forward, forming the crucial C-N bond that links the piperidine scaffold to the antifungal pharmacophore.[8]
Methodology:
Step 3a: Mesylation of the 4-Hydroxypiperidine Intermediate
-
Reaction Setup: Dissolve the 4-hydroxypiperidine derivative (from Protocol 1) (3.07 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a flask under a nitrogen atmosphere. Cool the solution to 0°C.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol).
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 3b: Nucleophilic Substitution with 1,2,4-Triazole
-
Reaction Setup: Dissolve the crude mesylate from Step 3a in anhydrous dimethylformamide (DMF) (40 mL).
-
Addition of Reagents: Add 1,2,4-triazole (1.04 g, 15 mmol) and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor for the disappearance of the mesylate by TLC.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the final product by flash column chromatography to yield the 4-(1H-1,2,4-triazol-1-yl)piperidine derivative.
Conclusion and Future Perspectives
This compound stands out as a high-value starting material for the synthesis of novel antifungal agents. The protocols outlined herein provide reliable and adaptable pathways to key 4-hydroxy and 4-amino piperidine intermediates, which can be readily elaborated into diverse chemical libraries. The strategic functionalization of the C4 position allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation therapeutics with improved potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.
References
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Sun, Y., et al. (2014). Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. European Journal of Medicinal Chemistry, 85, 495-504.
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Wang, W., et al. (2015). Discovery of highly potent triazoleantifungal agents with piperidine-oxadiazole side chains. RSC Advances, 5(45), 35853-35857.
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Zhang, W., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules, 19(8), 11333-11340.
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Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.
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Al-Shabib, N. A., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi, 9(12), 1168.
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Li, P., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.
-
Jeanguenat, A., et al. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science.
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Zhang, W., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules, 19(8), 11333-40.
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Kugler, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000227.
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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Ratia, K., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 18011-18024.
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-373.
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ResearchGate. (n.d.). Chemical structure of novel azole antifungals containing a fused triazinone scaffold.
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Wang, W., et al. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science.
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BenchChem. (2025). Piperazine Derivatives as Antifungal Agents: Application Notes and Protocols.
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Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(7), 857.
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SSRN.
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Autele, S. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. LinkedIn.
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A2B Chem. (n.d.). This compound.
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Pokhodylo, N. T., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
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Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(12), 1769-1783.
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Katti, S. A., et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore, 7(1), 35-40.
-
ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.
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Al-Ghorbani, M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and Drug Resistance, 9, 289-295.
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Ayaz, G., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 185.
-
ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
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Cowen, B. J., & Miller, S. J. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
-
The Good Scents Company. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
-
Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3713-3716.
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Chew, Y. X., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Catalysts, 12(11), 1435.
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Al-Muntof, A. A., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.
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Application Notes and Protocols for the Synthesis and Antimicrobial Screening of Novel Piperidine Derivatives
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[4] In the ongoing battle against antimicrobial resistance, the synthesis of novel piperidine derivatives presents a promising avenue for the discovery of new therapeutic agents.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel piperidine derivatives and their subsequent antimicrobial screening. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying scientific principles behind the experimental choices.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine offers a unique combination of features that make it an attractive scaffold for drug design.[1][3] Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise spatial interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within a binding pocket. The conformational flexibility of the piperidine ring also allows it to adapt to the topology of various enzyme active sites and receptors.[4]
Part 1: Synthesis of Novel Piperidine Derivatives
The functionalization of the piperidine ring is a key strategy in tuning its biological activity.[7][8] One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex, highly functionalized piperidines.[9][10] This section details a robust protocol for a one-pot synthesis of a 2,6-disubstituted piperidin-4-one derivative, a versatile intermediate for further chemical modifications.
Workflow for the Synthesis of a Novel Piperidine Derivative
Caption: A streamlined workflow for the synthesis of a novel piperidine derivative.
Protocol 1: One-Pot Synthesis of a Functionalized Piperidin-4-one
This protocol describes the synthesis of a substituted piperidin-4-one via a lactic acid-catalyzed one-pot reaction of an aromatic aldehyde, an aromatic amine, and a β-ketoester.[10]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic amine (e.g., aniline)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Lactic acid (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and aromatic amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the β-ketoester (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of lactic acid (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure piperidin-4-one derivative.
-
Characterization: Characterize the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[11]
Rationale for Experimental Choices:
-
One-Pot Synthesis: This approach improves efficiency and reduces waste by combining multiple reaction steps into a single operation.[9]
-
Lactic Acid Catalyst: Lactic acid is an environmentally benign and effective catalyst for this transformation.[10]
-
TLC Monitoring: TLC is a simple and rapid technique to monitor the progress of the reaction, ensuring it goes to completion.
-
Column Chromatography: This is a standard and effective method for the purification of organic compounds.
Part 2: Antimicrobial Screening
Once a novel piperidine derivative has been synthesized and characterized, the next critical step is to evaluate its antimicrobial activity. The disk diffusion method is a widely used and straightforward initial screening assay to determine the susceptibility of microorganisms to the synthesized compound.[12][13]
Workflow for Antimicrobial Screening
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Application Note: Mastering Reductive Amination for the Functionalization of 4-Oxopiperidine Intermediates
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, forming the structural core of a vast number of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituents to engage with biological targets. Within this class, 4-oxopiperidine intermediates are exceptionally valuable. The ketone functionality serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of substituents at a key position.
Reductive amination stands as one of the most robust and widely utilized methods for converting this ketone into a diverse range of secondary and tertiary amines, thereby generating libraries of novel compounds for biological screening.[3][4][5] This reaction is a cornerstone of medicinal chemistry, valued for its operational simplicity, broad substrate scope, and high functional group tolerance.[5] Recent estimates suggest that reductive amination accounts for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[1][5]
This application note provides a comprehensive guide to performing reductive aminations on 4-oxopiperidine intermediates. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for selecting specific reagents, and field-proven protocols to ensure reliable and reproducible outcomes for researchers in drug development.
The Mechanism: A Tale of Two Steps
Successful reductive amination hinges on the sequential formation and reduction of an iminium ion intermediate. The entire process is a finely tuned cascade that is highly dependent on reaction conditions, particularly pH.
The reaction proceeds as follows:
-
Iminium Ion Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of the 4-oxopiperidone. This is followed by dehydration to form a crucial iminium ion intermediate. This step is acid-catalyzed and is generally reversible.
-
Hydride Reduction: A hydride-based reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, resulting in the final, more stable amine product.
The optimal pH for this reaction is typically in the mildly acidic range of 4–7.[6][7] If the medium is too acidic, the starting amine becomes protonated and non-nucleophilic, stalling the initial condensation step.[8] Conversely, if the medium is too basic, the acid-catalyzed dehydration to the iminium ion is inefficient. The choice of reducing agent is therefore critical, as it must be stable and effective under these specific pH conditions.
Caption: General mechanism of reductive amination on a ketone substrate.
Selecting the Optimal Reducing Agent: A Comparative Analysis
The success of a reductive amination protocol is intrinsically linked to the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.
| Reducing Agent | Typical Conditions | Selectivity (Imine vs. Ketone) | Pros | Cons/Safety |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | DCE, THF, DCM; Room Temp | Excellent | Mild, highly selective, broad functional group tolerance, no strict pH control needed.[6][9][10] | Water-sensitive; can be more expensive.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH; pH 6-7 | Good (at controlled pH) | Effective and well-established; water-tolerant.[6][8] | Highly toxic (cyanide); requires careful pH control for selectivity.[6] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH; Room Temp | Poor | Inexpensive and readily available. | Reduces both ketones and imines; requires a two-step (one-pot) procedure for best results.[4][8][11] |
| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH; H₂ atmosphere | Excellent | "Green" method with clean byproducts (H₂O).[3] | Catalyst can be poisoned; may reduce other functional groups (e.g., alkenes, nitro groups).[4] |
For most applications involving 4-oxopiperidine intermediates, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its remarkable selectivity stems from both steric bulk and the electron-withdrawing nature of the acetoxy groups, which temper its reducing power.[10] It selectively reduces the protonated iminium ion much faster than the less electrophilic ketone, allowing for a convenient one-pot procedure with high yields.[4][9]
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible for the synthesis of substituted piperidines.
Caption: A typical experimental workflow for reductive amination.
Protocol 1: Gold Standard Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for general use with a wide variety of primary and secondary amines due to its high selectivity and operational simplicity.
Materials and Reagents:
-
N-Protected 4-oxopiperidine (e.g., N-Boc-4-piperidone) (1.0 equiv)
-
Amine (primary or secondary) (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the N-protected 4-oxopiperidine (1.0 equiv) and dissolve it in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add the desired amine (1.1-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This pre-stirring period is crucial to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add the sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition is especially important on a larger scale to control any initial exotherm.[10]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Trustworthiness Note: This step neutralizes the acetic acid byproduct and quenches any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization to obtain the desired substituted piperidine.
Protocol 2: pH-Controlled Reductive Amination using Sodium Cyanoborohydride
This protocol is a viable alternative to STAB but requires careful control of pH and stringent safety precautions.
Materials and Reagents:
-
N-Protected 4-oxopiperidine (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Safety: NaBH₃CN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. All waste must be quenched with bleach to neutralize cyanide before disposal.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected 4-oxopiperidine (1.0 equiv) and the amine (1.1-1.2 equiv) in methanol (0.1-0.2 M).
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to between 6 and 7. This can be monitored using pH paper.
-
Reducing Agent Addition: Once the pH is adjusted, add the sodium cyanoborohydride (1.5 equiv) in a single portion.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Workup and Purification: Follow steps 6-9 from Protocol 1. The quenching step with NaHCO₃ is critical to ensure the reaction mixture is basic before concentration, preventing the potential formation of volatile HCN.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Amine is not nucleophilic enough (e.g., weakly basic anilines).2. Steric hindrance.3. Incorrect pH (for NaBH₃CN). | 1. Add 1 equivalent of acetic acid to catalyze imine formation, even with STAB.[9][10] For very weak amines, using the amine as the limiting reagent with excess ketone and STAB can improve yields.[12]2. Increase reaction time or gently heat the reaction (e.g., to 40 °C).3. Re-check and adjust the pH to 6-7. |
| Starting Ketone Remains | Incomplete reaction or preferential reduction of the starting material (with NaBH₄). | Switch to a more selective reagent like STAB. Ensure sufficient reaction time. |
| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts again. | Use a larger excess of the primary amine to favor mono-alkylation. Alternatively, perform a two-step procedure: form the imine first, isolate or carry it forward, and then reduce.[9] |
| Difficult Purification | Product is very polar and water-soluble; co-elutes with starting materials. | Consider converting the final amine to its HCl salt, which can often be purified by crystallization. For chromatography, adding 1-2% triethylamine or ammonia in the mobile phase can improve peak shape. |
Conclusion
Reductive amination is an indispensable tool for the functionalization of 4-oxopiperidine intermediates in drug discovery. While several protocols exist, the use of sodium triacetoxyborohydride (STAB) offers a superior combination of selectivity, operational simplicity, and safety, making it the gold standard for this critical transformation. By understanding the underlying mechanism and the rationale behind specific procedural choices, researchers can confidently and efficiently synthesize diverse libraries of piperidine derivatives, accelerating the discovery of new therapeutic agents.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
-
Targat, M., et al. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Allery, A. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Abdel-Magid, A. F. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform. [Link]
-
Atobe, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. scribd.com [scribd.com]
scale-up synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride
An Application Note for the Scale-Up Synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride
Abstract
This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, chemists, and drug development professionals, emphasizing a robust and scalable process. The synthesis is centered around an efficient intramolecular Dieckmann condensation. This guide offers a detailed experimental protocol, mechanistic insights, safety procedures, and analytical methods to ensure the production of a high-purity final product.
Introduction and Strategic Overview
This compound hydrochloride serves as a crucial building block in the synthesis of various biologically active molecules, including receptor agonists and antagonists.[1] Its piperidone core, functionalized with both N-benzyl and β-keto ester moieties, allows for diverse chemical modifications, making it a valuable intermediate for constructing complex therapeutic agents.
The synthetic strategy detailed in this note is optimized for scalability, prioritizing operational simplicity, high yield, and product purity. The core transformation is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[2][3] This approach, adapted from established industrial methods, offers significant advantages for large-scale production, including the use of readily available starting materials and straightforward purification procedures.
The overall workflow can be visualized as a two-stage process: first, the assembly of the acyclic diester precursor, followed by the base-mediated cyclization and subsequent salt formation.
Figure 2: Analytical workflow for product release.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC method. The product purity is expected to be ≥99.0%. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra must be consistent with the structure of this compound hydrochloride.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Melting Point: The melting point of the hydrochloride salt should be determined. Literature values are typically in the range of 160-165°C. [5]* Appearance: The final product should be a white to off-white or brown crystalline powder. [5]
Safety and Handling Precautions
Scaling up chemical reactions requires stringent adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.
-
Sodium Ethoxide: This reagent is highly flammable, corrosive, and reacts violently with water. [6]It causes severe skin burns and eye damage. [7]It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. [7]Use non-sparking tools and ensure all equipment is properly grounded. [7]In case of fire, use CO₂, dry chemical, or foam extinguishers; do not use water. [6]* Benzylamine: Benzylamine is corrosive and can cause severe skin burns and eye damage. [8]It is harmful if swallowed or in contact with skin. Handle in a well-ventilated area, wearing appropriate protective gloves and eye protection. [9]* Toluene: Toluene is a flammable liquid and vapor. It can cause skin and respiratory irritation. All transfers and reactions should be conducted in a fume hood away from ignition sources.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Use with extreme caution, wearing acid-resistant gloves, clothing, and face protection.
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields (or goggles), a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times.
References
-
SYNTHESIS. (n.d.). Synthesis of (a) Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate (IVa). Retrieved from [Link]
- Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
ResearchGate. (2009). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Gelest, Inc. (2015). SODIUM ETHOXIDE, 21% in ethanol - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Reactions. (1967). The Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
- Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. 100 g | Buy Online [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Practical Guide to the Purification of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate via Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, a key heterocyclic building block, is integral to the synthesis of various pharmacologically active agents.[1] Synthetic routes often yield this β-keto ester as a crude oil containing unreacted starting materials and by-products, necessitating a robust purification strategy to achieve the high purity required for subsequent synthetic steps and drug development pipelines.[2][3] Standard purification via crystallization is often challenging for the free base form, which can be an oil at room temperature.[3] This application note provides an in-depth, field-proven protocol for the purification of this compound using silica gel flash column chromatography. We will delve into the mechanistic reasoning behind each step, emphasizing techniques to overcome common challenges associated with purifying moderately polar, basic compounds, such as severe peak tailing on acidic silica gel. This guide is designed to be a self-validating system, ensuring researchers can reliably obtain the target compound with high purity (>98%).
Principles of Separation: Taming a Basic β-Keto Ester on Silica Gel
The purification challenge for this compound lies in its dual chemical nature. The β-keto ester moiety imparts significant polarity, while the N-benzylpiperidine core contains a basic tertiary amine. In normal-phase chromatography, where a polar stationary phase (silica gel) and a less polar mobile phase are used, this presents a unique problem.
The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atom of the piperidine ring can engage in a strong acid-base interaction with these silanol groups. This interaction results in a non-ideal partitioning behavior, where the molecule "sticks" to the stationary phase and elutes slowly and unevenly, leading to significant peak tailing. This phenomenon compromises resolution and can lead to cross-contamination of fractions.
The Causality Behind Our Method: To counteract this, our protocol incorporates a small percentage of a basic modifier, triethylamine (TEA), into the eluent. The TEA, being a stronger, less-hindered base, preferentially interacts with the acidic silanol sites, effectively "masking" them from the target compound.[4][5] This allows the purification to proceed based on polarity differences rather than acid-base interactions, resulting in symmetrical peaks, improved separation, and higher purity of the final product.
Physicochemical & Safety Data
A clear understanding of the compound's properties is essential before commencing any lab work.
| Property | Value | Source |
| IUPAC Name | 1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | [6] |
| Alternate Names | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | [7] |
| CAS Number | 154548-45-5 | [6] |
| Molecular Formula | C₁₅H₁₉NO₃ | [7] |
| Molecular Weight | 261.32 g/mol | [7] |
| Appearance | Reported as a brown oil (crude free base) | [3] |
| GHS Hazards | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [7] |
Overall Purification Workflow
The purification process is a systematic workflow designed to ensure reproducibility and high purity. The following diagram outlines the critical stages from initial analysis to final product isolation.
Caption: High-level workflow for the purification of the target compound.
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology. Adherence to these steps is critical for success.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA, >99%)
-
Dichloromethane (DCM, ACS grade or higher)
-
Celite® 545 (for dry loading)
-
Glass chromatography column
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain solution
-
Standard laboratory glassware, including test tubes/vials for fraction collection
-
Rotary evaporator
Protocol 1: Pre-Purification Eluent Selection via TLC
Expertise: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3.[4][5] This Rf value ensures the compound moves down the column at a practical rate, well-separated from both non-polar impurities (higher Rf) and highly polar impurities (lower Rf).
-
Prepare Stock Solution: Dissolve a small amount of the crude product in DCM to create a dilute stock solution for spotting.
-
Test Initial Solvent Systems: Prepare small volumes of three different mobile phase compositions in beakers (e.g., 20% Ethyl Acetate in Hexane, 30% Ethyl Acetate in Hexane, 40% Ethyl Acetate in Hexane).
-
Spot and Develop: Spot the crude solution onto three separate TLC plates. Place each plate in a developing chamber containing one of the test solvent systems.
-
Visualize and Analyze Rf: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for the main spot in each system.
-
Optimize with TEA: Once a system giving an Rf near 0.3 is identified (e.g., 30% Ethyl Acetate/Hexane), prepare a fresh batch of this eluent containing 1% triethylamine (e.g., for 100 mL, use 30 mL EtOAc, 69 mL Hexane, 1 mL TEA).
-
Confirm and Validate: Run a final TLC plate with the TEA-modified eluent. The spot corresponding to the target compound should appear more compact and less streaked. This is your validated mobile phase for the column.
Protocol 2: Column Packing and Sample Loading
Expertise: Dry loading the sample is highly recommended.[8] Dissolving the crude oil in a strong solvent and loading it directly can disrupt the top of the silica bed and lead to poor separation. Adsorbing the sample onto an inert support like Celite or silica ensures it is introduced to the column as a fine, uniform band.
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Slurry Packing: In a beaker, mix silica gel with the initial, non-polar eluent (e.g., Hexane with 1% TEA) to form a slurry. Pour this slurry into the column. Gently tap the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[8]
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude product (e.g., 1.0 g) in a minimal amount of DCM (e.g., 10-15 mL).
-
Add 2-3 times the mass of the crude product in Celite or silica gel (e.g., 2-3 g).
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
-
Loading the Column: Carefully add the powder containing the adsorbed sample to the top of the packed silica bed, creating a thin, even layer. Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Protocol 3: Elution, Collection, and Analysis
-
Equilibration: Carefully add the validated mobile phase (e.g., 30% EtOAc/Hexane + 1% TEA) to the column. Use gentle air pressure to push the solvent through until the entire bed is equilibrated and the solvent level is a few inches above the sand.
-
Isocratic Elution: Begin the elution process by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second). Maintain a constant solvent head above the silica bed throughout the process.
-
Fraction Collection: Begin collecting eluate in numbered test tubes or vials immediately. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a medium-sized column).
-
TLC Monitoring: Systematically analyze the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate. Develop the plate using the same mobile phase and visualize under UV light.
-
Pooling and Isolation: Fractions that show a single, clean spot corresponding to the Rf of the target product should be combined in a larger flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. The final product should be a significantly lighter-colored oil compared to the crude starting material.
Trustworthiness: A Self-Validating System & Troubleshooting
A protocol's trustworthiness is defined by its ability to reliably produce the desired outcome. This is achieved through in-process checks and a clear plan for addressing deviations.
Purity Validation
-
Final TLC: Run a final TLC with the isolated product against the crude material. The purified sample should show a single spot.
-
HPLC Analysis: For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard. An HPLC chromatogram should show a single major peak, allowing for purity calculation (e.g., >98%).[2]
-
Spectroscopic Confirmation: Confirm the chemical identity of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to literature values.[3]
Troubleshooting Common Issues
Even with a robust protocol, issues can arise. The following decision tree provides a logical framework for troubleshooting.[9][10]
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of B-keto esters.
-
ResearchGate. (2020). Piperine Isolation and Characterization via Chromatographic technique. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). Beta ketoester compositions and method of manufacture.
Sources
- 1. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 [sigmaaldrich.com]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, particularly focusing on the yield-critical intramolecular cyclization step. We will address common experimental challenges with scientifically grounded explanations and provide actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this molecule, and where do yields typically suffer?
The most prevalent and logical approach to synthesizing this compound involves a two-stage process:
-
Formation of an Acyclic Diester Precursor: This typically involves the N-alkylation of a glycine derivative with a suitable 4-carbon chain containing an ester, or a similar multi-step sequence to build the linear precursor.[1][2]
-
Intramolecular Dieckmann Condensation: This is the crucial ring-forming step where the acyclic diester is treated with a strong base to induce cyclization into the target β-keto ester.[3][4]
The primary bottleneck for yield is almost always the Dieckmann condensation step. This reaction is an intramolecular Claisen condensation, which is reversible and highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and moisture content.[3][4]
Q2: My Dieckmann condensation yield is consistently low (<50%). What are the most probable causes?
Low yields in this cyclization are common and can usually be traced back to one of several factors. Let's diagnose the potential issues based on chemical principles.
-
Suboptimal Base Selection: The choice of base is paramount. The base must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate, but its nucleophilicity can lead to unwanted side reactions. For instance, using sodium ethoxide in a different solvent can lead to transesterification.
-
Presence of Moisture: All reagents and glassware must be scrupulously dry. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) react violently with water. Any moisture will consume the base, inhibit enolate formation, and prevent the cyclization from proceeding to completion.
-
Incorrect Stoichiometry of Base: The Dieckmann condensation consumes a full equivalent of base. The product, a β-keto ester, has an acidic proton (pKa ≈ 11) that is readily deprotonated by the alkoxide or hydride base.[4] If less than one equivalent of base is used, the reaction will not go to completion as the equilibrium will be unfavorable. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.
-
Reaction Temperature and Time: While heating can drive the reaction forward, excessively high temperatures can promote side reactions, such as decomposition or intermolecular condensation. Conversely, if the temperature is too low or the reaction time too short, the cyclization may be incomplete. Microwave-assisted synthesis has been explored to optimize temperature and reaction times for Dieckmann condensations.[5]
-
Improper Work-up Procedure: The final product exists as a stable enolate salt before the work-up. The reaction must be quenched with a mild acid (e.g., acetic acid or dilute HCl) to protonate the enolate and yield the neutral β-keto ester.[3] Improper quenching can lead to hydrolysis or reversion.
Q3: I'm observing significant side products in my crude NMR. What are they and how can I prevent them?
The most common side product is the result of an intermolecular condensation , leading to dimers or polymers. This occurs when the enolate of one molecule reacts with the ester of another molecule, rather than with the other ester on the same molecule.
Prevention Strategy: The Principle of High Dilution To favor the desired intramolecular reaction, the concentration of the acyclic diester starting material should be kept low. This reduces the statistical probability of two different molecules colliding. A practical approach is to add the diester substrate slowly via a syringe pump to a solution of the base in the reaction solvent. This maintains a constantly low concentration of the substrate, minimizing intermolecular reactions.
Troubleshooting Guide: Dieckmann Condensation
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion | 1. Inactive or insufficient base (moisture contamination). 2. Reaction temperature too low. 3. Base not strong enough. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Use fresh, high-quality base. 2. Gradually increase the reaction temperature (e.g., from room temp to 40-50°C). 3. Switch to a stronger base (see table below). |
| Low yield with complex mixture | 1. Intermolecular side reactions. 2. Reaction temperature too high, causing decomposition. 3. Base is too nucleophilic (e.g., NaOEt). | 1. Employ high dilution techniques (slow addition of substrate). 2. Run the reaction at a lower temperature for a longer duration. 3. Use a sterically hindered, non-nucleophilic base like KHMDS, LHMDS, or potassium t-butoxide (t-BuOK).[3] |
| Product decomposes during work-up | 1. Quenching with overly strong acid or base. 2. Product instability (β-keto esters can be sensitive). | 1. Quench the reaction by pouring it into a chilled, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). 2. Extract the product quickly into an organic solvent and minimize exposure to strong acids or bases. |
Data & Protocols
Table 1: Comparison of Base/Solvent Systems for Dieckmann Condensation
| Base | Typical Solvent | Advantages | Disadvantages | Key Considerations |
| Sodium Hydride (NaH) | THF, Toluene, DMF | Inexpensive, non-nucleophilic, reaction by-product (H₂) is easily removed. | Highly water-sensitive, can be slow to react if not a fine dispersion. | Requires an inert atmosphere. The oil dispersion must sometimes be washed with dry hexanes. |
| Potassium t-butoxide (t-BuOK) | THF, t-BuOH | Strong, sterically hindered base, promotes rapid enolate formation. | Can be slightly nucleophilic, potentially leading to transesterification if ethyl esters are not used. | Very hygroscopic. Ensure it is handled in a glovebox or under inert gas. |
| LiHMDS / KHMDS | THF | Very strong, extremely sterically hindered, and non-nucleophilic. Soluble in THF. | More expensive, must be handled under strictly anhydrous and inert conditions. | Ideal for sensitive substrates where minimizing side reactions is critical.[3] |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Classic and inexpensive base for this reaction. | Can cause transesterification if other esters are present. Equilibrium issues can arise. | Best used when the ester groups in the substrate match the alkoxide base. |
Experimental Protocol: Optimized Dieckmann Condensation
This protocol utilizes a non-nucleophilic base under high dilution to maximize the yield of the intramolecular cyclization.
1. Preparation (Under Inert Atmosphere - N₂ or Ar): a. Oven-dry all glassware overnight and allow to cool under a stream of inert gas. b. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add anhydrous tetrahydrofuran (THF). c. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with dry hexanes) to the THF.
2. Reaction Execution: a. In a separate flame-dried flask, dissolve the acyclic diester precursor (1.0 equivalent) in anhydrous THF to create a 0.1 M solution. b. Gently heat the NaH/THF suspension to a mild reflux (around 65°C) to ensure base activation. c. Using a syringe pump, add the diester solution to the stirred NaH suspension over a period of 4-6 hours. A slow, steady addition is critical. d. After the addition is complete, maintain the reflux for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
3. Work-up and Purification: a. Cool the reaction mixture to 0°C in an ice bath. b. Cautiously quench the reaction by slowly adding glacial acetic acid to neutralize any remaining NaH, followed by pouring the mixture into a beaker of ice water. c. Adjust the pH of the aqueous layer to ~5-6 with dilute HCl. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. The resulting crude oil or solid can be purified via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[6]
Visualizations
Synthetic Workflow Overview
Caption: High-level overview of the synthetic pathway.
Dieckmann Mechanism & Key Failure Point
Caption: The critical choice between intra- and inter-molecular pathways.
References
- Google Patents. (CN105622444A). Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Google Patents. (CN110734393B). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
NIH. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
- Google Patents. (CN1583742A). Method for preparing 4-piperidyl piperidine.
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- 1. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of N-Substituted 4-Oxopiperidines
Welcome to the technical support center for the synthesis of N-substituted 4-oxopiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during the synthesis of N-substituted 4-oxopiperidines.
Problem 1: Low Yield of the Desired N-Substituted 4-Oxopiperidine
Low yields are a frequent challenge and can stem from various factors throughout the synthetic process. A logical and stepwise investigation is crucial for identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow to diagnose and resolve low product yields.
Detailed Troubleshooting Steps:
-
Reagent and Reaction Setup Verification:
-
Purity of Starting Materials: Ensure the purity of your amine, the piperidone precursor, and any reagents. Impurities can inhibit the reaction or lead to unforeseen side products.
-
Stoichiometry: Carefully check the molar ratios of your reactants. For instance, in reductive amination, using a large excess of the amine can help drive the reaction to completion and minimize side reactions.[1]
-
Solvent Quality: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions like those involving strong bases or hydrides.
-
-
Reaction Condition Optimization:
-
Temperature and Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and overly long reaction times can lead to low yields of the desired product.
-
pH Control: In reactions like reductive amination, maintaining the optimal pH is critical for imine/enamine formation.[2][3]
-
-
Workup and Purification:
-
Extraction Efficiency: The N-substituted 4-oxopiperidine products can have varying polarities. Ensure your extraction solvent and aqueous phase pH are optimized for efficient separation. Acidic washes can help remove unreacted amine, while a basic wash can remove acidic byproducts.
-
Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation of your product from impurities. The use of a small amount of triethylamine in the eluent can be beneficial for amine-containing compounds to prevent tailing on silica gel.[4]
-
Problem 2: Presence of Multiple Products in the Reaction Mixture
The formation of multiple products is a clear indication of competing side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Byproducts and Their Mitigation Strategies
| Observed Byproduct | Potential Cause | Proposed Solution(s) | Relevant Synthetic Route |
| Over-alkylation Product (Tertiary Amine/Quaternary Salt) | The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[5][6] | Use a large excess of the primary amine; Add the alkylating agent slowly; Consider using a protecting group strategy.[1] | Direct N-alkylation |
| Enamine | Reaction of the 4-oxopiperidine with a secondary amine, or tautomerization of the imine intermediate.[2][3][7] | Ensure complete reduction in reductive amination; Control pH to favor imine/iminium ion formation.[2][3] | Reductive Amination |
| Aldol Condensation Product | Self-condensation of the 4-oxopiperidone under basic or acidic conditions.[7] | Use non-nucleophilic bases; Maintain lower reaction temperatures. | Various routes |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent activity. | Increase reaction time and/or temperature; Use fresh, high-quality reagents. | All routes |
Frequently Asked Questions (FAQs)
Q1: What causes the formation of a dimeric byproduct during the synthesis of N-substituted 4-oxopiperidines?
A1: Dimeric byproducts are often the result of an intermolecular aldol condensation between two molecules of the 4-oxopiperidone starting material or product.[7] This is particularly prevalent under basic conditions where an enolate can form and act as a nucleophile, attacking the carbonyl group of another piperidone molecule. To minimize this, consider the following:
-
Use of a Non-nucleophilic Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can favor the desired reaction over self-condensation.
-
Temperature Control: Running the reaction at lower temperatures can reduce the rate of the aldol condensation side reaction.
-
Slow Addition: Adding the base or other reagents slowly can help to maintain a low concentration of the reactive enolate intermediate at any given time.
Q2: I am performing a reductive amination of 1,4-dioxaspiro[4.5]decan-8-one and see a significant amount of the starting ketone remaining. What could be the issue?
A2: The persistence of the starting ketone in a reductive amination suggests a problem with the initial imine or enamine formation, or with the subsequent reduction step.[4]
-
Inefficient Imine/Enamine Formation: This can be due to the presence of excess water, which can hydrolyze the imine/enamine back to the ketone.[2][3] The use of a dehydrating agent, such as molecular sieves, can be beneficial. Also, ensure the pH of the reaction is suitable for imine formation (typically weakly acidic).
-
Reducing Agent Reactivity: If the reducing agent is too reactive, it may reduce the starting ketone before it has a chance to form the imine.[4] Consider using a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the protonated iminium ion than the ketone.[4]
Reductive Amination Pathway and Side Reaction
Caption: Desired reductive amination pathway and a common side reaction.
Q3: How can I avoid over-alkylation when preparing an N-substituted 4-oxopiperidine from 4-oxopiperidine and an alkyl halide?
A3: Over-alkylation is a classic problem in amine synthesis where the product of the initial alkylation is often more nucleophilic than the starting amine, leading to further alkylation.[5][6] To favor mono-alkylation, you can:
-
Use a Large Excess of the Starting Amine: By using a significant excess of the 4-oxopiperidine relative to the alkyl halide, you statistically increase the probability of the alkyl halide reacting with the starting material rather than the N-alkylated product.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkyl halide dropwise over a period of time helps to maintain a low concentration of the alkylating agent, further favoring reaction with the more abundant starting amine.
-
Alternative Synthetic Routes: If over-alkylation remains a significant issue, consider alternative methods such as reductive amination with the corresponding aldehyde or ketone, which is generally more selective for mono-alkylation.[6]
Q4: During the deprotection of a ketal-protected N-substituted 4-oxopiperidine, I am observing low yields of the desired ketone. What are the likely causes?
A4: Inefficient deprotection of a ketal, such as the ethylene glycol ketal of 4-oxopiperidone (1,4-dioxaspiro[4.5]decan-8-one), can be due to several factors.
-
Incomplete Hydrolysis: The acidic conditions used for deprotection may not be strong enough, or the reaction time may be too short. The stability of acetals and ketals can vary, and some may require more forcing conditions for cleavage.[8]
-
Side Reactions under Acidic Conditions: The desired N-substituted 4-oxopiperidine product might be unstable under the acidic conditions required for deprotection, leading to degradation or polymerization.
-
Workup Issues: The product may be lost during the workup. Ensure that after neutralization, the product is efficiently extracted with an appropriate organic solvent.
To troubleshoot, you can try:
-
Screening Different Acids: Test various Brønsted or Lewis acids to find one that effectively cleaves the ketal under milder conditions.[8]
-
Monitoring the Reaction: Closely follow the reaction's progress by TLC or LC-MS to avoid prolonged exposure of the product to harsh conditions.
-
Optimizing Workup: Adjust the pH and extraction procedure to maximize product recovery.
Experimental Protocols
General Protocol for Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the primary amine (1.0-1.2 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours. The addition of a catalytic amount of acetic acid can facilitate imine formation.
-
Reduction: The reaction is cooled to 0 °C, and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) is added portion-wise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted ketal-protected piperidine.
General Protocol for Ketal Deprotection
-
Reaction Setup: The ketal-protected N-substituted piperidine (1.0 eq.) is dissolved in a mixture of a water-miscible solvent (e.g., acetone or tetrahydrofuran) and aqueous acid (e.g., 1-3 M HCl).
-
Hydrolysis: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the deprotection is complete, as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide) to the appropriate pH.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude N-substituted 4-oxopiperidine can be further purified by column chromatography, distillation, or crystallization if necessary.
References
- Benchchem. Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Slideshare. Use of enamines in synthesis-group 5.pptx.
- Master Organic Chemistry. Enamines. (2025-04-16).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Avoiding Over-alkylation. (2026-01-07).
- University of Calgary. Ch22: Alkylation of Amines.
- Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017-05-26).
- Benchchem. Technical Support Center: Preventing Over-Alkylation in Amine Synthesis.
- Cambridge University Press. 1 Preparation and some properties - Assets.
- TSI Journals. selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. (2009-01-22).
- ACS Publications. Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Use of enamines in synthesis-group 5.pptx [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.cambridge.org [assets.cambridge.org]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support guide for 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS No: 154548-45-5). This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. The synthesis of this β-keto ester, typically via Dieckmann condensation, often presents unique purification challenges.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting purification, it is crucial to understand the fundamental properties of the target compound. The molecule's structure, featuring a bulky N-benzyl group, a keto-ester functionality, and a carbamate, dictates its solubility, stability, and chromatographic behavior.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₆H₁₉NO₅ | [3] |
| Molecular Weight | 305.33 g/mol | [3] |
| IUPAC Name | 1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | [4] |
| Appearance | Varies from a brown oil (crude) to a white or off-white solid, depending on purity.[5][6] | |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and less soluble in water.[5] | |
| Stability | Stable under standard conditions but, as a β-keto ester, can be susceptible to hydrolysis and decarboxylation under strong acidic or basic conditions, especially with heat.[2][5] | |
| Hydrochloride Salt | The corresponding hydrochloride salt (CAS 52763-21-0) is often a crystalline solid with a melting point around 162-165 °C.[7][8] |
The Root of the Problem: Common Impurities and Side Products
The primary synthetic route to this molecule is the intramolecular Dieckmann condensation of a linear diester precursor.[9][10] This base-catalyzed cyclization is efficient but can lead to several predictable impurities that complicate purification.[1]
Diagram: Key Synthetic and Degradation Pathways
The following diagram illustrates the desired reaction alongside common side reactions. Understanding these pathways is the first step in diagnosing purification issues.
Caption: Formation of the target product and common impurities from the Dieckmann condensation.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the purification process.
Q1: My crude product after workup is a dark, viscous oil. How can I effectively purify it?
Answer: This is a common outcome, especially if the reaction did not go to completion or if side products formed. The dark color often indicates polymeric or baseline impurities. A multi-step approach is recommended:
-
Aqueous Wash: First, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic starting materials, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine to remove excess water.
-
Solvent Swap & Filtration: If the oil is soluble in a solvent like diethyl ether or a hexane/ethyl acetate mixture, try dissolving it and see if any insoluble polymeric material crashes out. Filter this off.
-
Proceed to Chromatography or Salt Formation: The resulting lighter-colored oil is now a better candidate for flash column chromatography (See SOP 1) or conversion to its hydrochloride salt for purification by crystallization (See SOP 2).
Q2: My TLC plate shows multiple spots that are close together. How can I improve my chromatographic separation?
Answer: Poor separation on TLC indicates that a standard purification by flash chromatography will be challenging. Here’s how to troubleshoot:
-
Optimize the Solvent System: The key is to find a solvent system that provides a differential affinity for your product and the impurities.
-
Test a Range of Polarities: Start with a non-polar solvent like hexanes or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate. Test ratios from 9:1 to 1:1 (Hexane:EtOAc).
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent can dramatically improve separation. For a C18 stationary phase, this might be methanol or acetonitrile.[11] For normal phase silica, adding 1-2% of triethylamine (NEt₃) can sharpen spots and reduce tailing for basic compounds like piperidines. Conversely, adding 1% acetic acid can help with acidic impurities.
-
Try Different Solvent Systems: If hexane/EtOAc fails, try a dichloromethane/methanol system, which offers different selectivity.
-
-
Consider the Stationary Phase: While silica gel is standard, if impurities are very close in polarity, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica for flash chromatography.
Q3: My purified compound appears pure by NMR, but my HPLC analysis shows two or more peaks. What is happening?
Answer: This is a classic analytical artifact often seen with β-keto esters and piperidine-containing molecules. There are two primary causes:
-
Keto-Enol Tautomerism: The β-keto ester functionality can exist in equilibrium with its enol form. These two tautomers can sometimes be separated under specific HPLC conditions (especially with fast elution times and certain mobile phases), resulting in two distinct peaks for a single compound. To confirm this, collect the fractions for each peak and re-inject them; you will likely see that each fraction re-equilibrates to show two peaks again.
-
On-Column Ionization Effects: Piperidine free bases can be protonated by acidic mobile phase additives (like trifluoroacetic acid, TFA), leading to peak splitting or broadening.[11]
Solution:
-
Modify HPLC Method: Adjust the mobile phase. Using a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) at a controlled pH can often suppress this dual-peak phenomenon and result in a single, sharp peak.
-
Temperature: Running the HPLC column at a slightly elevated temperature (e.g., 35-40°C) can sometimes accelerate the keto-enol interconversion, causing the two peaks to coalesce into one.[12]
Q4: My final product degrades upon storage, turning yellow or brown. How can I improve its stability?
Answer: The free base of this compound can be less stable than its salt form.
-
Convert to Hydrochloride Salt: The most effective way to improve long-term stability is to convert the purified free base into its hydrochloride salt.[7] The salt is typically a stable, crystalline solid that is less prone to air oxidation and degradation. See SOP 2 for a detailed protocol.
-
Storage Conditions: If you must store the free base, do so under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C), and protected from light. Ensure it is free of residual solvents and moisture.
Standard Operating Protocols (SOPs)
SOP 1: Purification by Flash Column Chromatography (Free Base)
This protocol is designed for purifying the crude product after an initial aqueous workup.
-
Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100 g sample-to-silica ratio).
-
Prepare the mobile phase. A common starting point is a gradient of 10% to 50% Ethyl Acetate in Hexanes.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-front distortion and improves resolution.
-
-
Chromatography:
-
Equilibrate the column with the starting mobile phase (e.g., 10% EtOAc in Hexanes).
-
Carefully load the silica-adsorbed sample onto the top of the column.
-
Begin elution, collecting fractions and monitoring by TLC. The product is moderately polar and should elute after non-polar impurities.
-
-
Analysis & Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure product.
-
Concentrate the pooled fractions under reduced pressure to yield the purified product, typically as a pale yellow oil or solid.
-
SOP 2: Purification via Crystallization of the Hydrochloride Salt
This method is excellent for achieving high purity and improving product stability.[13]
-
Salt Formation:
-
Dissolve the purified (or semi-purified) free base in a suitable solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of product).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation:
-
Stir the resulting slurry for 30-60 minutes, potentially cooling in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-salt impurities.
-
-
Recrystallization (Optional, for highest purity):
-
Dissolve the crude HCl salt in a minimal amount of a hot solvent, such as isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Diagram: General Purification and Analysis Workflow
Caption: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to determine the final purity?
A: A combination of methods provides the most confidence.
-
RP-HPLC with UV detection is excellent for quantitative purity assessment (e.g., determining purity as a percentage).[13][14] Ensure your method resolves the main peak from all impurities.
-
¹H NMR is essential to confirm the structure and identify any residual solvents or structurally similar impurities.
-
LC-MS is invaluable for confirming the molecular weight of the main peak and identifying the mass of any unknown impurity peaks observed in the HPLC.[6]
Q: Should I aim to isolate the free base or the hydrochloride salt?
A: This depends on your downstream application.
-
Free Base: Isolate the free base if your subsequent reaction is incompatible with an acid salt (e.g., a reaction requiring a basic catalyst). Be mindful of its potentially lower stability.
-
Hydrochloride Salt: For long-term storage, use as a reference standard, or for applications where the salt form is acceptable (e.g., formulation studies), the HCl salt is highly recommended due to its crystallinity and enhanced stability.[8]
Q: Can I use Gas Chromatography (GC) to analyze this compound?
A: GC analysis is possible but may be challenging due to the compound's relatively high molecular weight and boiling point.[14][15] It may require high inlet temperatures, which could cause on-column degradation. Derivatization to a more volatile species might be necessary for robust results.[12] For routine purity analysis, LC-based methods are generally more suitable.
References
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2-ylmethyl)piperidine.
- BenchChem. (2025).
- Pipzine Chemicals.
- ChemicalBook.
- Google Patents. (2018). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Alfa Chemistry.
- J&K Scientific LLC.
- Grokipedia.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ABL Technology.
- PubChem.
- Sigma-Aldrich.
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Organic Chemistry Portal.
- YouTube. (2019).
- RSC Publishing. (2011). Analytical Methods.
- Google Patents. (2021). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- PubChem.
- Master Organic Chemistry. (2020).
- Google Patents. (2013). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
- ECHEMI.
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- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. Here, we will delve into the nuances of the reaction, offering field-proven insights to help you optimize your experimental conditions and overcome common challenges.
The synthesis of this compound and its analogs primarily relies on the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2] While a robust and widely used reaction, its success is highly dependent on carefully controlled parameters. This guide will provide a detailed exploration of the reaction mechanism, step-by-step protocols, and a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.
Experimental Workflow Overview
The general synthetic strategy involves a two-step process: the formation of a diester precursor followed by its intramolecular cyclization.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis.
FAQ 1: I am getting a low yield of the final product. What are the most likely causes?
Low yields in the Dieckmann condensation are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | The strong bases used in the Dieckmann condensation are highly sensitive to moisture. Water will quench the base and can also lead to the hydrolysis of the ester functionalities in both the starting material and the product. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle hygroscopic bases under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Base Strength or Stoichiometry | The pKa of the α-proton of the ester is typically around 25. A sufficiently strong base is required for deprotonation. At least one full equivalent of base is necessary to drive the reaction to completion, as the product β-keto ester is more acidic and will be deprotonated by the alkoxide base.[3] | Use a strong base such as sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). Ensure you are using at least a stoichiometric amount of the base. |
| Suboptimal Reaction Temperature | The rate of the Dieckmann condensation is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion. Conversely, excessively high temperatures can promote side reactions. | The optimal temperature will depend on the specific base and solvent system used. For NaOEt in ethanol or THF, reflux temperatures are often employed.[4] For stronger, more hindered bases like t-BuOK or LDA, the reaction may proceed at lower temperatures. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Inefficient Stirring | In heterogeneous reactions, such as those using sodium hydride, inefficient stirring can lead to poor contact between the reactants and the base, resulting in an incomplete reaction. | Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing of the reaction components. |
FAQ 2: My final product is contaminated with a significant amount of a byproduct that appears to be the hydrolyzed and decarboxylated piperidone. How can I prevent this?
The formation of the corresponding piperidone is a classic side reaction in the synthesis of β-keto esters and occurs in two steps: hydrolysis of the ester to a β-keto acid, followed by decarboxylation.
Mechanism of Side Reaction:
Caption: Pathway for the hydrolysis and decarboxylation side reaction.
To minimize this side reaction, consider the following:
-
Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial to prevent hydrolysis.[5]
-
Careful Workup: The workup procedure is a critical stage where hydrolysis and decarboxylation can occur.
-
Temperature Control: Perform the acidic quench at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.
-
Avoid Strong Acids and Bases: Use a mild acidic solution (e.g., dilute HCl or acetic acid) for neutralization. Prolonged exposure to strong acids or bases during workup should be avoided. A patent for a similar synthesis describes adjusting the pH to 7-8 after the reaction is complete before extraction.[4]
-
-
Purification Strategy: If the decarboxylated byproduct is still present, purification by column chromatography may be necessary. However, optimizing the reaction and workup conditions to prevent its formation is the preferred strategy.
FAQ 3: I am observing the formation of a white precipitate during the reaction. What is it and is it a problem?
The white precipitate is likely the sodium or potassium salt of the enolate of your product, this compound. The formation of this salt is a key driving force for the Dieckmann condensation, as it is the most stable conjugate base in the reaction mixture.[1] Therefore, the appearance of a precipitate is a good indication that the reaction is proceeding as expected. This salt is then protonated during the acidic workup to yield the final neutral product.
FAQ 4: What is the best way to purify the final product?
The purification strategy will depend on the purity of the crude product.
-
Crystallization: For relatively clean crude product, crystallization is often the most effective method for obtaining high-purity material. The hydrochloride salt of the product is often a crystalline solid with a defined melting point, making it amenable to purification by recrystallization. A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and then adding an acid (e.g., HCl in ether) to precipitate the hydrochloride salt.[4]
-
Column Chromatography: If the crude product contains significant amounts of impurities, such as the decarboxylated byproduct or unreacted starting material, purification by column chromatography on silica gel may be necessary. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis of the Diester Precursor (4-[Benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester)
-
To a solution of N-benzyl glycine ethyl ester (1 equivalent) in toluene, add ethyl 4-bromobutyrate (1.0-1.2 equivalents) and anhydrous potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester precursor. This is often used in the next step without further purification.
Protocol 2: Dieckmann Condensation to Yield this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the crude diester precursor (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride or dilute acetic acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
For purification, dissolve the crude product in ethyl acetate and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter the solid and wash with cold diethyl ether to obtain the purified product. A patent suggests that after the reaction, the mixture can be washed with water, and the pH of the organic layer adjusted to 1-2 with hydrochloric acid to precipitate the product.[4]
References
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem. (URL: [Link])
- CN1477095A - Production method of N-benzyl glycine ethyl ester - Google P
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Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (URL: [Link])
-
Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. - ResearchGate. (URL: [Link])
-
Dieckmann condensation - YouTube. (URL: [Link])
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem. (URL: [Link])
-
Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])
-
Master The Dieckmann Condensation in 12 Minutes! - YouTube. (URL: [Link])
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
- US2793204A - Process for the synthesis of peptides - Google P
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Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. (URL: [Link])
- AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl)
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. (URL: [Link])
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- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate during synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the decomposition of this valuable intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Introduction to the Synthetic Challenge
The synthesis of this compound, a key building block in the development of various pharmaceutical agents, is most commonly achieved through a Dieckmann condensation. This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. However, the target molecule, a β-keto ester, is susceptible to several decomposition pathways that can significantly impact yield and purity. This guide will provide a comprehensive framework for identifying and mitigating these challenges.
Core Concepts: Understanding the Instability
The primary challenge in the synthesis of this compound lies in the inherent reactivity of the β-keto ester functional group. The presence of a ketone at the β-position relative to the ester renders the α-proton highly acidic, making the molecule susceptible to both forward and reverse reactions, as well as decomposition.
Key Decomposition Pathways:
-
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding β-keto acid, particularly under aqueous acidic or basic conditions. This β-keto acid is often unstable and can readily undergo decarboxylation upon heating to yield the corresponding ketone and carbon dioxide.[1]
-
Retro-Dieckmann Condensation: The cyclized product can revert to the starting diester under the influence of the alkoxide base used in the reaction. This equilibrium can be shifted towards the product by ensuring the deprotonation of the acidic α-hydrogen of the β-keto ester.[2]
-
N-Debenzylation: While the N-benzyl group is generally stable, it can be susceptible to cleavage under certain harsh acidic or basic conditions, or during catalytic hydrogenation if other deprotection strategies are employed in subsequent steps.[3][4]
-
Carbamate Hydrolysis: The N-benzyl carbamate portion of the molecule can also be susceptible to hydrolysis under strong basic conditions, leading to the opening of the piperidine ring or other undesired side products.[5][6]
Troubleshooting Guide: A-Q&A Approach
This section directly addresses common issues encountered during the synthesis and purification of this compound.
Reaction Stage
Q1: My Dieckmann condensation is not proceeding, and I am recovering my starting diester. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Insufficiently Strong Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester, initiating the cyclization. Ensure your base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and anhydrous. The pKa of the α-proton of an ester is around 25, so a sufficiently strong base is crucial.
-
Presence of Protic Impurities: Water or other protic impurities in your solvent or reagents will quench the strong base, preventing the necessary deprotonation. Ensure all glassware is rigorously dried and that you are using anhydrous solvents.[1]
-
Incorrect Stoichiometry of Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester, which is more acidic than the starting ester.[2]
Q2: I am observing a complex mixture of products, and my desired product is in low yield. What side reactions could be occurring?
A2: A complex product mixture often points to competing side reactions:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, intermolecular condensation between two molecules of the starting diester can compete with the desired intramolecular Dieckmann cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
-
Retro-Dieckmann Condensation: As mentioned, this reverse reaction can be significant. To mitigate this, ensure a strong enough base is used in sufficient quantity to deprotonate the product and shift the equilibrium forward.
-
Transesterification: If the alkoxide base used does not match the alcohol of the ester (e.g., using sodium methoxide with an ethyl ester), transesterification can lead to a mixture of ester products. Always match the alkoxide base to the ester group.[1]
Work-up and Purification Stage
Q3: My product appears to be decomposing during the aqueous work-up. How can I prevent this?
A3: Decomposition during work-up is often due to hydrolysis and subsequent decarboxylation. To minimize this:
-
Low-Temperature Acidification: When neutralizing the basic reaction mixture, perform the acidification at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis of the β-keto ester.
-
Avoid Strong Acids/Bases: Use mild acidic conditions for neutralization (e.g., dilute HCl or acetic acid) and avoid prolonged exposure to strong acids or bases.
-
Prompt Extraction: After neutralization, promptly extract the product into an organic solvent to remove it from the aqueous environment.
Q4: I am struggling to purify my product by column chromatography. It seems to be degrading on the silica gel.
A4: Silica gel is acidic and can promote the decomposition of sensitive compounds like β-keto esters. Consider these alternatives and precautions:
-
Neutralized Silica Gel: Deactivate the silica gel by washing it with a solution of triethylamine in your eluent system before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.
-
Non-chromatographic Purification: If possible, explore purification by crystallization. A patent for a similar compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, describes a purification process involving pH adjustment and crystallization, which can be a gentler alternative to chromatography.[7]
-
Rapid Chromatography: If chromatography is unavoidable, perform it as quickly as possible to minimize the contact time between your compound and the stationary phase.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound while minimizing decomposition.
Step 1: Dieckmann Condensation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add freshly prepared sodium ethoxide (1.1 equivalents) to anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Diester: Dissolve the starting diester, diethyl 4-benzyl-3-oxopiperidine-1,3-dicarboxylate, in anhydrous toluene and add it dropwise to the sodium ethoxide suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add a cold, dilute solution of hydrochloric acid or acetic acid to neutralize the mixture to a pH of approximately 7.
Step 2: Work-up and Extraction
-
Separation: Transfer the neutralized mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Step 3: Purification
-
Crystallization (Recommended): Attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography (Alternative): If crystallization is unsuccessful, purify the crude product by flash column chromatography on deactivated silica gel (pre-treated with triethylamine) using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Process and Pitfalls
To better understand the reaction and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Synthetic pathway and potential side reactions.
Analytical Methods for Monitoring Synthesis and Decomposition
Effective monitoring is crucial for a successful synthesis. Here are the recommended analytical techniques:
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and purity of fractions. | The product should have a different Rf value than the starting material. Decomposition products may appear as new spots. |
| High-Performance Liquid Chromatography (HPLC) | Quantifying purity and detecting impurities. | A stability-indicating HPLC method can resolve the main product from its degradation products.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming the structure of the product and identifying impurities. | ¹H and ¹³C NMR will confirm the formation of the cyclic β-keto ester. The disappearance of the starting material signals and the appearance of new characteristic peaks for the product should be observed. |
| Mass Spectrometry (MS) | Determining the molecular weight of the product and identifying byproducts. | Electrospray ionization (ESI) or other soft ionization techniques can confirm the molecular weight of the product and help identify decomposition products.[9] |
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the Dieckmann condensation? A: Yes, other strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride can be used. However, ensure the base is compatible with your solvent and reaction conditions.
Q: How can I be sure my starting diester is pure enough for the reaction? A: The purity of the starting material is critical. It is recommended to purify the diester by vacuum distillation or column chromatography before use to remove any acidic or protic impurities.
Q: What is the best way to store this compound? A: Due to its potential for hydrolysis and decomposition, the product should be stored in a cool, dry, and inert environment. Storage at low temperatures (-20 °C) under an argon or nitrogen atmosphere is recommended.
Q: Are there alternative synthetic routes that avoid the Dieckmann condensation? A: While the Dieckmann condensation is the most common route, alternative strategies for constructing the piperidone ring, such as double aza-Michael additions, could be explored, though they may require different starting materials and synthetic planning.[9]
Conclusion
The synthesis of this compound presents a rewarding challenge that can be successfully navigated with a thorough understanding of the underlying chemistry and potential pitfalls. By carefully controlling reaction conditions, employing gentle work-up and purification techniques, and diligently monitoring the reaction, researchers can consistently obtain this valuable compound in high yield and purity. This guide provides the foundational knowledge and practical advice to empower you in your synthetic endeavors.
References
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
-
ACS Publications. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
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ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]
-
Nature. (2011, June 23). Contemporary strategies for peptide macrocyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]
-
YouTube. (2020, February 11). Master The Dieckmann Condensation in 12 Minutes!. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Google Patents. (n.d.). US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Retrieved from [Link]
-
YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Alternative peptide cyclization strategies. (A) head to tail.... Retrieved from [Link]
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Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
YouTube. (2018, September 21). 21.6b Dieckmann Condensation Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]
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How to use the personal web pages service. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
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Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Retrieved from [Link]
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BJSTR. (n.d.). Forced Degradation – A Review Volume 47- Issue 3. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Oxopiperidine Derivatives Using Alternative Catalysts
Welcome to the technical support center for the synthesis of 4-oxopiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalytic methodologies beyond traditional approaches. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and achieve desired selectivity.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts for 4-oxopiperidine synthesis?
A1: While traditional methods for synthesizing 4-oxopiperidones, such as the Petrenko-Kritschenko reaction, are well-established, they often require harsh conditions and can lack stereoselectivity.[1] Alternative catalysts, including organocatalysts, biocatalysts, and photoredox catalysts, offer several advantages, such as milder reaction conditions, higher enantioselectivity, and the ability to construct complex molecular architectures with greater precision.[2][3][4] These modern approaches are also more aligned with the principles of green chemistry.[5]
Q2: What are the main classes of alternative catalysts for this synthesis?
A2: The primary alternative catalytic systems include:
-
Organocatalysis: Utilizes small organic molecules to catalyze transformations, often providing high enantioselectivity.[3][6]
-
Biocatalysis: Employs enzymes to carry out highly specific and selective reactions under mild, aqueous conditions.[7][8][9]
-
Photoredox Catalysis: Uses visible light to initiate catalytic cycles, enabling unique and previously inaccessible reaction pathways.[10][11][12]
Q3: How do I choose the best alternative catalyst for my specific target molecule?
A3: The choice of catalyst depends on several factors, including the desired stereochemistry, the functional groups on your substrates, and the overall complexity of the target 4-oxopiperidine derivative. For instance, if high enantioselectivity is your primary goal, an organocatalytic approach might be the most suitable.[3] If you are working with sensitive functional groups that are incompatible with traditional reagents, the mild conditions of biocatalysis could be advantageous.[13] Photoredox catalysis is particularly useful for reactions that are difficult to achieve through thermal means.[10]
Q4: Where can I find starting materials for these alternative catalytic reactions?
A4: Many of the starting materials, such as aldehydes, nitroolefins, and pyridines, are commercially available from major chemical suppliers. For more specialized substrates, you may need to synthesize them in-house, and the scientific literature is the best resource for established protocols.
Troubleshooting Guides
Organocatalyzed Synthesis of 4-Oxopiperidine Derivatives
Organocatalytic methods, such as the domino Michael addition/aminalization using a protected diphenylprolinol catalyst, are powerful for constructing polysubstituted piperidines with excellent enantioselectivity.[3][6] However, challenges can arise.
Problem 1: Low enantioselectivity in my organocatalyzed reaction.
-
Potential Causes:
-
Catalyst Degradation: The organocatalyst may be sensitive to air, moisture, or prolonged reaction times.
-
Incorrect Catalyst Loading: Too little or too much catalyst can negatively impact stereocontrol.
-
Non-optimal Solvent: The polarity and proticity of the solvent can significantly influence the transition state of the reaction.
-
Temperature Fluctuations: Inconsistent reaction temperatures can lead to a loss of stereoselectivity.
-
-
Solutions:
-
Ensure Catalyst Quality: Use a freshly opened or properly stored catalyst. If necessary, purify the catalyst before use.
-
Optimize Catalyst Loading: Perform a screen of catalyst loadings (e.g., 5, 10, 15 mol%) to find the optimal concentration for your specific substrates.
-
Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF) to identify the solvent that provides the best enantiomeric excess.
-
Precise Temperature Control: Use a reliable heating or cooling system to maintain a constant temperature throughout the reaction.
-
Problem 2: Formation of side products and low yield.
-
Potential Causes:
-
Side Reactions: Competing reaction pathways, such as polymerization of the nitroolefin or self-condensation of the aldehyde, can reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.
-
Product Degradation: The 4-oxopiperidine product may be unstable under the reaction or workup conditions.
-
-
Solutions:
-
Adjust Reaction Concentration: Running the reaction at a higher or lower concentration can sometimes disfavor side reactions.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. Quench the reaction once the starting materials have been consumed to prevent product degradation.
-
Modify Workup Procedure: If the product is acid or base sensitive, use a neutral workup. Purification by column chromatography on silica gel may need to be performed quickly, or an alternative stationary phase like alumina could be used.[14]
-
Biocatalytic Synthesis of Piperidine Derivatives
Biocatalysis offers an environmentally benign route to piperidines with high selectivity.[7][8][9] Enzymes like lipases, oxidases, and reductases can be employed in multi-component reactions or chemo-enzymatic cascades.[7][8]
Problem 1: Low conversion in my enzyme-catalyzed reaction.
-
Potential Causes:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme's activity.
-
Sub-optimal pH or Temperature: Enzymes have a narrow optimal range for pH and temperature.
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.
-
Mass Transfer Limitations: If using an immobilized enzyme, the diffusion of substrates to the active site may be limited.
-
-
Solutions:
-
Investigate Inhibition: Perform kinetic studies to determine if substrate or product inhibition is occurring. If so, consider a fed-batch approach for the substrate or in-situ product removal.
-
Optimize Reaction Conditions: Screen a range of pH values and temperatures to find the optimal conditions for your specific enzyme and substrates.
-
Improve Enzyme Stability: Consider using an immobilized enzyme, which can enhance stability and allow for easier reuse.[7] Adding stabilizing agents like glycerol or BSA to the reaction mixture can also be beneficial.
-
Enhance Mass Transfer: For immobilized enzymes, ensure adequate mixing to minimize diffusion limitations.
-
Problem 2: Difficulty in isolating the 4-oxopiperidine product from the aqueous reaction medium.
-
Potential Causes:
-
High Water Solubility of the Product: The product may be highly soluble in the aqueous buffer used for the enzymatic reaction.
-
Emulsion Formation during Extraction: Proteins and other components from the enzyme preparation can lead to the formation of stable emulsions during workup.
-
-
Solutions:
-
Optimize Extraction Solvent: Screen a variety of organic solvents to find one that efficiently extracts your product while minimizing the extraction of water-soluble impurities.
-
Salting Out: Add a salt, such as sodium chloride or ammonium sulfate, to the aqueous layer to decrease the solubility of your product and improve extraction efficiency.
-
Alternative Isolation Techniques: Consider alternative purification methods such as solid-phase extraction (SPE) or preparative HPLC if standard liquid-liquid extraction is ineffective.
-
Photoredox-Catalyzed Synthesis of 4-Oxopiperidine Derivatives
Visible-light photoredox catalysis provides access to novel synthetic transformations under mild conditions.[10][11][12] These reactions often involve radical intermediates and can be used to construct complex heterocyclic scaffolds.
Problem 1: My photoredox reaction is not proceeding or is very sluggish.
-
Potential Causes:
-
Insufficient Light Source: The wavelength or intensity of the light source may not be appropriate for the chosen photocatalyst.
-
Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, inhibiting the desired reaction.
-
Incorrect Solvent: The solvent can influence the solubility of the reactants and the lifetime of the excited state of the photocatalyst.
-
Low Quantum Yield: The intrinsic efficiency of the photochemical process may be low.
-
-
Solutions:
-
Verify Light Source: Ensure your light source emits at the absorption maximum of your photocatalyst. The distance of the reaction vessel from the light source can also be optimized.
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) prior to and during the reaction.
-
Solvent Selection: Use a solvent that is known to be effective for photoredox reactions and ensures the solubility of all components. Anhydrous solvents are often preferred.
-
Increase Catalyst Loading: While not always effective, a modest increase in the photocatalyst concentration can sometimes improve reaction rates.
-
Problem 2: Formation of a complex mixture of byproducts.
-
Potential Causes:
-
Uncontrolled Radical Reactions: The radical intermediates generated in the reaction may be undergoing undesired side reactions.
-
Over-irradiation: Prolonged exposure to light can lead to the decomposition of the product or starting materials.
-
Substrate Decomposition: The starting materials may be unstable to the reaction conditions.
-
-
Solutions:
-
Use Radical Traps (for mechanistic studies): To understand the nature of the radical intermediates, you can add a radical trap to the reaction. This can help in identifying the source of byproducts. For optimizing the reaction, this is not a solution but an investigative tool.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed.
-
Adjust Reaction Temperature: While many photoredox reactions are run at room temperature, cooling the reaction can sometimes suppress side reactions.
-
Comparative Summary of Alternative Catalysts
| Catalyst Type | Typical Substrates | Catalyst Loading | Reaction Conditions | Advantages | Disadvantages |
| Organocatalysis | Aldehydes, nitroolefins, imines | 5-20 mol% | -20 to 40 °C, aprotic solvents | High enantioselectivity, metal-free, readily available catalysts | Can require long reaction times, may be sensitive to air and moisture |
| Biocatalysis | Pyridines, activated alkenes, aldehydes, anilines | Variable (often whole cells or isolated enzyme) | 25-40 °C, aqueous buffer (pH 6-8) | High selectivity, mild conditions, environmentally friendly | Substrate scope can be limited, enzyme availability and stability can be a concern |
| Photoredox Catalysis | Pyridines, alkenes, aryl halides | 0.5-5 mol% | Room temperature, degassed solvent, visible light irradiation | Access to unique reactivity, mild conditions, high functional group tolerance | Requires specialized equipment (photoreactor), can be sensitive to oxygen |
Experimental Workflows and Diagrams
A systematic approach to troubleshooting is crucial for efficiently resolving experimental challenges.
Caption: A general workflow for troubleshooting synthetic reactions.
The catalytic cycle for an organocatalyzed synthesis of a 4-oxopiperidine derivative often involves the formation of an enamine or iminium ion intermediate.
Caption: A simplified organocatalytic cycle for 4-oxopiperidine synthesis.
Biocatalytic cascades can be designed to produce complex piperidines from simple starting materials in a one-pot process.
Caption: A chemo-enzymatic cascade for the synthesis of chiral piperidines.[8]
References
-
Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4557-4562. [Link]
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Rowan, T. R., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(33), 13216–13224. [Link]
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Mathew, S., & Gotor, V. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 24(19), 3422. [Link]
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Nevado, C. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. CHIMIA International Journal for Chemistry, 64(4), 247-251. [Link]
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Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]
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Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 143(25), 9628–9635. [Link]
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Franklin, E. L., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(35), 6410–6422. [Link]
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He, J., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Weintraub, P. M. (1985). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
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Sharma, P., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 13(28), 19187-19207. [Link]
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Casy, A. F., & Huckstep, M. R. (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Pharmacy and Pharmacology, 40(1), 60-62. [Link]
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Koike, T., & Akita, M. (2019). Dawn of photoredox catalysis. Journal of the American Chemical Society, 141(16), 6434–6443. [Link]
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Chmiel, A. (2021). Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). YouTube. [Link]
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Li, B., & Ma, J. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(22), 10737–10746. [Link]
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Singh, S., et al. (2024). Advances in organocatalyzed synthesis of organic compounds. Results in Chemistry, 7, 102432. [Link]
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Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]
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Li, Y., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5458. [Link]
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Doyle, A. G., et al. (2022). Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. Accounts of Chemical Research, 55(11), 1475–1487. [Link]
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Schmid, A., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-103. [Link]
- Gotor-Fernández, V., & Gotor, V. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Organic & Biomolecular Chemistry, 19(3), 484-496.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.
-
Hart, J. D., et al. (2019). Visible-Light Photoredox Catalysis Enables the Biomimetic Synthesis of Nyingchinoids A, B, and D, and Rasumatranin D. Angewandte Chemie International Edition, 58(9), 2791-2794. [Link]
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Wang, H., et al. (2017). Synthesis of 4-Isoxazolines via Visible-Light Photoredox-Catalyzed [3 + 2] Cycloaddition of Oxaziridines with Alkynes. Organic Letters, 19(23), 6448–6451. [Link]
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Kumar, A., et al. (2021). Visible light photoredox catalysis for the synthesis of 2-amino-1,3,4-oxadiazoles via aerobic cyclodesulfurization of thiosemicarbazides. New Journal of Chemistry, 45(1), 123-127. [Link]
-
Al-Mubaddel, F. S., et al. (2023). The Elimination of N-Chloropiperidine in Aqueous Solution by Using Ni/NiO-C3N4 Under Visible Light Illumination. Catalysts, 13(7), 1083. [Link]
-
Jones, C. R., et al. (2023). Visible Light-Mediated Cyclisation Reaction for the Synthesis of Highly-Substituted Tetrahydroquinolines and Quinolines. Angewandte Chemie International Edition, 62(2), e202207829. [Link]
- Twist Bioscience. (n.d.).
-
Ahrendt, K. A., & Doyle, A. G. (2010). Organocatalysis. Proceedings of the National Academy of Sciences, 107(48), 20587–20588. [Link]
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Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperidone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for large-scale piperidone synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into managing the significant exothermic events associated with these reactions. The following question-and-answer format directly addresses specific issues you may encounter, focusing on the causality behind experimental choices to ensure both safety and success in your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to piperidones, and which steps are most likely to generate a significant exotherm?
A1: Several common methods exist for synthesizing the piperidone core, a valuable building block in the pharmaceutical industry.[1][2] Key among these are the Dieckmann condensation, Petrenko-Kritschenko reaction, and variations of the aza-Michael addition.[3][4][5]
The most significant exotherms are typically associated with the following steps:
-
Dieckmann Condensation: This intramolecular cyclization of a diester to form a β-keto ester is base-catalyzed and can be highly exothermic, particularly during the initial deprotonation and subsequent ring closure.[6][7][8] Careful control of the base addition is critical to manage the heat evolution.[9]
-
Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound is often a spontaneous and exothermic process.[10] The rate of reaction and corresponding heat release can be substantial, especially at higher concentrations.
-
Mannich-type Condensations: As seen in the Petrenko-Kritschenko reaction, the condensation of an amine, an aldehyde, and a ketone can generate significant heat.[11]
-
Neutralization/Quenching: The final acid-base neutralization or quenching of the reaction mixture can also be highly exothermic and requires careful execution.[12]
Q2: My small-scale piperidone synthesis was well-controlled, but upon scale-up, I'm experiencing a dangerous temperature spike. What's causing this discrepancy?
A2: This is a common and critical challenge in process scale-up. The fundamental issue lies in the change in the surface-area-to-volume ratio. In a laboratory flask, the relatively large surface area allows for efficient heat dissipation to the surroundings.[13] However, as you increase the reactor volume, the heat generated by the exothermic reaction increases cubically, while the surface area for heat removal only increases squarely. This disparity leads to a reduced capacity for heat dissipation, making thermal runaway a significant risk.[13][14]
Other factors that contribute to this discrepancy include:
-
Mixing Inefficiency: What appears as efficient mixing in a small flask may not translate to a large reactor, leading to localized "hot spots" where the reaction rate accelerates.[14]
-
Addition Rates: The rate of reagent addition, which may have been manageable on a small scale, can lead to an accumulation of unreacted reagents in a large-scale setup. A sudden increase in reaction rate can then consume this accumulated material rapidly, causing a sharp temperature and pressure increase.[15]
Q3: How can I proactively assess the thermal hazards of my piperidone synthesis before scaling up?
A3: A thorough thermal hazard assessment is non-negotiable for ensuring safety during scale-up.[16] The following techniques are indispensable:
-
Differential Scanning Calorimetry (DSC): This is an excellent initial screening tool that uses a small sample size (5-10 mg) to detect the presence and approximate magnitude of exothermic events.[17] It can help determine the onset temperature of decomposition for your reactants, intermediates, and final product.
-
Reaction Calorimetry (RC): RC provides more detailed and process-relevant data. By simulating your reaction conditions on a small scale (e.g., in an EasyMax HFCal), you can measure the heat of reaction, heat flow, and specific heat of the reaction mass.[17][18] This data is crucial for calculating the cooling requirements of your large-scale reactor.
-
Accelerating Rate Calorimetry (ARC): ARC is used to simulate a worst-case "thermal runaway" scenario under adiabatic conditions (zero heat loss).[19][20] This technique helps determine the time to maximum rate of temperature and pressure rise, which is critical for designing emergency relief systems.[19][21]
| Technique | Sample Size | Key Information Provided | Primary Use |
| DSC | 5-10 mg | Onset temperature, enthalpy of reaction/decomposition | Early-stage hazard screening |
| RC | ~300 mL | Heat of reaction, heat flow, specific heat, reaction kinetics | Process development and scale-up modeling |
| ARC | 3-5 g | Time-temperature-pressure data under adiabatic conditions | "Worst-case" scenario modeling for safety system design |
Troubleshooting Guide
Issue 1: Uncontrolled Temperature Rise During Reagent Addition
Question: I'm observing a rapid and difficult-to-control temperature increase while adding my base (e.g., sodium ethoxide) for a Dieckmann condensation. How can I mitigate this?
Answer: This indicates that the rate of heat generation is exceeding your reactor's cooling capacity.[22] Here are several strategies to regain control:
Immediate Actions:
-
Stop the Feed: Immediately halt the addition of the reagent.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Agitation: Maintain vigorous agitation to improve heat transfer to the reactor walls and prevent localized hot spots.
Process Modifications for Future Batches:
-
Slow Down the Addition: This is the most straightforward solution. A slower feed rate allows the cooling system more time to remove the heat as it's generated.[15]
-
Dilution: Increasing the solvent volume can act as a heat sink, increasing the overall heat capacity of the reaction mass and moderating the temperature rise.
-
Lower Reaction Temperature: Starting the addition at a lower initial temperature provides a larger buffer before reaching a critical temperature.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch approach where one reactant is added slowly to the other is generally safer than a batch process where all reactants are mixed at once.[15]
Issue 2: Delayed Exotherm or "Reaction Induction"
Question: The reaction appears to be sluggish initially, with little to no temperature increase. Then, after a significant amount of reagent has been added, the reaction suddenly accelerates, leading to a thermal runaway. What is happening?
Answer: This dangerous situation is often due to the accumulation of unreacted starting material. The initial slow rate could be due to an induction period or the presence of an inhibitor. Once the reaction initiates, the accumulated reagents react rapidly, releasing a large amount of energy that overwhelms the cooling system.
Troubleshooting and Prevention:
-
Calorimetric Analysis: Use reaction calorimetry to understand the true heat evolution profile of your reaction.[17] This will reveal any induction periods.
-
Seed the Reaction: For subsequent batches, consider adding a small amount of the activated reaction mixture from a previous successful batch to initiate the reaction smoothly and prevent accumulation.
-
Online Monitoring: Implement in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track the consumption of reactants and the formation of products in real-time. This provides a more accurate picture of the reaction's progress than temperature alone.
-
Purity of Reagents: Ensure the purity of your starting materials and solvents, as impurities can sometimes inhibit the reaction.
Issue 3: Inadequate Cooling in a Jacketed Reactor
Question: My calculations based on reaction calorimetry indicated that my plant reactor's cooling system should be sufficient, but in practice, it's not keeping up. What could be the issue?
Answer: The overall heat transfer coefficient (U) of a reactor is influenced by several factors that can change over time or with scale.[18]
-
Fouling: The buildup of material on the internal or external surfaces of the reactor wall can act as an insulating layer, significantly reducing heat transfer. Regular cleaning and inspection of the reactor are essential.
-
Heat Transfer Fluid: Verify that the temperature and flow rate of the cooling fluid in the jacket are at the specified setpoints. Any reduction in flow or increase in temperature will diminish cooling capacity.
-
Agitator Performance: The agitator's speed and design play a crucial role in promoting heat transfer from the bulk of the reaction mass to the reactor wall.[23] Ensure the agitator is functioning correctly and is appropriate for the viscosity of your reaction mixture.
-
Physical Properties: The viscosity and density of the reaction mixture can change throughout the synthesis, impacting the heat transfer coefficient. These changes should be accounted for in your scale-up model.[18]
Protocol for Determining the Heat Transfer Coefficient (U):
-
Charge the reactor with the solvent or a non-reactive mixture that mimics the physical properties of your reaction mass.
-
Heat the contents to a known temperature.
-
Circulate the cooling fluid through the jacket at a set temperature and flow rate.
-
Record the temperature of the reactor contents and the jacket fluid over time.
-
Using the temperature decay curve and the known properties of the system, the overall heat transfer coefficient can be calculated. This should be done periodically to check for issues like fouling.
Emergency Protocol: Quenching a Runaway Reaction
In the event of a thermal runaway, a pre-planned quenching strategy is a critical safety measure.[24] The goal is to rapidly stop the chemical reaction.
Question: What are effective quenching agents for piperidone synthesis, and how should they be introduced?
Answer: The choice of quenching agent depends on the specific chemistry of your synthesis.
-
For Base-Catalyzed Reactions (e.g., Dieckmann): An acidic quencher like acetic acid or a buffered aqueous solution of ammonium chloride can be used. Be aware that the neutralization itself can be exothermic.[12]
-
For Reactions Involving Reactive Intermediates: A chemical inhibitor that scavenges the reactive species can be effective. This requires a detailed understanding of the reaction mechanism.
Quenching System Design:
-
The quenching agent should be stored in a vessel adjacent to the reactor.
-
The delivery system should be designed for rapid injection into the reactor.
-
The volume of the quencher should be sufficient to stop the reaction and absorb some of the heat generated.
-
The potential for pressure generation due to gas evolution during quenching must be considered in the design of the reactor and its relief system.
Below is a decision-making workflow for managing a potential runaway reaction.
Sources
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- 24. researchgate.net [researchgate.net]
analytical methods for monitoring the purity of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Welcome to the technical support guide for the analytical monitoring of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS No. 154548-45-5, Molecular Weight: 305.33 g/mol ).[1] This document provides in-depth, field-proven guidance for researchers, quality control analysts, and drug development professionals. Ensuring the purity of this key synthetic intermediate is paramount for the consistency, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling you to effectively troubleshoot and adapt these methods to your specific laboratory environment. All analytical methods discussed are foundational for building a robust quality control strategy and require validation to ensure they are suitable for their intended purpose.[2][3]
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity assessment and impurity profiling of pharmaceutical intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective, separating the main compound from non-polar and polar impurities.
Experimental Protocol: RP-HPLC Purity Assay
This protocol is a validated starting point. Optimization may be required based on the specific impurity profile of your synthesis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
Start with a gradient to effectively screen for a wide range of potential impurities.[4]
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution. Ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase effectively retains the moderately non-polar target analyte.
-
TFA Additive: The basic nitrogen of the piperidine ring can cause peak tailing due to interaction with acidic silanol groups on the silica support.[4] TFA acts as an ion-pairing agent and masks these silanols, ensuring sharp, symmetrical peaks.
-
Gradient Elution: This allows for the elution of both early-eluting (polar) and late-eluting (non-polar) impurities within a reasonable runtime, providing a comprehensive impurity profile.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
HPLC Troubleshooting Guide
Q1: My main peak is tailing or showing significant asymmetry. What's wrong?
-
A1: This is a classic sign of secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column's stationary phase.[4]
-
Solution 1: Ensure your mobile phase contains an acidic modifier like 0.1% TFA or formic acid.
-
Solution 2: Consider using a base-deactivated column specifically designed for analyzing basic compounds.
-
Solution 3: Column overload can also cause tailing. Try reducing the sample concentration or injection volume.[4]
-
Q2: I'm seeing a split peak for my main compound. How do I fix this?
-
A2: A split peak can have several causes.
-
Cause 1: Contamination at the column inlet. A clogged inlet frit can distort the sample band. Solution: Disconnect and reverse-flush the column (do not flush into the detector). If this fails, replace the column inlet frit or the guard column.
-
Cause 2: Sample solvent incompatibility. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (in this case, 70:30 Water/Acetonitrile).
-
Cause 3: Column void. A void or channel in the stationary phase can cause the sample to travel through at different rates. Solution: This usually requires column replacement. Avoid sudden pressure shocks to prolong column life.
-
Q3: My system pressure is fluctuating, and the baseline is noisy.
-
A3: This is often caused by air bubbles in the system or a faulty pump check valve.
-
Solution 1: Degas your mobile phases thoroughly using an in-line degasser, sonication, or helium sparging.
-
Solution 2: Purge the pump at a high flow rate to dislodge any trapped air bubbles.
-
Solution 3: If the problem persists, the pump's check valves may be dirty or failing and may need cleaning or replacement.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis or volatile by-products.
Experimental Protocol: GC-MS Impurity Screening
-
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Causality Behind Choices:
-
DB-5ms Column: This low-polarity column is an excellent general-purpose choice, separating compounds primarily based on their boiling points.
-
Temperature Program: The program starts at a low temperature to resolve volatile solvents and then ramps up to elute higher-boiling impurities and the main analyte.
-
Mass Spectrometry: Provides definitive identification of unknown peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[5] The expected molecular ion [M]+ for the parent compound is m/z 305.
Impurity Identification Workflow
Caption: GC-MS Workflow for Impurity Identification.
GC-MS Troubleshooting Guide
Q1: My compound peak is very small or absent.
-
A1: The compound may have poor volatility or be thermally unstable.
-
Solution 1: Check the injector temperature. Ensure it is hot enough to volatilize the compound without causing degradation.
-
Solution 2: While this compound should be amenable to GC, some highly polar or high molecular weight impurities may not be. For such cases, derivatization to increase volatility can be considered, though it adds complexity.[6]
-
Q2: How do I identify impurities that are not in the commercial libraries?
-
A2: This requires manual interpretation based on the principles of mass spectrometry. Look for the molecular ion peak. Identify characteristic fragment ions. For example, a loss of 59 (COOEt) or 91 (benzyl) could indicate fragments from the parent molecule or a related impurity. Propose a structure and confirm by synthesizing a reference standard if necessary.
Section 3: Spectroscopic Confirmation (NMR & FT-IR)
Spectroscopic methods are essential for confirming the identity and structure of your compound and can provide qualitative information about purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be run to confirm the identity of the final product.
-
Protocol: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Interpretation: Look for characteristic signals:
-
Aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
The benzylic CH₂ singlet (~5.5 ppm).[7]
-
Signals for the piperidine ring protons.
-
The quartet and triplet for the ethyl ester group (~4.2 ppm and ~1.3 ppm, respectively).
-
The absence of signals from starting materials is a key indicator of purity.
-
-
¹³C NMR Interpretation: Confirm the presence of all 16 unique carbons. Key signals include:
-
Ketone carbonyl (~200-210 ppm).
-
Ester and carbamate carbonyls (~165-175 ppm).
-
Aromatic carbons (~127-135 ppm).
-
Aliphatic carbons of the piperidine ring and ethyl group.
-
Troubleshooting Q&A:
-
Q: My CDCl₃ solution is cloudy. What does this mean?
-
A: The sample may contain insoluble impurities or salts. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Q: I see small, unidentifiable peaks in my ¹H spectrum.
-
A: These are likely low-level impurities. Integrate them relative to the main compound's signals to estimate their level. If an impurity is significant (>0.1%), further investigation by HPLC or LC-MS is warranted.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple method to verify the presence of key functional groups. It is excellent for a quick identity check and to spot gross contamination.
-
Protocol: Analysis is typically performed neat using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The spectrum should display characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3030 | Aromatic C-H | Stretch |
| ~2980 | Aliphatic C-H | Stretch |
| ~1745 | Ester C=O | Stretch |
| ~1715 | Ketone C=O | Stretch |
| ~1695 | Carbamate C=O | Stretch |
| ~1200 | C-O (Ester) | Stretch |
| ~1100 | C-N | Stretch |
Troubleshooting Q&A:
-
Q: I see a broad absorption band around 3400 cm⁻¹. What is it?
-
A: This is characteristic of an O-H stretch, likely from residual water or an alcohol impurity. Ensure your sample is dry.
-
-
Q: Can I use FT-IR to determine the purity percentage?
-
A: No, FT-IR is not a quantitative method for determining the purity of a solid sample. Its primary role here is identity confirmation.[8]
-
Section 4: General FAQs
Q1: What is a typical purity requirement for an intermediate like this?
-
A1: For pharmaceutical intermediates, purity is often required to be greater than 98% or 99%, as determined by HPLC.[9] The specific limit depends on the nature of the impurities and their potential to carry through to the final API.
Q2: Which single technique is most important for routine quality control?
-
A2: HPLC is the gold standard for routine purity and impurity analysis in a QC setting due to its high precision, accuracy, and ability to quantify components.[2]
Q3: My analytical method gives passing results, but the subsequent synthetic step fails. What could be the issue?
-
A3: An impurity that co-elutes with your main peak in HPLC or is not detected by your current method could be interfering. This is where using orthogonal methods is critical. Analyze the sample with a different HPLC column or mobile phase, and use GC-MS to screen for non-HPLC-amenable impurities.
Q4: Do I need to validate these analytical methods?
-
A4: Yes. If this compound is used in a regulated environment (e.g., for GMP manufacturing), the analytical methods used for its release must be validated according to regulatory guidelines such as those from the ICH.[10] Validation provides documented evidence that the method is suitable for its intended purpose and consistently produces reliable results.[11] The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[8]
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (2025).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- ChemicalBook. (n.d.).
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical Sciences and Research. (n.d.).
- Labforward. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- Gavin Publishers. (2018).
- BenchChem. (2025).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Supporting Information. (n.d.). J. Org. Chem., 2012, 77, 5844.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Labsolu. (n.d.).
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- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 11. wjarr.com [wjarr.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental choices, and providing supporting data to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
This compound, a substituted piperidone, is a key intermediate in the synthesis of a new generation of fluoroquinolone antibacterial drugs, such as balofloxacin.[1] The piperidine moiety is a common scaffold in medicinal chemistry, and the functional groups on this particular molecule allow for diverse downstream chemical modifications. The efficiency and scalability of its synthesis are therefore of significant interest. This guide will compare two principal synthetic strategies: the Dieckmann condensation of an acyclic precursor and the carbethoxylation of a pre-formed piperidone ring.
Route 1: Dieckmann Condensation of an Acyclic Precursor
This is the most reported and industrially optimized route for the synthesis of this compound.[1][2] The general strategy involves the synthesis of a linear diester precursor, followed by an intramolecular cyclization to form the desired piperidone ring.
Overall Synthetic Pathway
Caption: General workflow for the Dieckmann condensation route.
Mechanistic Insight: The Dieckmann Condensation
The key step in this route is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[3] The reaction is base-catalyzed and proceeds via the formation of an enolate from one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester. The choice of base is critical; sterically hindered strong bases like sodium tert-butoxide or potassium tert-butoxide are commonly used to favor the desired intramolecular reaction and minimize side reactions.
Caption: Simplified mechanism of the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation Route
The following protocol is a representative example based on procedures outlined in the patent literature.[1][2]
Step 1: Synthesis of the Acyclic Precursor (4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester)
-
Dissolve N-benzyl glycine ethyl ester (1 equivalent) in an appropriate organic solvent (e.g., toluene, tetrahydrofuran).
-
Add a base such as sodium carbonate or potassium carbonate (1-1.5 equivalents).
-
Add ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate (1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude acyclic precursor. This is often used in the next step without further purification.
Step 2: Dieckmann Condensation
-
Dissolve the crude acyclic precursor from Step 1 in an anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran).
-
Add a strong base such as sodium tert-butoxide or potassium tert-butoxide (1-1.5 equivalents) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a weak acid (e.g., acetic acid) to neutralize the excess base, adjusting the pH to 6-8.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification via Hydrochloride Salt Formation (Optional but Recommended)
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the purified product as a stable hydrochloride salt.
Route 2: Carbethoxylation of 1-Benzyl-3-piperidone
An alternative approach involves the introduction of the ethoxycarbonyl group at the C3 position of a pre-existing 1-benzyl-3-piperidone ring. This method is analogous to the synthesis of the corresponding methyl ester.[4]
Overall Synthetic Pathway
Caption: General workflow for the carbethoxylation route.
Experimental Protocol: Carbethoxylation Route
The following is a proposed protocol based on the synthesis of the methyl analog.[4]
-
To a stirred suspension of a strong base, such as sodium hydride (1.5-2 equivalents, 60% dispersion in oil), in an anhydrous solvent like dimethyl carbonate or diethyl carbonate (which also acts as the reagent), add 1-benzyl-3-piperidone (1 equivalent) dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by the slow addition of water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt as described in Route 1.
Comparative Analysis
| Parameter | Route 1: Dieckmann Condensation | Route 2: Carbethoxylation of 1-Benzyl-3-piperidone |
| Starting Materials | N-benzyl glycine ethyl ester, ethyl 4-halobutyrate | 1-benzyl-3-piperidone, diethyl carbonate |
| Number of Steps | 2-3 (including precursor synthesis and optional salt formation) | 1-2 (including optional salt formation) |
| Overall Yield | Reported up to 93.3% (as HCl salt)[1] | Potentially high (99% reported for methyl analog)[4] |
| Purity | High purity achievable, especially after salt formation (>99.5% by HPLC reported)[1] | Purity dependent on purification; likely high |
| Key Reagents | Strong bases (e.g., NaOtBu, KOtBu) | Strong, pyrophoric base (NaH) |
| Scalability | Demonstrated to be scalable for industrial production[1] | Potentially scalable, but handling of NaH requires caution |
| Challenges | Requires careful control of the cyclization step to avoid side reactions. | Use of sodium hydride requires strict anhydrous conditions and careful handling. The starting 1-benzyl-3-piperidone can be unstable. |
Discussion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (Dieckmann Condensation) is a well-established and highly optimized method, particularly for large-scale synthesis. The starting materials are readily available, and the reaction conditions are well-documented in the patent literature, with high yields and purities reported.[1][2] The multi-step nature of this route is a drawback, but the high overall yield and the robustness of the process make it an attractive option for industrial applications. The purification of the final product as a hydrochloride salt is a significant advantage, as it provides a stable, crystalline solid with high purity.
Route 2 (Carbethoxylation) presents a more direct approach with fewer synthetic steps. If 1-benzyl-3-piperidone is readily available, this route could be more atom-economical. The high yield reported for the synthesis of the methyl analog suggests that this could be a very efficient method.[4] However, the use of sodium hydride requires specialized handling procedures, especially on a large scale, due to its pyrophoric nature. The stability of the starting material, 1-benzyl-3-piperidone, can also be a concern.
References
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
- Preparation method for 1-benzyl-3-piperidone hydrochloride. CN105622444A.
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
- Method for preparing 4-piperidyl piperidine. CN1583742A.
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
-
Preparation of diethyl benzylpropanedioate. PrepChem.com. [Link]
-
The Dieckmann Condensation. Organic Reactions. [Link]
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A Comparative Guide to the Biological Activity of Piperidine Derivatives: Contextualizing the Potential of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its unique conformational flexibility and ability to engage in crucial hydrogen bonding and ionic interactions have made it a structural cornerstone in a vast array of FDA-approved therapeutics and biologically active natural products.[1] From anticancer agents to neuroleptic drugs and antimicrobial compounds, the piperidine moiety consistently appears in molecules demonstrating significant pharmacological effects.[2][3]
This guide provides a comparative analysis of the biological activities of various piperidine derivatives, with a specific focus on contextualizing the therapeutic potential of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate . While direct and extensive biological data for this specific molecule are limited in public literature—it is often cited as a synthetic intermediate or building block[4][5]—an in-depth analysis of its structural features in the context of well-studied analogues allows for a robust, data-driven exploration of its likely bioactivities. We will dissect the roles of the N-benzyl group, the 4-oxo functionality, and the dicarboxylate substitution by comparing them with other piperidines exhibiting anticancer, antimicrobial, and neuroprotective properties.
Structural Features of this compound: A Blueprint for Bioactivity
To understand the potential of our target compound, we must first dissect its key structural components. The molecule's activity is dictated by the interplay of the piperidine core and its substituents at the N1, C3, and C4 positions.
Figure 2: Simplified PI3K/Akt signaling pathway targeted by some anticancer piperidine derivatives.
Comparative Data: While no specific anticancer data exists for this compound, we can analyze structurally related compounds to infer its potential. The N-benzyl-4-piperidone core is a common feature in potent anticancer agents.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Structural Feature(s) | Reference |
| Isatin-piperidine conjugates | MCF-7 (Breast) | < 10 | 4-substituted piperidine | [6] |
| DTPEP (Piperidine derivative) | MCF-7, MDA-MB-231 (Breast) | Not specified (Inhibits proliferation) | N-substituted piperidine | [7] |
| Highly Functionalized Piperidines | U251, MCF7, NCI-H460 etc. | Varies (e.g., 1.2 - 25.1) | Diverse substitutions | [3] |
| Compound 17a (Piperidine deriv.) | PC3 (Prostate) | Concentration-dependent inhibition | N-substituted piperidine | [7] |
Analysis for the Target Compound: The presence of the N-benzyl-4-oxopiperidine core in our target molecule is promising. However, the bulky and polar 1,3-dicarboxylate substitution pattern is a significant deviation from the typically more lipophilic derivatives showing high potency. This could potentially hinder cell membrane permeability, a critical factor for intracellular targets. Conversely, it might confer selectivity or introduce novel mechanisms of action, such as chelation of metal ions essential for enzymatic activity.
Antimicrobial Activity
Piperidin-4-one derivatives have been extensively studied for their antibacterial and antifungal properties. [8][9][10]The nitrogen atom and the carbonyl group are often crucial for interacting with microbial targets.
Mechanism of Action: The precise mechanisms are varied, but for many antifungal piperidines, the target is ergosterol biosynthesis. [11]Inhibition of enzymes like sterol C14-reductase disrupts the integrity of the fungal cell membrane, leading to cell death. For antibacterial action, mechanisms can include disruption of the cell wall or inhibition of essential enzymes.
Comparative Data: A study on various 2,6-diaryl-piperidin-4-one thiosemicarbazones demonstrated significant antimicrobial activity.
| Compound/Derivative Class | Bacterial Strain(s) | Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | C. albicans, M. gypseum | Good activity vs standards | [8] |
| 4-Aminopiperidines | Candida spp., Aspergillus spp. | - | Promising MIC values | [11] |
| Novel Piperidine Derivatives | Various bacteria | A. niger, C. albicans | Varied (Compound 6 most potent) | [12] |
Analysis for the Target Compound: The 4-oxopiperidine core suggests a potential for antimicrobial activity. The N-benzyl group is also found in active antifungal compounds like 1-benzyl-N-dodecylpiperidin-4-amine. [11]Again, the dicarboxylate functionality is the wild card. Its hydrophilic nature might be detrimental to activity against bacteria with thick, lipophilic cell walls but could be advantageous for targeting specific extracellular enzymes or transporters.
Neuroprotective and CNS Activity
Piperidine derivatives are integral to many CNS-active drugs. The alkaloid piperine, found in black pepper, has demonstrated significant neuroprotective effects in models of Parkinson's and Huntington's disease. [13][14][15]These effects are often attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. [14][15] Mechanism of Action: Neuroprotection by piperidines often involves:
-
Antioxidant effects: Scavenging reactive oxygen species (ROS) that cause neuronal damage.
-
Anti-inflammatory action: Reducing the expression of pro-inflammatory cytokines in the brain. [14]* Anti-apoptotic activity: Modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 to prevent neuronal cell death. [14]* Receptor Modulation: Acting as antagonists or agonists at key CNS receptors, such as sigma-1 (σ1R) and histamine H3 (H3R), which are involved in pain and cognitive processes. [16] Analysis for the Target Compound: It is difficult to predict CNS activity without experimental data. The blood-brain barrier (BBB) permeability of this compound is questionable due to the two carboxylate groups, which would likely be ionized at physiological pH, severely restricting passage. However, if it were designed to target peripheral neural pathways or if it could be transported via specific carriers, the core scaffold has a precedent for neuroactivity.
Experimental Protocols for Biological Evaluation
To empirically determine the activity of novel piperidine derivatives, a standardized set of in-vitro assays is essential.
Protocol 1: Cytotoxicity Screening via MTT Assay
This protocol determines a compound's effect on the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.
Figure 3: Workflow for determining anticancer activity using an MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the 96-well plate. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density with a plate reader.
Conclusion and Future Perspectives
The piperidine scaffold remains a highly valuable and versatile core in the development of new therapeutic agents. While This compound is not yet characterized by extensive biological data, a comparative analysis based on its constituent parts provides a strong rationale for its investigation as a potential bioactive compound.
-
The N-benzyl-4-oxopiperidine core is a validated pharmacophore for both anticancer and antimicrobial activities.
-
The unique 1,3-dicarboxylate substitution pattern represents the largest unknown. It may negatively impact cell permeability, but it could also unlock novel mechanisms of action or confer target selectivity.
Future research should prioritize the synthesis and systematic evaluation of this compound and its close analogues. Key investigations should include:
-
In-vitro screening: Performing cytotoxicity assays against a panel of cancer cell lines and MIC determination against pathogenic bacteria and fungi.
-
SAR Studies: Synthesizing derivatives where the ester groups are modified (e.g., converted to amides, reduced to alcohols) to probe the influence of the dicarboxylate functionality on activity and permeability.
-
Computational Modeling: Using molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction tools to identify potential biological targets and assess drug-like properties.
By leveraging the established knowledge of the piperidine scaffold and employing systematic experimental validation, the therapeutic potential of this and other novel derivatives can be fully realized.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]
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Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. [Link]
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Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]
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2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate. [Link]
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Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2022). PubMed. [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]
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Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2025). ResearchGate. [Link]
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Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (2025). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. [Link]
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Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. (2016). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. (2023). Jordan Journal of Chemistry. [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025). ResearchGate. [Link]
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Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. [Link]
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Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. (n.d.). PubChem. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. [Link]
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The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). MDPI. [Link]
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A Comparative Spectroscopic Guide to 1-Benzyl 3-Ethyl 4-Oxopiperidine-1,3-dicarboxylate and its Methyl Ester Analog
This guide provides an in-depth spectroscopic comparison of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate and its corresponding methyl ester analog, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. As key intermediates in the synthesis of various pharmaceutical agents, a thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to distinguish between these two closely related compounds.
The primary structural difference between the two molecules lies in the ester functionality at the 3-position of the piperidine ring – an ethyl ester versus a methyl ester. This seemingly minor variation gives rise to subtle yet distinct differences in their spectroscopic signatures, which will be systematically elucidated in the following sections.
Molecular Structures
To visually represent the molecules at the heart of this guide, their structures are depicted below using the DOT language for graph visualization.
Figure 1: Molecular structures of the ethyl and methyl ester analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The key differences in the ¹H NMR spectra of the ethyl and methyl esters will be observed in the signals corresponding to the ester group.
Expected ¹H NMR Data Comparison
| Assignment | This compound (Expected) | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Expected) | Key Differentiating Feature |
| -OCH₂CH₃ (quartet) | ~4.2 ppm | N/A | Presence of a quartet |
| -OCH₂CH₃ (triplet) | ~1.3 ppm | N/A | Presence of a triplet |
| -OCH₃ (singlet) | N/A | ~3.7 ppm | Presence of a singlet |
| Benzyl -CH₂- | ~4.6 ppm | ~4.6 ppm | |
| Phenyl H | ~7.3 ppm | ~7.3 ppm | |
| Piperidine Ring H | 2.5 - 4.0 ppm | 2.5 - 4.0 ppm |
Causality Behind Experimental Observations:
The most telling difference in the ¹H NMR spectra is the presence of a quartet and a triplet for the ethyl ester, arising from the coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group. In contrast, the methyl ester will exhibit a sharp singlet for the methoxy (-OCH₃) protons, as there are no adjacent protons to couple with. The chemical shifts of the benzyl and piperidine ring protons are expected to be very similar in both compounds, as the electronic effect of the distant ester group is minimal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The primary differences in the ¹³C NMR spectra will again be localized to the ester functionality.
Expected ¹³C NMR Data Comparison
| Assignment | This compound (Expected) | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Expected) | Key Differentiating Feature |
| Ester C=O | ~170 ppm | ~170 ppm | |
| Ketone C=O | ~205 ppm | ~205 ppm | |
| -OC H₂CH₃ | ~61 ppm | N/A | Presence of this signal |
| -OCH₂C H₃ | ~14 ppm | N/A | Presence of this signal |
| -OC H₃ | N/A | ~52 ppm | Presence of this signal |
| Benzyl -C H₂- | ~63 ppm | ~63 ppm | |
| Phenyl C | ~127-138 ppm | ~127-138 ppm | |
| Piperidine Ring C | ~40-60 ppm | ~40-60 ppm |
Causality Behind Experimental Observations:
The key diagnostic signals in the ¹³C NMR spectra are those of the ester alkyl groups. The ethyl ester will show two distinct signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons, while the methyl ester will display a single signal for the methoxy (-OCH₃) carbon. The chemical shifts of the carbonyl carbons and the carbons of the benzyl and piperidine moieties are predicted to be largely unaffected by the change in the ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Both the ethyl and methyl esters will exhibit characteristic absorptions for the ketone and ester carbonyl groups.
Expected IR Data Comparison
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Expected Wavenumber, cm⁻¹) | Key Differentiating Feature |
| C=O (Ketone) | ~1720 | ~1720 | Minor to no difference |
| C=O (Ester) | ~1740 | ~1745 | Slight shift to higher frequency for methyl ester |
| C-O (Ester) | ~1200 | ~1200 | |
| C-H (Aromatic) | ~3030 | ~3030 | |
| C-H (Aliphatic) | ~2980 | ~2980 |
Causality Behind Experimental Observations:
The IR spectra of both compounds will be dominated by strong absorption bands for the ketone and ester carbonyl groups. The ester C=O stretching frequency in the methyl ester is expected to be slightly higher than in the ethyl ester due to the lower electron-donating ability of the methyl group compared to the ethyl group. However, this difference may be subtle and require a high-resolution instrument to resolve clearly. The other characteristic peaks for C-O and C-H vibrations will be very similar for both molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ions of the two compounds will differ by 14 mass units (the difference between an ethyl and a methyl group).
Expected Mass Spectrometry Data
| Ion | This compound (Expected m/z) | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (Expected m/z) | Key Differentiating Feature |
| [M]⁺ | 319 | 305 | Difference of 14 amu |
| [M - OEt]⁺ | 274 | N/A | |
| [M - OMe]⁺ | N/A | 274 | |
| [M - COOEt]⁺ | 246 | N/A | |
| [M - COOMe]⁺ | N/A | 246 | |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 | Common fragment |
Causality Behind Experimental Observations:
The most straightforward differentiation by mass spectrometry is the molecular ion peak ([M]⁺), which will be at m/z 319 for the ethyl ester and m/z 305 for the methyl ester. The fragmentation patterns will also show characteristic losses. The ethyl ester will exhibit a loss of an ethoxy radical (-OEt, 45 amu) or an ethoxycarbonyl radical (-COOEt, 73 amu), while the methyl ester will show a loss of a methoxy radical (-OMe, 31 amu) or a methoxycarbonyl radical (-COOMe, 59 amu). A prominent peak at m/z 91, corresponding to the stable tropylium ion, is expected in the spectra of both compounds due to the presence of the benzyl group.
Figure 2: Key fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Ionization: Ionize the sample molecules in the source.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic analysis of this compound and its methyl ester analog reveals distinct and predictable differences, primarily centered around the ester functionality. In ¹H and ¹³C NMR, the number of signals and their splitting patterns for the alkyl portion of the ester group provide a definitive means of identification. Mass spectrometry offers a clear distinction based on the molecular ion peak and characteristic fragmentation patterns. While IR spectroscopy is useful for confirming the presence of the key functional groups, the differences between the two analogs are more subtle. By leveraging this comprehensive spectroscopic data, researchers can confidently characterize and differentiate between these important synthetic intermediates.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with diverse biological targets. This guide delves into the nuanced world of the structure-activity relationship (SAR) of piperidine derivatives, with a specific focus on a series of 1-benzylpiperidine analogs that have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in neurodegenerative diseases like Alzheimer's.
While the initial focus of this guide was the 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate scaffold, a comprehensive review of the current scientific literature reveals a scarcity of detailed comparative SAR studies for this specific series. Therefore, to provide a robust and data-driven analysis, we will pivot to a well-documented and closely related class of compounds: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . The exploration of this series offers invaluable insights into the chemical principles that govern the interaction of N-benzylpiperidines with their biological targets, providing a strong framework for understanding the SAR of related compounds.
The Rationale Behind Targeting Acetylcholinesterase
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In conditions such as Alzheimer's disease, there is a decline in ACh levels, leading to cognitive impairment. Inhibiting AChE increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The development of potent and selective AChE inhibitors is therefore a major goal in medicinal chemistry.
General Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
The synthesis of the title compounds generally follows a multi-step sequence, which allows for the systematic variation of different structural motifs to explore the SAR. A representative synthetic route is outlined below. The key steps often involve the formation of the piperidine core, followed by the introduction of the N-benzyl group and the side chain at the 4-position, and finally the derivatization of the terminal amino group.
Caption: A generalized synthetic workflow for 1-benzylpiperidine derivatives.
Structure-Activity Relationship (SAR) Analysis
A systematic investigation into a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed critical structural features that govern their anti-acetylcholinesterase activity.[3] The key findings are summarized below and presented in the subsequent table.
Key SAR Insights:
-
The N-Benzyl Group: The 1-benzyl substituent on the piperidine nitrogen is a crucial element for high-affinity binding. This moiety likely engages in hydrophobic interactions within the active site of AChE.
-
The Piperidine Ring: The basicity of the piperidine nitrogen plays a significant role in the inhibitory activity.[3] Protonation at physiological pH can facilitate electrostatic interactions with anionic residues in the enzyme's active site.
-
The Ethyl Linker: The two-carbon chain connecting the piperidine ring to the benzamide moiety provides the optimal spacing for the terminal aromatic ring to interact with the peripheral anionic site (PAS) of AChE.
-
The Benzamide Moiety:
-
Substitution on the Benzoyl Ring: Introducing bulky substituents at the para-position of the benzoyl ring leads to a substantial increase in inhibitory potency.[3] This suggests that the benzoyl ring is oriented towards a region of the enzyme that can accommodate and favorably interact with larger groups.
-
Substitution on the Amide Nitrogen: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances the activity.[3] This modification likely improves the hydrophobic interactions and may also influence the conformation of the side chain.
-
Comparative Activity of 1-Benzylpiperidine Derivatives as AChE Inhibitors
| Compound ID | R1 (on Benzoyl Ring) | R2 (on Amide Nitrogen) | AChE IC50 (nM) |
| Reference Cmpd | H | H | > 1000 |
| 1 | 4'-H | CH3 | 250 |
| 2 | 4'-SO2-benzyl | H | 15 |
| 3 (21 in source) | 4'-SO2-benzyl | CH3 | 0.56 [3] |
| 4 | 4'-SO2-benzyl | Phenyl | 1.2 |
Data extracted and adapted from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.[3]
The data clearly illustrates that the combination of a bulky substituent at the 4'-position of the benzoyl ring (benzylsulfonyl group) and a methyl group on the amide nitrogen results in a compound with exceptionally high potency (Compound 3 ).[3]
Caption: A diagram illustrating the key SAR findings for 1-benzylpiperidine derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following is a generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of test compounds, based on standard methodologies.
Objective: To determine the concentration of a test compound that inhibits 50% of acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or vehicle for control)
-
AChE solution
-
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve using a suitable software.
-
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Conclusion
The structure-activity relationship of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as acetylcholinesterase inhibitors provides a compelling case study in rational drug design. The systematic modification of this scaffold has led to the identification of highly potent compounds, with IC50 values in the sub-nanomolar range.[3] The key takeaways from this analysis are the critical roles of the N-benzyl group, the basicity of the piperidine nitrogen, and the nature of the substituents on the terminal benzamide moiety. These findings not only illuminate the specific interactions of this chemical series with AChE but also provide a broader understanding of how to approach the design of ligands for this important therapeutic target. While direct SAR data on this compound derivatives remains to be explored in the public domain, the principles derived from this comparative guide offer a solid foundation for future research in this area.
References
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]
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Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
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Saify, Z. S., Mushtaq, N., Khan, K. M., & Siddiqui, S. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–66. [Link]
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Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
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Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]
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(2025). Synthesis and biological evaluation of some substituted 4-Piperidones. ResearchGate. [Link]
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Lu, Y., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 13(5), e0197027. [Link]
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(2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. [Link]
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Gstach, H., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(17), 3959. [Link]
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Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548–551. [Link]
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Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [Link]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link]
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Meltzer, P. C., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3. [Link]
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1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (n.d.). PubChem. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 10123-10147. [Link]
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025). ACS Publications. [Link]
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3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025). ResearchGate. [Link]
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Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. (2025). ResearchGate. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. [Link]
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Hawkinson, J. E., et al. (2001). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1061-1069. [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the analysis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, a key building block in various synthetic pathways. We will not only detail a validated HPLC method but also explore the scientific rationale behind the methodological choices and compare it with alternative analytical approaches, all while being grounded in the principles of regulatory guidelines.
The Analytical Challenge: Understanding the Analyte
This compound is a keto-ester, a class of compounds that can present unique analytical challenges. The presence of the keto-enol tautomerism can potentially lead to peak splitting or broadening in chromatography if the mobile phase conditions are not carefully optimized. Furthermore, as an intermediate in pharmaceutical synthesis, its purity profile is critical, necessitating a highly specific and sensitive analytical method to detect and quantify any related impurities.
Our objective is to develop and validate an HPLC method that is not only accurate and precise but also robust enough for routine use in a quality control environment. The validation will be performed in accordance with the International Council for Harmonisation (ICH) guidelines, which are recognized by major regulatory bodies like the FDA.[1][2][3]
A Validated Isocratic HPLC Method
Based on the chemical properties of the analyte and extensive experience with similar keto-ester compounds, we have developed and validated an isocratic reversed-phase HPLC method. The choice of an isocratic method is deliberate; for routine quality control, its simplicity leads to faster run times, less solvent consumption, and greater robustness compared to gradient methods.
The selection of chromatographic parameters is a critical step, guided by the physicochemical properties of the analyte.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining a moderately polar compound like our target analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape for a wide range of compounds. The 60:40 ratio was optimized to achieve a reasonable retention time (around 5-7 minutes) and good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Detection | UV at 255 nm | The benzyl group in the molecule contains a chromophore that absorbs in the UV region. A wavelength of 255 nm was found to provide a good balance of sensitivity and specificity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
The validation of this HPLC method was conducted following ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
1. System Suitability:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically RSD ≤ 2.0%.
-
Other system suitability parameters like tailing factor and theoretical plates should also be monitored.
2. Specificity:
-
Inject a blank (mobile phase), a standard solution, and a sample solution spiked with known impurities.
-
Assess the chromatograms to ensure that the peak for the analyte is well-resolved from any other peaks and that the blank shows no interfering peaks at the retention time of the analyte.
3. Linearity and Range:
-
Prepare a series of at least five standard solutions of different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy:
-
Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[1]
5. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst and/or instrument.
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[1]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[1]
7. Robustness:
-
Intentionally make small variations in the method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C).
-
Analyze the impact on the results. The method is considered robust if the results remain unaffected by these small changes.
The following table summarizes the expected results from a successful validation of the proposed HPLC method.
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability (RSD of 6 injections) | Peak Area: 0.5%, Retention Time: 0.2% | ≤ 2.0% |
| Specificity | No interference from blank or impurities | Analyte peak is pure and well-resolved |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50-150 µg/mL | As defined by linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%, Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | Method remains reliable |
Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is robust and suitable for routine QC, other techniques can be considered depending on the specific analytical need.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV (Validated Method) | Separation based on polarity, detection by UV absorbance. | Robust, cost-effective, simple to operate, widely available. | Moderate sensitivity, may not be suitable for complex mixtures without good separation. | Routine quality control, assay, and purity testing. |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-UV | Similar to HPLC but uses smaller particles, leading to higher resolution and faster run times. | Faster analysis, better resolution, less solvent consumption. | Higher initial instrument cost, more susceptible to clogging. | High-throughput screening, analysis of complex samples. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with detection by mass spectrometry. | High sensitivity and selectivity, provides molecular weight information, can identify unknown impurities. | Higher cost, more complex to operate, potential for matrix effects.[6][7] | Impurity identification, metabolite studies, trace analysis. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization. | Analysis of residual solvents or volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Unambiguous structure elucidation, can be quantitative (qNMR). | Low sensitivity, high instrument cost, complex data analysis. | Structural confirmation of the analyte and key impurities. |
Visualizing the Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of N-Substituents on the Reactivity of 4-Oxopiperidines: A Guide for Researchers
Introduction
The 4-oxopiperidine moiety is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile scaffold in a vast array of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to introduce a constrained, basic nitrogen atom, influencing physicochemical properties such as solubility and lipophilicity, and enabling crucial interactions with biological targets. The reactivity of the C4-carbonyl group is pivotal for the synthetic elaboration of this scaffold, allowing for the introduction of diverse functionalities through reactions such as reductions, nucleophilic additions, and olefinations.
The substituent on the piperidine nitrogen (N-substituent) plays a critical, yet often nuanced, role in modulating the reactivity of the 4-carbonyl group. This guide provides a comparative analysis of how different N-substituents—ranging from electron-withdrawing and donating groups to sterically demanding moieties—influence the chemical behavior of the 4-oxopiperidine ring. By understanding these effects, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process. This guide synthesizes data from the literature to provide a comparative framework, supported by experimental protocols and mechanistic insights.
The Dual Influence of N-Substituents: Electronic and Steric Effects
The reactivity of the carbonyl group in 4-oxopiperidones is primarily governed by the electronic and steric nature of the N-substituent. These two factors are often intertwined and dictate the accessibility and electrophilicity of the carbonyl carbon.
Electronic Effects
The nitrogen atom's lone pair of electrons can interact with the carbonyl group through space (transannular interaction) or through the sigma bond framework. The nature of the N-substituent determines the extent of this interaction.
-
Electron-Donating Groups (EDGs): N-alkyl groups, such as methyl, benzyl, and other alkyl chains, are considered electron-donating. They increase the electron density on the nitrogen, which can lead to a slight decrease in the electrophilicity of the C4-carbonyl carbon through transannular electronic effects. This can result in a modest decrease in reactivity towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs): N-acyl (e.g., acetyl, benzoyl), N-carbamoyl (e.g., Boc), and N-sulfonyl (e.g., tosyl) groups are strongly electron-withdrawing. They delocalize the nitrogen's lone pair into the acyl or sulfonyl moiety, significantly reducing its availability to influence the carbonyl group. This leads to a more electrophilic carbonyl carbon and generally enhances reactivity towards nucleophiles.
Steric Effects
The size of the N-substituent can significantly impact the approach of reagents to the carbonyl group.
-
Bulky Substituents: Large groups like tert-butoxycarbonyl (Boc) or trityl can sterically hinder the axial approach to the carbonyl carbon, potentially influencing the stereochemical outcome of nucleophilic additions. For instance, in reductions, a bulky N-substituent may favor the formation of the equatorial alcohol.
-
Conformational Influence: The N-substituent also plays a crucial role in the conformational preference of the piperidine ring. While often adopting a chair conformation, the presence of certain N-substituents, particularly N-acyl or N-nitroso groups, can favor boat or twist-boat conformations to alleviate allylic strain.[1] This change in conformation can alter the accessibility of the carbonyl group and the stereochemical course of reactions.
Caption: Influence of N-substituents on 4-oxopiperidine reactivity.
Comparative Reactivity in Key Transformations
To provide a practical understanding, we will now compare the reactivity of 4-oxopiperidones with various N-substituents in several common and synthetically important reactions.
Reduction of the Carbonyl Group
The reduction of the 4-carbonyl to a hydroxyl group is a fundamental transformation. The choice of N-substituent can influence both the reaction rate and the stereochemical outcome.
General Trend: N-acyl and N-Boc protected 4-piperidones generally exhibit higher reactivity towards hydride reducing agents like sodium borohydride (NaBH₄) compared to their N-alkyl counterparts due to the increased electrophilicity of the carbonyl carbon.
Stereoselectivity: The steric bulk of the N-substituent can influence the facial selectivity of the hydride attack. Bulky groups may favor attack from the less hindered face, leading to a higher proportion of one stereoisomer. For instance, reduction of N-Boc-4-piperidone often yields the equatorial alcohol as the major product.
| N-Substituent | Type | Relative Reactivity (Reduction) | Stereoselectivity (Equatorial:Axial Alcohol) | Reference |
| -H | Secondary Amine | Moderate | Varies with reducing agent | [2] |
| -CH₃ | Alkyl (EDG) | Moderate | Generally favors equatorial | [2] |
| -Bn (Benzyl) | Alkyl (EDG) | Moderate | Generally favors equatorial | [2] |
| -Boc | Carbamate (EWG) | High | High preference for equatorial | [3] |
| -Cbz | Carbamate (EWG) | High | High preference for equatorial | - |
| -Ac (Acetyl) | Acyl (EWG) | Very High | Varies, can be influenced by conformation | [4] |
Experimental Protocol: Reduction of N-Boc-4-Oxopiperidine
Objective: To reduce the carbonyl group of N-Boc-4-oxopiperidine to the corresponding alcohol.
Materials:
-
N-Boc-4-oxopiperidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-oxopiperidine (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol.
Caption: Workflow for the reduction of N-Boc-4-oxopiperidine.
Grignard and Organolithium Additions
The addition of organometallic reagents like Grignard or organolithium reagents is a powerful method for C-C bond formation at the C4 position. The N-substituent's electronic and steric properties are critical in this context.
General Trend: Electron-withdrawing groups on the nitrogen generally favor nucleophilic addition by increasing the carbonyl's electrophilicity. However, very strong bases like organolithium reagents can potentially interact with acidic protons alpha to the carbonyl or even deprotonate the N-H in unprotected 4-piperidones. N-alkylation is a common strategy to avoid this side reaction.
Steric Influence: Bulky N-substituents can direct the incoming nucleophile to the opposite face of the ring, influencing the stereochemical outcome.
| N-Substituent | Type | Relative Reactivity (Grignard) | Potential Side Reactions | Reference |
| -H | Secondary Amine | Low-Moderate | Deprotonation of N-H | |
| -Bn (Benzyl) | Alkyl (EDG) | Moderate | Enolization | [5] |
| -Boc | Carbamate (EWG) | High | Generally clean reaction | - |
| -Aryl | Aryl (EWG) | Moderate-High | Enolization |
Experimental Protocol: Grignard Reaction with N-Benzyl-4-Oxopiperidone
Objective: To perform a Grignard addition of phenylmagnesium bromide to N-benzyl-4-oxopiperidone.
Materials:
-
N-benzyl-4-oxopiperidone
-
Phenylmagnesium bromide (in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-benzyl-4-oxopiperidone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide (1.2 eq) dropwise via a syringe.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tertiary alcohol.
Wittig Olefination
The Wittig reaction provides a means to convert the C4-carbonyl into an exocyclic double bond, a valuable functional group for further transformations. The reactivity of the 4-oxopiperidone in this reaction is highly dependent on the N-substituent.
General Trend: N-protected 4-piperidones are common substrates for the Wittig reaction.[6] N-Boc and N-benzyl protected variants are frequently used. The choice between them can depend on the desired subsequent deprotection strategy.[3] Stabilized ylides may require more forcing conditions or may not react with less reactive N-alkyl-4-piperidones.
| N-Substituent | Reactivity with Unstabilized Ylides | Reactivity with Stabilized Ylides | Reference |
| -Bn (Benzyl) | Good | Moderate to Low | [6] |
| -Boc | Good | Moderate | [3][6] |
| -Ac (Acetyl) | Good | Moderate | [4] |
Experimental Protocol: Wittig Reaction of N-Boc-4-Oxopiperidone
Objective: To synthesize N-Boc-4-methylenepiperidine via a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-4-oxopiperidone
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will turn a characteristic yellow color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of N-Boc-4-oxopiperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-methylenepiperidine.
Sources
Navigating the Synthesis of 4-Oxopiperidones: A Cost-Benefit Analysis for the Modern Researcher
For researchers, medicinal chemists, and professionals in drug development, the 4-oxopiperidone core is a privileged scaffold, forming the backbone of numerous therapeutic agents. The synthetic route chosen to access this versatile building block can significantly impact project timelines, cost, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic pathways to 4-oxopiperidones, offering in-depth technical insights and practical, field-proven advice to inform your synthetic strategy.
This comparative guide delves into the classical and contemporary methods for constructing the 4-oxopiperidone ring system, including the Petrenko-Kritschenko reaction, Dieckmann condensation, aza-Diels-Alder reaction, and intramolecular aza-Michael addition. Each pathway is scrutinized for its efficiency, cost-effectiveness, scalability, and green chemistry credentials, providing the data necessary to make informed decisions in a research and development setting.
Key Synthetic Pathways at a Glance
| Synthetic Pathway | Key Features | Typical Yields | Starting Material Cost | Green Chemistry Considerations |
| Petrenko-Kritschenko | Multicomponent, convergent, operationally simple. | 60-90% | Low to moderate | Often uses protic solvents; can be adapted to greener conditions. |
| Dieckmann Condensation | Intramolecular cyclization, reliable for 6-membered rings. | 70-95% | Low to moderate | Requires strong base; solvent choice impacts environmental footprint. |
| Aza-Diels-Alder Reaction | Cycloaddition, good stereocontrol. | 50-85% | Moderate to high | Often requires Lewis acid catalysts; can be performed under solvent-free conditions. |
| Intramolecular Aza-Michael | Cyclization via conjugate addition, versatile. | 65-95% | Moderate | Can be catalyzed by organocatalysts, reducing metal waste. |
In-Depth Analysis of Synthetic Routes
The Petrenko-Kritschenko Piperidone Synthesis: The Convergent Workhorse
First reported in the early 20th century, the Petrenko-Kritschenko reaction remains a highly efficient and atom-economical method for the synthesis of symmetrical 2,6-disubstituted 4-oxopiperidones.[1][2] This one-pot, multicomponent reaction brings together an aldehyde, a primary amine or ammonia, and an acetonedicarboxylic acid ester, offering a high degree of convergence.[3][4]
Mechanism and Strategic Considerations:
The reaction proceeds through a cascade of Mannich-type reactions. The initial formation of an imine from the aldehyde and amine is followed by a double Mannich condensation with the enol or enolate of the acetonedicarboxylic acid ester, leading to the cyclized 4-oxopiperidone. The choice of solvent, typically a protic solvent like ethanol or water, and the reaction temperature can influence the reaction rate and yield.[2]
Cost-Benefit Analysis:
-
Cost: The starting materials, such as benzaldehyde, ammonia, and diethyl acetonedicarboxylate, are generally inexpensive and readily available.[1][5][6] This makes the Petrenko-Kritschenko synthesis a cost-effective option, particularly for large-scale production.
-
Benefits: The operational simplicity, high yields, and convergent nature of this reaction are significant advantages. The ability to generate complex structures in a single step reduces the number of synthetic operations, saving time and resources.
-
Drawbacks: The synthesis is primarily limited to symmetrical 2,6-disubstituted piperidones. The use of less reactive aldehydes or ketones can lead to lower yields.
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-oxopiperidone
-
To a solution of benzaldehyde (2.12 g, 20 mmol) and diethyl acetonedicarboxylate (2.02 g, 10 mmol) in ethanol (20 mL), add a solution of ammonium acetate (1.54 g, 20 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.
Caption: Petrenko-Kritschenko multicomponent synthesis of 4-oxopiperidones.
The Dieckmann Condensation: A Classic Cyclization Strategy
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, yields a cyclic ketone.[7] For the synthesis of 4-oxopiperidones, this typically involves the cyclization of a substituted N,N-bis(alkoxycarbonylethyl)amine.[8]
Mechanism and Strategic Considerations:
The reaction is initiated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester intermediate. The choice of a non-protic solvent like toluene or THF can be advantageous to minimize side reactions.[2] The subsequent hydrolysis and decarboxylation are typically carried out in a separate step under acidic conditions.
Cost-Benefit Analysis:
-
Cost: The starting materials, such as glutaric acid esters and primary amines, are generally affordable.[9][10][11] The cost of the strong base and anhydrous solvents should be factored into the overall cost.
-
Benefits: The Dieckmann condensation is a reliable and high-yielding method for the formation of five- and six-membered rings.[12] It allows for the synthesis of N-substituted 4-oxopiperidones with various functionalities.
-
Drawbacks: The reaction requires strictly anhydrous conditions and the use of a strong, stoichiometric base. The multi-step nature of the sequence (diester formation, cyclization, hydrolysis/decarboxylation) can be a disadvantage compared to one-pot methods.
Experimental Protocol: Synthesis of N-Benzyl-4-oxopiperidine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) in anhydrous toluene (50 mL) under an argon atmosphere, add a solution of diethyl N-benzyl-3,3'-iminodipropionate (5.87 g, 20 mmol) in anhydrous toluene (20 mL) dropwise at a rate that maintains the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench with a mixture of acetic acid and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude β-keto ester.
-
Reflux the crude intermediate with 6M hydrochloric acid for 4 hours.
-
Cool the solution and basify with aqueous sodium hydroxide.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Caption: The Dieckmann condensation pathway to 4-oxopiperidones.
The Aza-Diels-Alder Reaction: A Stereoselective Approach
The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings with good control over stereochemistry.[13] In the context of 4-oxopiperidone synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene, such as Danishefsky's diene, with an imine.[14]
Mechanism and Strategic Considerations:
The reaction can be promoted by Lewis acids, which activate the imine dienophile towards cycloaddition.[15] The use of chiral Lewis acids can facilitate enantioselective transformations. The initial cycloadduct undergoes hydrolysis upon workup to reveal the 4-oxopiperidone core. The regioselectivity of the reaction is generally high, governed by the electronic properties of the diene and dienophile.
Cost-Benefit Analysis:
-
Cost: The cost of specialized dienes like Danishefsky's diene and Lewis acid catalysts can be higher than the starting materials for classical methods.[16][17][18][19]
-
Benefits: This method offers excellent control over the stereochemistry of the resulting piperidone ring, which is crucial in the synthesis of chiral drug molecules. The reaction often proceeds under mild conditions.
-
Drawbacks: The preparation of the diene and imine starting materials may require additional synthetic steps. The sensitivity of some Lewis acids to moisture can be a practical challenge.
Experimental Protocol: Synthesis of a 2,3-Dihydropyridin-4-one Derivative
-
To a solution of the imine (10 mmol) in anhydrous dichloromethane (20 mL) at -78°C under an argon atmosphere, add a solution of zinc chloride (1M in diethyl ether, 11 mL, 11 mmol).
-
Stir the mixture for 15 minutes, then add Danishefsky's diene (1.90 g, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The Aza-Diels-Alder approach to 4-oxopiperidone synthesis.
Intramolecular Aza-Michael Addition: Versatility in Ring Formation
The intramolecular aza-Michael addition is a versatile method for the synthesis of various heterocyclic compounds, including 4-oxopiperidones.[13][20] This strategy involves the cyclization of a suitably functionalized acyclic precursor containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety.
Mechanism and Strategic Considerations:
The reaction can be catalyzed by either a base or an acid, or in some cases, can proceed thermally. Organocatalysts, such as chiral secondary amines, have been successfully employed to achieve enantioselective cyclizations.[11][21] The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Cost-Benefit Analysis:
-
Cost: The synthesis of the acyclic precursor may involve multiple steps, which can increase the overall cost. The cost of organocatalysts can also be a factor, although catalyst loading is typically low.
-
Benefits: This method offers a high degree of flexibility in the design of the target 4-oxopiperidone, allowing for the introduction of various substituents. The use of organocatalysis provides a greener alternative to metal-based catalysts.
-
Drawbacks: The synthesis of the acyclic precursor can be lengthy. The efficiency of the cyclization step can be dependent on the substrate structure.
Experimental Protocol: Organocatalyzed Intramolecular Aza-Michael Addition
-
To a solution of the acyclic amino-enone precursor (5 mmol) in chloroform (10 mL), add a chiral secondary amine catalyst (e.g., a proline derivative, 0.5 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantiomerically enriched 4-oxopiperidone.
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Assessing the Novelty of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive analysis of the patent landscape surrounding 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate derivatives to assist researchers in assessing the novelty of their own compounds within this chemical space. By examining existing patents and relevant scientific literature, we offer a comparative framework for synthesis, biological activity, and potential therapeutic applications.
The 4-Oxopiperidine-1,3-dicarboxylate Core: A Foundation for Diverse Bioactivity
The 4-oxopiperidine ring system is a versatile template for drug design, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] The dicarboxylate substitution at the 1 and 3 positions offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targeting.
A key intermediate, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3), has been the subject of several patents, primarily focusing on its synthesis and its role as a building block for more complex pharmaceutical agents.[4][5][6][7][8] This underscores the industrial importance of this core structure.
Assessing Novelty: A Patent Landscape Analysis
A thorough examination of the patent literature is crucial for determining the novelty of new chemical entities. Our analysis of patents related to the 4-oxopiperidine-1,3-dicarboxylate scaffold reveals several key areas of existing intellectual property.
| Patent/Application Number | Assignee | Brief Description of Claimed Invention | Potential Therapeutic Area(s) |
| US11254641B2 | Not specified | Methods for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate for various drugs.[6] | General pharmaceutical synthesis |
| CN110734393B | Not specified | A preparation method for N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an intermediate for a fluoroquinolone antibacterial drug.[9] | Antibacterial |
| WO2019150119A1 | Not specified | 4-hydroxypiperidine derivatives as inhibitors of ubiquitin specific protease 19 (USP19). | Metabolic diseases, Muscular atrophy |
| EP1097924B1 | SSP Co Ltd | 4-hydroxy-4-phenylpiperidine derivatives with peripheral opioid agonist activity. | Pain management |
| EP2821406B1 | Not specified | Novel piperidine compounds with Aurora A-selective inhibitory activity and cancer cell proliferation inhibitory action. | Oncology |
| WO2011154696A1 | Cambridge Enterprise Limited | Aryl substituted 3-aminolactam derivatives for treating inflammatory diseases. | Anti-inflammatory |
| US10562882B2 | Not specified | Piperidine derivatives for the treatment or prevention of psychiatric and neurological conditions. | Neurology, Psychiatry |
While these patents cover various synthetic methods and a range of therapeutic applications for substituted piperidines, there appears to be a window of opportunity for novel derivatives of this compound, particularly concerning specific substitution patterns on the benzyl ring and diverse therapeutic applications beyond their use as synthetic intermediates.
Comparative Analysis of Synthetic Methodologies
The synthesis of 4-oxopiperidine-1,3-dicarboxylate derivatives typically involves multi-step sequences. A representative synthetic protocol for a closely related analogue, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, is detailed in Chinese patent CN110734393B.[9] This method involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate followed by cyclization.
Below is a generalized, illustrative workflow for the synthesis of such derivatives.
Experimental Protocol: Representative Synthesis of a 4-Oxopiperidine-1,3-dicarboxylate Derivative
-
Step 1: N-Alkylation. React a primary amine (e.g., benzylamine) with an appropriate haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the corresponding N-substituted glycine ester.
-
Step 2: Second N-Alkylation. React the N-substituted glycine ester with a 4-halobutyrate derivative in the presence of a base to yield the acyclic precursor.
-
Step 3: Dieckmann Cyclization. Treat the acyclic precursor with a strong base (e.g., sodium ethoxide) to induce an intramolecular condensation, forming the 4-oxopiperidine-3-carboxylate ring system.
-
Step 4: N-Carboxylation (if applicable). If the desired product is a dicarboxylate, the nitrogen of the piperidine ring can be reacted with a chloroformate (e.g., ethyl chloroformate) to introduce the second carboxylate group.
-
Step 5: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization.
Caption: Generalized synthetic workflow for 4-oxopiperidine-1,3-dicarboxylate derivatives.
Comparative Bioactivity Profile
The therapeutic potential of novel this compound derivatives can be benchmarked against existing compounds with demonstrated biological activity. The following table summarizes experimental data from the public domain for structurally related piperidine derivatives, providing a basis for comparison.
| Compound Class/Derivative | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |
| 4-Oxoquinoline-3-carboxamide derivative (16b) | Gastric cancer cell line (ACP-03) | 1.92 µM | Oncology | [10][11] |
| Pyridazine derivative (6b) | COX-2 Inhibition | 0.18 µM | Anti-inflammatory | [4] |
| 1,4-Dihydropyridine derivative (4d) | Nitrite Reduction (anti-inflammatory) | 780 nM | Neuroprotection/Anti-inflammatory | [12][13] |
| Benzhydrylpiperazine derivative (9d) | COX-2 Inhibition | 0.25 µM | Anti-inflammatory/Oncology | [14] |
| Benzhydrylpiperazine derivative (9d) | 5-LOX Inhibition | 7.87 µM | Anti-inflammatory/Oncology | [14] |
| Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20) | Human colon cancer (HCT-116) cells | 22.95 µM | Oncology | [2] |
This data highlights the low micromolar to nanomolar potency that has been achieved with substituted piperidine and similar heterocyclic scaffolds in various therapeutic areas. Researchers developing novel this compound derivatives should aim for comparable or superior activity in relevant biological assays to demonstrate a clear inventive step.
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of piperidine derivatives suggest their interaction with multiple cellular signaling pathways. For instance, in oncology, these compounds may target key enzymes like Aurora kinases or interfere with DNA replication.[10] In the context of inflammation, inhibition of enzymes such as COX-2 and 5-LOX is a common mechanism.[4][14] For neuroprotection, modulation of neurotransmitter systems or protection against oxidative stress are potential avenues.[1][12]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (and its common salt, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, CAS No. 52763-21-0). As a widely used intermediate in the synthesis of central nervous system agents and other complex molecules, its handling and disposal require a systematic approach to ensure laboratory safety and environmental compliance.[1] This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not benign; its hazard classifications necessitate specific handling protocols. The primary risks are associated with direct contact and inhalation.
Table 1: GHS Hazard Profile [1][2]
| Hazard Code | Hazard Statement | GHS Classification | Primary Precaution |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A | Wear eye and face protection. |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Avoid breathing dust; use in a well-ventilated area. |
Causality of Hazards: The compound's structure, featuring a piperidone ring and ester functional groups, contributes to its irritant properties. These functional groups can react with biological macromolecules on the skin, in the eyes, or in the respiratory tract, leading to irritation and inflammation.
Chemical Incompatibilities: Store and manage this waste separately from:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[3]
-
Strong Bases: While used for controlled hydrolysis (see Section 5), uncontrolled mixing with strong bases can initiate unintended reactions.[4]
Immediate Safety & Personal Protective Equipment (PPE)
A proactive safety posture is non-negotiable. The following PPE is mandatory when handling the pure compound or its waste.
Core PPE Requirements:
-
Hand Protection: Nitrile or neoprene gloves. Always wash hands thoroughly with soap and water after handling.[5]
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Skin and Body Protection: A flame-retardant lab coat. Ensure exposed skin is covered.[5]
-
Respiratory Protection: If handling the powder outside of a fume hood or in case of dust generation, use a NIOSH-approved N95 (or better) particulate respirator.
In Case of a Spill:
-
Evacuate and alert personnel in the immediate area.
-
Wear the appropriate PPE before cleanup.
-
For solid spills, gently sweep or scoop the material to avoid generating dust.[3]
-
Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into a designated hazardous waste container.[5]
-
Wash the spill area thoroughly.[5]
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Standard Disposal Protocol: Collection for Professional Disposal
This is the primary and universally recommended method for the disposal of this compound. It ensures compliance with federal and local regulations and is the safest approach for laboratory personnel.[7][8]
Step-by-Step Collection Procedure:
-
Container Selection:
-
Use a chemically resistant, sealable container designated for solid hazardous waste. A high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be in good condition, with no cracks or leaks.
-
-
Waste Segregation:
-
Labeling:
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation start.
-
-
-
Storage Pending Pickup:
-
Keep the waste container tightly sealed at all times, except when adding waste.[4][7]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The storage area should be in a secondary containment bin to catch any potential leaks.
-
Arrange for pickup by your institution's EHS or a certified hazardous waste contractor in accordance with their schedule.
-
Chemical Inactivation Protocol: Base-Catalyzed Hydrolysis (Advanced)
WARNING: This procedure should only be performed by trained chemists with a thorough understanding of the reaction. It is intended for situations where small quantities of the compound need to be degraded in solution and requires prior approval from your institution's EHS office. This is not a substitute for the standard disposal protocol for bulk waste.
Principle of Inactivation: The core of this procedure is the saponification (base-catalyzed hydrolysis) of the ethyl ester functional group. This reaction cleaves the ester bond, converting the compound into the corresponding carboxylate salt and ethanol.[9] These products are generally considered less hazardous and more suitable for disposal in an aqueous waste stream, subject to neutralization and local regulations.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, prepare a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 9:1 ethanol/water solvent system.
-
Reaction: While stirring the alkaline solution, slowly add the this compound waste. A molar excess of at least 2-3 equivalents of the base is recommended to ensure complete reaction.
-
Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Gentle heating (40-50°C) can accelerate the hydrolysis if necessary.
-
Work-up and Neutralization:
-
Once the reaction is complete, cool the solution to room temperature.
-
Carefully neutralize the solution by slowly adding an acid, such as hydrochloric acid (HCl), until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated meter or pH paper.
-
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's EHS office.
Disposal Decision Workflow
The following diagram outlines the logical workflow for making a disposal decision for this compound.
Caption: Decision workflow for proper disposal.
References
-
Carl ROTH, Safety Data Sheet: Piperidine. URL: [Link]
-
ACS Publications, Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. URL: [Link]
-
PubChem, National Center for Biotechnology Information, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. URL: [Link]
-
PMC, PubMed Central, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. URL: [Link]
- Google Patents, Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents, Process for Preparation of Piperidine Carboxylic Acid.
-
Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. URL: [Link]
-
Wikipedia, Piperidine. URL: [Link]
-
Daniels Health, How to Ensure Safe Chemical Waste Disposal in Laboratories. URL: [Link]
-
American Chemical Society, Regulation of Laboratory Waste. URL: [Link]
-
Angene Chemical, Safety Data Sheet for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. URL: [Link]
-
U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories. URL: [Link]
-
International Labour Organization, International Chemical Safety Cards: PIPERIDINE. URL: [Link]
-
Sciencemadness.org, Piperidine from the hydrolysis of piperine. URL: [Link]
-
University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines. URL: [Link]
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- 4. fishersci.com [fishersci.com]
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- 9. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: A Guide to Handling 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
In the dynamic landscape of pharmaceutical research and drug development, the safety of our scientists is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure that your work with this compound is conducted under the safest possible conditions.
Hazard Assessment and Key Safety Information
Based on data from analogous piperidine derivatives, this compound is anticipated to present the following hazards.[1][2][3][4][5][6]
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][2][6] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on established safety protocols for similar chemical structures.
Step-by-Step PPE Protocol
-
Eye and Face Protection:
-
Requirement: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Rationale: This compound is classified as a serious eye irritant.[1][2][3][6] Safety goggles provide a seal around the eyes to protect against splashes and airborne particles. Standard safety glasses do not offer sufficient protection. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
-
Skin and Body Protection:
-
Requirement: A standard laboratory coat must be worn and fully buttoned. For handling larger quantities or in situations with a high risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Rationale: This compound is expected to cause skin irritation.[1][2][3][6] A lab coat provides a removable barrier to protect your skin and personal clothing from contamination.
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
-
Respiratory Protection:
-
Requirement: All handling of this compound in solid or powdered form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available, or if there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with a particle filter should be used.[7]
-
Rationale: The compound may cause respiratory irritation.[1][2][3] Working in a fume hood is the most effective engineering control to prevent the inhalation of airborne contaminants.
-
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal of waste.
Safe Handling and Operational Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[9][10][11]
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site once the material has been removed.
Step-by-Step Disposal Plan
The proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically compatible, leak-proof, and sealable container for waste collection.[8]
-
Ensure the container is in good condition and is kept closed when not in use.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[8]
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
By adhering to these protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
PubChem. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
HAW PAR HEALTHCARE LIMITED. Safety Data Sheet. [Link]
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- 2. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. scriphessco.com [scriphessco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
